molecular formula C4H8I2 B15558432 1,4-Diiodobutane-13C4

1,4-Diiodobutane-13C4

Cat. No.: B15558432
M. Wt: 313.886 g/mol
InChI Key: ROUYUBHVBIKMQO-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diiodobutane-13C4 is a useful research compound. Its molecular formula is C4H8I2 and its molecular weight is 313.886 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H8I2

Molecular Weight

313.886 g/mol

IUPAC Name

1,4-diiodo(1,2,3,4-13C4)butane

InChI

InChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2/i1+1,2+1,3+1,4+1

InChI Key

ROUYUBHVBIKMQO-JCDJMFQYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diiodobutane-¹³C₄: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diiodobutane-¹³C₄, an isotopically labeled organic compound with significant applications in metabolic research and pharmaceutical development. This document details its chemical and physical properties, structural information, and potential experimental applications, including a generalized protocol for its use in metabolic tracing studies.

Chemical Structure and Properties

1,4-Diiodobutane-¹³C₄ is a stable, non-radioactive, isotopically labeled version of 1,4-diiodobutane (B107930) where all four carbon atoms have been replaced with the ¹³C isotope. This labeling provides a powerful tool for tracing the metabolic fate of the butane (B89635) backbone in various biological and chemical systems.

The fundamental structure consists of a four-carbon alkyl chain with iodine atoms attached to the terminal carbons. The carbon-iodine bond is relatively weak, making 1,4-diiodobutane a versatile bifunctional alkylating agent in organic synthesis.[1]

General Properties
PropertyValueSource
Molecular Formula ¹³C₄H₈I₂[2]
Molar Mass 313.89 g/mol [3]
Appearance Colorless to pale yellow liquid (inferred from unlabeled compound)[4][5]
Odor Faint, mildly pungent (inferred from unlabeled compound)[4]
Physicochemical Data

The following table summarizes key physicochemical properties. Data for the unlabeled 1,4-diiodobutane is provided for reference, as the isotopic labeling is expected to have a negligible effect on these macroscopic properties.

PropertyValueSource
Density 2.35 g/mL at 25 °C[5][6]
Melting Point 6 °C[6]
Boiling Point 147-152 °C at 26 mmHg[5][6]
Solubility Limited solubility in water; miscible with ethanol, ether, and chloroform (B151607) (inferred from unlabeled compound)[4][7]
Refractive Index (n²⁰/D) 1.621[6]
XLogP3 3.6[2]

Spectroscopic Data

The primary analytical advantage of ¹³C labeling is its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C NMR Spectroscopy

Due to the symmetry of the molecule, a standard ¹³C NMR spectrum of unlabeled 1,4-diiodobutane would show two signals. However, for 1,4-Diiodobutane-¹³C₄, the spectrum will be more complex due to ¹³C-¹³C coupling. The expected chemical shifts are presented below, based on data for the unlabeled analog.

Carbon PositionExpected Chemical Shift (ppm)Multiplicity (due to ¹³C-¹³C coupling)
C1, C4~7Complex multiplet
C2, C3~34Complex multiplet

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Mass Spectrometry

In a mass spectrum, 1,4-Diiodobutane-¹³C₄ will exhibit a molecular ion peak (M+) that is 4 mass units higher than its unlabeled counterpart due to the four ¹³C atoms.

SpeciesExpected m/z
Unlabeled [M]+309.87
¹³C₄ Labeled [M]+313.88

Experimental Protocols

Synthesis of 1,4-Diiodobutane-¹³C₄

A common method for synthesizing 1,4-diiodobutane is through the Finkelstein reaction, involving halogen exchange from a dibromo- or dichloro-precursor. For the ¹³C₄ labeled compound, the synthesis would require a ¹³C₄-labeled starting material. A plausible synthetic route starting from 1,4-butanediol-¹³C₄ is detailed below.

Reaction: ¹³C₄H₈(OH)₂ + 2HI → ¹³C₄H₈I₂ + 2H₂O

Materials:

  • 1,4-Butanediol-¹³C₄

  • Potassium iodide (KI)

  • Phosphorus pentoxide (P₂O₅)

  • 85% Orthophosphoric acid (H₃PO₄)

  • Diethyl ether

  • 10% Sodium thiosulfate (B1220275) solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure: [8]

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, combine 32.5 g of phosphorus pentoxide and 67.5 ml of 85% orthophosphoric acid.

  • Once the mixture has cooled to room temperature, add 166 g of potassium iodide and 22.5 g of 1,4-butanediol-¹³C₄.

  • Heat the mixture with stirring at 100-120 °C for 4 hours.

  • Cool the reaction mixture to room temperature and add a mixture of 75 ml of water and 125 ml of diethyl ether.

  • Separate the ethereal layer.

  • Decolorize the ethereal layer by washing with 25 ml of 10% sodium thiosulfate solution.

  • Wash the organic layer with 100 ml of cold, saturated sodium chloride solution.

  • Dry the solution over anhydrous magnesium sulfate.

  • Remove the ether by evaporation.

  • Purify the crude 1,4-diiodobutane-¹³C₄ by distillation under reduced pressure, collecting the fraction at approximately 110 °C/6 mmHg.

Application in Metabolic Tracing: A General Workflow

1,4-Diiodobutane-¹³C₄ can be used as a tracer to study the metabolic fate of the C4 backbone. After administration to a biological system, the labeled carbon atoms can be tracked as they are incorporated into various metabolites.

The following diagram illustrates a general workflow for a metabolic tracing experiment using a ¹³C-labeled compound.

metabolic_workflow cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_interpretation Data Interpretation A 1,4-Diiodobutane-¹³C₄ Administration B Incubate with Biological System (e.g., cells, organism) A->B Introduction C Collect Samples over Time B->C Time course D Metabolite Extraction C->D Processing E LC-MS/MS or NMR Analysis D->E Measurement F Identify ¹³C-labeled Metabolites E->F Identification G Metabolic Pathway Elucidation F->G Mapping

Caption: General workflow for a metabolic tracing experiment.

Applications in Drug Development

Stable isotope-labeled compounds like 1,4-Diiodobutane-¹³C₄ are invaluable in drug discovery and development.[9][10] They are instrumental in:

  • Metabolic Tracing: Elucidating the metabolic pathways of drug candidates and identifying key metabolites.[9][11]

  • Pharmacokinetic Studies: Quantifying drug absorption, distribution, metabolism, and excretion (ADME) with high precision.

  • Mechanism of Action Studies: By tracing the metabolic fate of a ¹³C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected.[11]

  • Quantitative Analysis: Labeled compounds serve as internal standards in mass spectrometry for the precise quantification of drug candidates and their metabolites in biological matrices.[10]

Safety and Handling

Based on the information for the unlabeled compound, 1,4-diiodobutane should be handled with care. It may cause irritation to the skin, eyes, and respiratory tract.[12][13] It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry, and dark place in a tightly sealed container.[12] Some suppliers provide 1,4-diiodobutane stabilized with a copper chip.[14]

Conclusion

1,4-Diiodobutane-¹³C₄ is a specialized chemical tool with significant potential for advancing our understanding of metabolic processes and accelerating drug development. Its utility in NMR and mass spectrometry-based studies allows for precise tracking and quantification of molecular transformations within complex biological systems. The methodologies and data presented in this guide are intended to provide a foundational resource for researchers and scientists working in the fields of chemistry, biochemistry, and pharmaceutical sciences.

References

An In-Depth Technical Guide to 1,4-Diiodobutane-¹³C₄: Sourcing and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diiodobutane-¹³C₄, a stable isotope-labeled compound with potential applications in advanced research. This document details available supplier information, purchasing options, and explores potential experimental applications based on the reactivity of its unlabeled counterpart and the general utility of ¹³C-labeled molecules in scientific investigation.

Supplier and Purchasing Options for 1,4-Diiodobutane-¹³C₄

Currently, sourcing for 1,4-Diiodobutane-¹³C₄ appears to be limited, with one primary supplier identified. Researchers interested in procuring this compound should contact the supplier directly for pricing and availability, as this information is typically provided upon request.

Table 1: Supplier Information for 1,4-Diiodobutane-¹³C₄

SupplierProduct NameCatalog NumberCAS NumberAvailable Quantities
MedChemExpress1,4-Diiodobutane-¹³C₄HY-W004871S2731163-22-550 mg, 100 mg, 250 mg (Quotation required)

Note: While many major chemical suppliers, including Toronto Research Chemicals, Santa Cruz Biotechnology, Cayman Chemical, and LGC Standards, offer the unlabeled 1,4-Diiodobutane (B107930), their online catalogs do not currently list the ¹³C₄ isotopically labeled version.

Physicochemical Properties

Understanding the fundamental properties of 1,4-Diiodobutane-¹³C₄ is crucial for its application in experimental settings. The following table summarizes key physicochemical data.

Table 2: Physicochemical Properties of 1,4-Diiodobutane-¹³C₄

PropertyValue
Molecular Formula ¹³C₄H₈I₂
Molecular Weight 313.89 g/mol
IUPAC Name 1,4-diiodo(1,2,3,4-¹³C₄)butane
Synonyms Tetramethylene Iodide-¹³C₄, 1,4-Diodobutane-¹³C₄
CAS Number 2731163-22-5

Potential Experimental Applications and Protocols

Cross-Linking Mass Spectrometry (XL-MS) for Structural Proteomics

1,4-Diiodobutane can act as a short-chain, homobifunctional cross-linking agent, reacting with nucleophilic residues on proteins, such as cysteine and histidine. The use of 1,4-Diiodobutane-¹³C₄ in XL-MS workflows would enable the unambiguous identification of cross-linked peptides, as the ¹³C₄-labeled cross-linker would introduce a specific mass shift.

Hypothetical Experimental Workflow for XL-MS:

XL_MS_Workflow Protein Protein Complex Crosslinking Cross-linking with 1,4-Diiodobutane-¹³C₄ Protein->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis to Identify Cross-linked Sites LC_MS->Data_Analysis

Caption: A generalized workflow for a cross-linking mass spectrometry experiment.

Detailed Hypothetical Protocol for Cross-Linking:

  • Protein Preparation: Purify the protein or protein complex of interest to homogeneity in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5).

  • Cross-linking Reaction:

    • Prepare a stock solution of 1,4-Diiodobutane-¹³C₄ in a compatible organic solvent (e.g., DMSO).

    • Add the cross-linker solution to the protein sample at a specific molar excess (e.g., 20- to 50-fold molar excess over the protein).

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or ammonium (B1175870) bicarbonate, to consume the excess reactive cross-linker.

  • Sample Preparation for MS:

    • Denature the cross-linked protein sample.

    • Reduce and alkylate cysteine residues.

    • Perform in-solution or in-gel proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry to identify the cross-linked peptides, leveraging the known mass shift from the ¹³C₄-label.

Metabolic Labeling and Tracer Studies

In metabolic research, ¹³C-labeled compounds are used to trace the incorporation of metabolic precursors into downstream metabolites and macromolecules. While 1,4-diiodobutane is not a natural metabolite, its labeled backbone could potentially be used in synthetic biology or pathway engineering studies to trace the fate of a specific four-carbon unit.

Logical Flow for a Metabolic Labeling Experiment:

Metabolic_Labeling cluster_0 Cellular System Introduction Introduce 1,4-Diiodobutane-¹³C₄ to Engineered Cells Metabolism Cellular Uptake and Enzymatic Conversion Introduction->Metabolism Incorporation Incorporation of ¹³C₄-moiety into Target Molecule Metabolism->Incorporation Extraction Extraction of Metabolites or Macromolecules Incorporation->Extraction Analysis Mass Spectrometry Analysis to Detect ¹³C₄ Signature Extraction->Analysis

Caption: Conceptual diagram of a metabolic tracing experiment using a labeled compound.

Application in Materials Science: Perovskite Solar Cell Fabrication

Unlabeled 1,4-diiodobutane has been utilized as an additive in the fabrication of perovskite solar cells to improve their stability and performance. The use of 1,4-Diiodobutane-¹³C₄ in this context could serve as a valuable research tool to investigate the mechanism of action. By using techniques like secondary ion mass spectrometry (SIMS), researchers could trace the distribution and fate of the ¹³C₄-labeled additive within the perovskite film.

Experimental Workflow for Perovskite Solar Cell Fabrication:

Perovskite_Fabrication Substrate Substrate Cleaning HTL Hole Transport Layer Deposition Substrate->HTL Perovskite Perovskite Layer Deposition (with 1,4-Diiodobutane-¹³C₄) HTL->Perovskite ETL Electron Transport Layer Deposition Perovskite->ETL Electrode Electrode Evaporation ETL->Electrode Characterization Device Characterization and ¹³C₄ Tracing Electrode->Characterization

Caption: A simplified workflow for the fabrication of a perovskite solar cell.

Detailed Protocol for Perovskite Layer Deposition (Adapted from literature for unlabeled additives):

  • Precursor Solution Preparation: Prepare the perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium (B1206745) iodide in a solvent like DMF or DMSO).

  • Additive Incorporation: Add a specific concentration of 1,4-Diiodobutane-¹³C₄ to the perovskite precursor solution.

  • Spin Coating:

    • Dispense the precursor solution onto a prepared substrate with a hole transport layer.

    • Spin-coat the substrate at a defined speed and duration to create a uniform film.

    • During the spin coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to promote crystallization.

  • Annealing: Heat the substrate on a hotplate at a specific temperature and for a set time to facilitate the formation of the crystalline perovskite film.

  • Further Layer Deposition and Analysis: Proceed with the deposition of the electron transport layer and the top electrode. The final device can then be analyzed for performance, and the distribution of the ¹³C₄-labeled additive within the film can be investigated using appropriate analytical techniques.

Conclusion

1,4-Diiodobutane-¹³C₄ is a specialized chemical probe with the potential to significantly contribute to research in structural biology, metabolic engineering, and materials science. While direct experimental data for this labeled compound is scarce, the established applications of its unlabeled form, combined with the power of stable isotope labeling, provide a strong basis for its utility in advanced scientific inquiry. Researchers are encouraged to leverage the hypothetical protocols presented in this guide as a starting point for developing novel experimental approaches.

The Synthetic Workhorse: A Technical Guide to 1,4-Diiodobutane-¹³C₄ in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Diiodobutane-¹³C₄ is a stable isotope-labeled compound that serves as a crucial building block in modern chemical and pharmaceutical research. Unlike many isotopically labeled molecules used directly as tracers or internal standards, the primary utility of 1,4-Diiodobutane-¹³C₄ lies in its role as a synthetic precursor. Its bifunctional nature, with two reactive iodine atoms on a precisely ¹³C-labeled four-carbon chain, allows for the introduction of this labeled moiety into a wide array of target molecules. This enables researchers to meticulously track the fate of these molecules in various biological, chemical, and environmental systems.

This technical guide provides an in-depth overview of the applications of 1,4-Diiodobutane-¹³C₄, with a focus on its use in the synthesis of isotopically labeled active pharmaceutical ingredients (APIs). Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate its use in the laboratory.

Core Applications in Research

The principal application of 1,4-Diiodobutane-¹³C₄ is in the synthesis of ¹³C-labeled organic molecules. The presence of two iodine atoms, which are excellent leaving groups, makes it an ideal reagent for nucleophilic substitution reactions. This allows for the facile introduction of the ¹³C₄-butyl group into various substrates, including amines, alcohols, and other nucleophiles.

A significant use case is the synthesis of isotopically labeled drugs for use in pharmacokinetic and metabolism studies. By incorporating a stable isotope label, researchers can differentiate the administered drug from its endogenous counterparts and track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry.

Data Presentation: Properties of 1,4-Diiodobutane-¹³C₄

Quantitative data for 1,4-Diiodobutane-¹³C₄ is summarized below. These values are critical for experimental design and data interpretation.

PropertyValueSource
Chemical Formula ¹³C₄H₈I₂PubChem[1]
Molecular Weight 313.89 g/mol MCE[2]
Exact Mass 313.88496 DaPubChem[1]
Isotopic Purity Typically ≥98 atom % ¹³CInferred from commercial standards
Chemical Purity ≥95%Inferred from commercial standards

Featured Application: Synthesis of [¹³C₄]Busulfan

A key application of 1,4-Diiodobutane-¹³C₄ is in the synthesis of isotopically labeled Busulfan, an alkylating agent used in cancer chemotherapy. The ¹³C₄-label allows for precise tracking of the drug's metabolism and its interaction with biological macromolecules. The synthesis is a two-step process involving the hydrolysis of 1,4-Diiodobutane-¹³C₄ to 1,4-Butanediol-¹³C₄, followed by mesylation.

Experimental Protocol: Synthesis of [¹³C₄]Busulfan

Step 1: Synthesis of 1,4-Butanediol-¹³C₄

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-Diiodobutane-¹³C₄ (1.0 g, 3.18 mmol) in a mixture of acetone (B3395972) (20 mL) and water (5 mL).

  • Hydrolysis: Add silver carbonate (Ag₂CO₃) (2.2 g, 7.95 mmol) to the solution. The mixture is stirred and heated to reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the silver iodide precipitate. The filtrate is concentrated under reduced pressure to remove the acetone.

  • Extraction: The remaining aqueous solution is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 1,4-Butanediol-¹³C₄ as a colorless oil.

Step 2: Synthesis of [¹³C₄]Busulfan (1,4-Butanediol-¹³C₄ Dimethanesulfonate)

  • Reaction Setup: Dissolve the 1,4-Butanediol-¹³C₄ (0.5 g, 5.43 mmol) obtained from the previous step in anhydrous pyridine (B92270) (10 mL) in a flask cooled in an ice bath.

  • Mesylation: To the cooled solution, add methanesulfonyl chloride (1.24 g, 10.86 mmol) dropwise while maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Workup: The reaction mixture is poured into ice-water (50 mL) and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., acetone/water) to afford pure [¹³C₄]Busulfan.

Visualizations

Synthetic Pathway of [¹³C₄]Busulfan

G A 1,4-Diiodobutane-¹³C₄ B 1,4-Butanediol-¹³C₄ A->B  Ag₂CO₃, Acetone/H₂O Reflux C [¹³C₄]Busulfan B->C  Methanesulfonyl Chloride Pyridine

Synthetic route to [¹³C₄]Busulfan.
General Experimental Workflow for Labeled API Synthesis

G cluster_0 Synthesis cluster_1 Analysis cluster_2 Application A 1,4-Diiodobutane-¹³C₄ (Starting Material) B Reaction with Nucleophile A->B C Purification B->C D Structure Verification (NMR, MS) C->D Characterization E Purity Assessment (HPLC) D->E F Labeled API E->F G ADME Studies F->G

Workflow for labeled API synthesis and application.

Conclusion

1,4-Diiodobutane-¹³C₄ stands out as a versatile and valuable reagent for the synthesis of isotopically labeled molecules essential for advanced research in drug development and metabolic studies. Its ability to introduce a stable, trackable four-carbon unit into a variety of molecular scaffolds provides a powerful tool for elucidating complex biological and chemical processes. The synthetic route to [¹³C₄]Busulfan serves as a prime example of its application, enabling detailed pharmacokinetic and mechanistic studies of this important chemotherapeutic agent. As the demand for more sophisticated analytical techniques in pharmaceutical and life sciences continues to grow, the utility of such precisely labeled synthetic building blocks will undoubtedly expand.

References

Synthesis and Isotopic Purity of 1,4-Diiodobutane-¹³C₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1,4-Diiodobutane-¹³C₄. This isotopically labeled compound is a valuable tool in various research applications, including metabolic tracing and as a building block in the synthesis of complex labeled molecules for drug development. This document outlines a detailed synthetic protocol, methods for determining isotopic purity, and presents relevant data in a clear and accessible format.

Synthesis of 1,4-Diiodobutane-¹³C₄

The synthesis of 1,4-Diiodobutane-¹³C₄ can be effectively achieved by adapting established methods for the preparation of its unlabeled counterpart. The most common and high-yielding approach involves the reaction of a fully ¹³C-labeled precursor, 1,4-butanediol-¹³C₄, with a suitable iodinating agent. An alternative route starting from tetrahydrofuran-¹³C₄ is also presented.

Starting Material

The key precursor for this synthesis is 1,4-Butanediol-[¹³C₄]. This labeled starting material is commercially available from various suppliers. It is crucial to obtain a high-purity starting material to ensure the quality of the final product.

CompoundSupplierCatalog NumberFormulaMolecular WeightPurity
1,4-Butanediol-[¹³C₄]BOC SciencesBLP-005576[¹³C]₄H₁₀O₂94.0999% by CP; 99% atom ¹³C
Synthetic Protocols

Two primary methods for the synthesis of 1,4-diiodobutane (B107930) are presented below. Both methods are adaptable for the synthesis of the ¹³C₄-labeled analogue.

Method A: From 1,4-Butanediol-¹³C₄

This method involves the direct conversion of 1,4-butanediol-¹³C₄ to 1,4-diiodobutane-¹³C₄.

Experimental Protocol:

  • In a 500 ml three-necked flask equipped with a thermometer, a mechanical stirrer, and a reflux condenser, place 32.5 grams of phosphorus pentoxide and 67.5 ml (or 115.5 grams) of 85% orthophosphoric acid. The concentration of orthophosphoric acid should be adjusted to 95% for optimal results.[1]

  • Once the stirred mixture has cooled to room temperature, introduce a mixture of 166 grams of potassium iodide and 22.5 grams of 1,4-butanediol-¹³C₄.[1]

  • Heat the mixture with stirring at 100-120°C for 4 hours.[1]

  • Cool the reaction mixture to room temperature and add a mixture of 75 ml of water and 125 ml of ether.[1]

  • Separate the ethereal layer and decolorize it with 25 ml of a 10% sodium thiosulfate (B1220275) solution.[1]

  • Wash the ethereal layer with 100 ml of cold, saturated sodium chloride solution and dry it over anhydrous magnesium sulfate.[1]

  • Remove the ether by evaporation.

  • Purify the crude 1,4-diiodobutane-¹³C₄ by distillation under reduced pressure. Collect the fraction boiling at 110°C/6 mm Hg.[1]

Method B: From Tetrahydrofuran-¹³C₄

This alternative route utilizes fully labeled tetrahydrofuran (B95107) as the starting material and is reported to have a very high yield for the unlabeled synthesis.

Experimental Protocol:

  • To a mixture of 32.5 grams of phosphorus pentoxide and 67.5 ml (or 115.5 grams) of 85% orthophosphoric acid, add 20.5 ml (or 18.2 grams) of tetrahydrofuran-¹³C₄.

  • Add 166 grams of potassium iodide to this mixture.

  • Reflux the mixture for 3-4 hours.

  • Cool the mixture and treat it with a mixture of 75 ml of water and 125 ml of ether.

  • Separate the ethereal layer and decolorize it with 25 ml of a 10% sodium thiosulfate solution.

  • Wash the ethereal layer with 100 ml of cold, saturated sodium chloride solution and dry it with anhydrous magnesium sulfate.

  • Remove the ether by evaporation.

  • Purify the crude 1,4-diiodobutane-¹³C₄ by distillation under reduced pressure. Collect the fraction boiling at 110°C/6 mm Hg.

Expected Yield
Starting MaterialProductReported Yield (unlabeled)
1,4-Butanediol (B3395766)1,4-Diiodobutane~70-75%
Tetrahydrofuran1,4-Diiodobutane70 grams from 18.2 grams THF

Isotopic Purity Analysis

The determination of the isotopic purity of 1,4-diiodobutane-¹³C₄ is critical for its application in quantitative studies. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-destructive technique for determining the isotopic enrichment at each carbon position within the molecule.

Experimental Protocol:

  • Dissolve a known amount of the synthesized 1,4-diiodobutane-¹³C₄ in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay between pulses to ensure full relaxation of all carbon nuclei for accurate integration.

  • The presence of ¹³C at all four carbon positions will be evident from the ¹³C NMR spectrum. The relative integrals of the signals corresponding to the four carbon atoms can be used to assess the uniformity of labeling.

  • To determine the absolute isotopic enrichment, comparison with a known internal standard or advanced NMR techniques may be employed.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a highly sensitive method for determining the overall isotopic enrichment of the labeled compound.

Experimental Protocol:

  • Introduce a small sample of 1,4-diiodobutane-¹³C₄ into the mass spectrometer. Depending on the instrument, this can be done via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Acquire the mass spectrum in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

  • The mass spectrum will show a distribution of isotopologues. For 1,4-diiodobutane-¹³C₄, the molecular ion peak should be shifted by +4 mass units compared to the unlabeled compound.

  • The relative intensities of the peaks corresponding to the fully labeled compound and any partially labeled or unlabeled species can be used to calculate the isotopic enrichment.

Analytical TechniqueInformation Provided
¹³C NMRPositional isotopic enrichment, structural confirmation
High-Resolution MSOverall isotopic enrichment, detection of isotopologues

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Butanediol_13C4 1,4-Butanediol-¹³C₄ Reaction_Vessel Reaction with KI, P₂O₅, H₃PO₄ Butanediol_13C4->Reaction_Vessel Method A THF_13C4 Tetrahydrofuran-¹³C₄ THF_13C4->Reaction_Vessel Method B Extraction Ether Extraction Reaction_Vessel->Extraction Wash Washing & Drying Extraction->Wash Distillation Vacuum Distillation Wash->Distillation Final_Product 1,4-Diiodobutane-¹³C₄ Distillation->Final_Product

Caption: Synthetic workflow for 1,4-Diiodobutane-¹³C₄.

Isotopic Purity Analysis Workflow

Purity_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Product Synthesized 1,4-Diiodobutane-¹³C₄ NMR_Sample Sample Preparation (Dissolve in CDCl₃) Product->NMR_Sample MS_Sample Sample Introduction (GC-MS or LC-MS) Product->MS_Sample NMR_Acquisition Quantitative ¹³C NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Analysis Spectral Analysis (Positional Enrichment) NMR_Acquisition->NMR_Analysis Final_Report Isotopic Purity Report NMR_Analysis->Final_Report MS_Acquisition High-Resolution MS Acquisition MS_Sample->MS_Acquisition MS_Analysis Data Analysis (Overall Enrichment) MS_Acquisition->MS_Analysis MS_Analysis->Final_Report

Caption: Workflow for isotopic purity analysis.

References

A Technical Guide to 1,4-Diiodobutane-¹³C₄ for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1,4-Diiodobutane-¹³C₄, a stable isotope-labeled compound, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, potential applications, and generalized experimental protocols where it may be employed as an internal standard for quantitative analysis.

Core Compound Specifications

1,4-Diiodobutane-¹³C₄ is the isotopically labeled analogue of 1,4-diiodobutane (B107930), where the four carbon atoms have been substituted with the stable isotope carbon-13. This isotopic enrichment provides a distinct mass signature, making it a valuable tool in mass spectrometry-based analytical methods.

PropertyValueReference
CAS Number 2731163-22-5[1][2]
Molecular Formula ¹³C₄H₈I₂[2][3][4]
Molecular Weight 313.89 g/mol [1][2][4]
Synonyms 1,4-Diodobutane-¹³C₄, NSC 31721-¹³C₄, Tetramethylene-¹³C₄ Diiodide, alpha,ω-Diiodobutane-¹³C₄[3]
Unlabeled CAS Number 628-21-7[2]

Applications in Research and Drug Development

Stable isotope-labeled compounds like 1,4-Diiodobutane-¹³C₄ are primarily utilized as internal standards in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantitative analysis due to its high accuracy and precision. By introducing a known quantity of the labeled standard into a sample, any loss of the target analyte (unlabeled 1,4-diiodobutane or a derivative) during sample preparation and analysis can be accurately corrected. This is because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties.

The primary applications of its unlabeled counterpart, and by extension the contexts in which the ¹³C₄-labeled version would be used as a standard, include:

  • Bifunctional Alkylating Agent: In organic synthesis, 1,4-diiodobutane is used to introduce a four-carbon chain, often in the formation of cyclic compounds and polymers.

  • Precursor in Pharmaceutical Synthesis: It serves as a starting material for the synthesis of various heterocyclic molecules with potential therapeutic applications.

  • Tracers in Pharmacokinetic Studies: Isotope-labeled molecules are crucial for quantifying drug candidates and their metabolites during the drug development process.

Experimental Protocols

Synthesis of 1,4-Diiodobutane (Unlabeled)

A common method for the synthesis of 1,4-diiodobutane is through the reaction of tetrahydrofuran (B95107) with potassium iodide in the presence of an acid. The synthesis of the ¹³C₄-labeled variant would require the use of tetrahydrofuran-¹³C₄ as a starting material.

Materials:

  • Tetrahydrofuran (or Tetrahydrofuran-¹³C₄)

  • Potassium Iodide (KI)

  • 85% Orthophosphoric Acid (H₃PO₄)

  • Phosphoric Anhydride (B1165640) (P₄O₁₀)

  • Ether

  • Dilute aqueous sodium thiosulfate (B1220275) solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of potassium iodide, 85% orthophosphoric acid, and phosphoric anhydride is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and thermometer.

  • Tetrahydrofuran is added to the mixture.

  • The mixture is heated at reflux for 3 hours with stirring.

  • After cooling to room temperature, water and ether are added to the reaction mixture.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are washed with a dilute sodium thiosulfate solution to decolorize, followed by a wash with a saturated sodium chloride solution.

  • The ether layer is dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the remaining residue is purified by vacuum distillation to yield 1,4-diiodobutane.

General Workflow for Isotope Dilution Analysis

The use of 1,4-Diiodobutane-¹³C₄ as an internal standard is pivotal for accurate quantification in complex biological or environmental matrices.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of 1,4-Diiodobutane-¹³C₄ Sample->Spike Equilibrate Equilibration of Analyte and Standard Spike->Equilibrate Extract Extraction of Analytes (e.g., LLE, SPE) Equilibrate->Extract Concentrate Concentration of Extract Extract->Concentrate GCMS GC/MS or LC/MS Analysis Concentrate->GCMS Detect Detection of Native Analyte and ¹³C₄-Labeled Standard GCMS->Detect Ratio Calculate Peak Area Ratio Detect->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify CalCurve Generate Calibration Curve CalCurve->Quantify

Caption: General workflow for using an isotopically labeled internal standard.

Signaling Pathways and Logical Relationships

As 1,4-diiodobutane is a synthetic building block, it is not directly involved in known biological signaling pathways. Its utility lies in the synthesis of novel compounds that may interact with such pathways. The logical relationship in its application as an internal standard is depicted in the workflow diagram above, illustrating the process from sample preparation to final quantification.

The fundamental principle of isotope dilution is based on the following logical relationship:

G cluster_0 Core Principle cluster_1 Analytical Assumption A Analyte (Native) B A->B Behaves Chemically Identically to IS Internal Standard (¹³C₄-Labeled) C Therefore, the ratio of Analyte to Internal Standard remains constant throughout sample processing and analysis. B->C

Caption: The core principle of isotope dilution analysis.

References

An In-depth Technical Guide to the Safety and Handling of 1,4-Diiodobutane-¹³C₄ in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of 1,4-Diiodobutane-¹³C₄, a stable isotope-labeled compound valuable in synthetic chemistry and drug development research. Given that the chemical reactivity of isotopically labeled compounds is nearly identical to their unlabeled counterparts, this guide leverages safety and handling data for 1,4-diiodobutane (B107930) as a primary reference.

Compound Identification and Properties

1,4-Diiodobutane-¹³C₄ is a saturated alkyl diiodide where all four carbon atoms are the stable isotope carbon-13. This labeling makes it a powerful tool for tracing the fate of the butane (B89635) backbone in chemical reactions and biological systems, particularly in pharmacokinetic and metabolism studies.[1][]

Table 1: Physical and Chemical Properties of 1,4-Diiodobutane and its ¹³C₄ Isotopologue

Property1,4-Diiodobutane1,4-Diiodobutane-¹³C₄Data Source
Molecular Formula C₄H₈I₂¹³C₄H₈I₂[3][4][5]
Molecular Weight 309.91 g/mol 313.89 g/mol [3][4]
CAS Number 628-21-72731163-22-5[3][6][7]
Appearance Colorless to light brown/yellow liquidNot specified, expected to be similar[3]
Odor StrongNot specified, expected to be similar[3]
Melting Point 6 °C (42.8 °F)Not specified, expected to be similar[3]
Boiling Point 147 - 152 °C (296.6 - 305.6 °F) @ 26 mmHgNot specified, expected to be similar[3]
Density 2.350 g/mL at 25 °CNot specified, expected to be similar[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.Not specified, expected to be similar[3]
Stability Stable under normal conditions. Light sensitive.Not specified, expected to be similar[3]

Hazard Identification and Safety Precautions

As with its unlabeled analogue, 1,4-Diiodobutane-¹³C₄ should be handled with care. The primary hazards are related to its irritant properties and its reactivity as an alkylating agent.

Table 2: Hazard Identification for 1,4-Diiodobutane

HazardDescriptionPrecautionary StatementsData Source
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[8]
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[8]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.[8]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_transfer Transfer/Weigh Compound prep_hood->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste per Regulations cleanup_decon->cleanup_dispose

Caption: General laboratory workflow for handling 1,4-Diiodobutane-¹³C₄.

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

  • Engineering Controls : Always handle 1,4-Diiodobutane-¹³C₄ in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

    • Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory. Inspect gloves for any signs of degradation before use.

    • Respiratory Protection : If working outside a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.Prevents eye irritation from splashes or vapors.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridge.For use when ventilation is inadequate or in case of spills.

Storage and Stability

Proper storage is crucial to maintain the integrity of 1,4-Diiodobutane-¹³C₄.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Light Sensitivity : The compound is light-sensitive and should be stored in an amber or opaque container to prevent degradation.[8]

  • Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[8]

  • Stabilizer : Commercial preparations of 1,4-diiodobutane are often stabilized with a small amount of copper chip to prevent decomposition.

Accidental Release and First Aid Measures

In the event of a spill or exposure, prompt and appropriate action is necessary.

  • Spill Response :

    • Evacuate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • First Aid :

    • Inhalation : Move the individual to fresh air. Seek medical attention if breathing difficulties arise.

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Experimental Protocols and Applications

1,4-Diiodobutane-¹³C₄ is primarily used as a synthetic building block and as an internal standard in quantitative analysis.

General Alkylation Reaction Protocol

1,4-Diiodobutane is a classic bifunctional alkylating agent. The following is a general protocol for an alkylation reaction.

  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the nucleophile (e.g., an amine, thiol, or enolate) in an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Addition of Base : If required, add a suitable base (e.g., K₂CO₃, NaH, or Et₃N) to the reaction mixture and stir at room temperature.

  • Addition of 1,4-Diiodobutane-¹³C₄ : Slowly add a stoichiometric amount of 1,4-Diiodobutane-¹³C₄ to the reaction mixture.

  • Reaction : Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature, quench with water or a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Application in Drug Metabolism Studies: Glutathione (B108866) Conjugation Assay

As an alkylating agent, 1,4-diiodobutane can react with nucleophilic biomolecules like glutathione (GSH). This can be a pathway for detoxification or, in some cases, bioactivation.[9][10] An in vitro assay can be performed to assess the potential for GSH conjugation.

Workflow for Glutathione Conjugation Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Buffer, GSH, GST, and 1,4-Diiodobutane-¹³C₄ Stock Solutions inc_mix Combine Reagents in Microcentrifuge Tubes prep_reagents->inc_mix prep_s9 Prepare Liver S9 Fraction (if applicable) prep_s9->inc_mix inc_incubate Incubate at 37°C inc_mix->inc_incubate an_quench Quench Reaction (e.g., with acetonitrile) inc_incubate->an_quench an_centrifuge Centrifuge to Pellet Protein an_quench->an_centrifuge an_lcms Analyze Supernatant by LC-MS/MS an_centrifuge->an_lcms

Caption: Workflow for an in vitro glutathione conjugation assay.

Use as an Internal Standard in Quantitative Mass Spectrometry

The primary application of 1,4-Diiodobutane-¹³C₄ in drug development is likely as a building block to synthesize a ¹³C-labeled version of a drug candidate or metabolite. This labeled compound can then be used as an internal standard for accurate quantification in complex biological matrices.[11][12]

Workflow for Quantitative Analysis using a ¹³C-Labeled Internal Standard

G cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis synth_c13 Synthesize ¹³C-labeled Analyte using 1,4-Diiodobutane-¹³C₄ sample_spike Spike Biological Sample with Known Amount of ¹³C-Internal Standard synth_c13->sample_spike sample_extract Extract Analytes sample_spike->sample_extract an_lcms LC-MS/MS Analysis sample_extract->an_lcms an_quant Quantify Analyte based on Peak Area Ratio to Internal Standard an_lcms->an_quant

Caption: Workflow for using a ¹³C-labeled internal standard in quantitative analysis.

Disposal Considerations

As 1,4-Diiodobutane-¹³C₄ is a stable, non-radioactive isotopically labeled compound, its disposal should follow the guidelines for the unlabeled chemical.[13][]

  • Waste Segregation : All waste containing 1,4-Diiodobutane-¹³C₄, including contaminated labware and absorbed spill materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method : Dispose of chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Conclusion

1,4-Diiodobutane-¹³C₄ is a valuable research tool with manageable hazards when handled with appropriate safety precautions. Its primary risks are associated with its irritant properties and reactivity as an alkylating agent. By adhering to the guidelines outlined in this document, researchers can safely utilize this compound in their synthetic and analytical workflows. A thorough understanding of its properties, the consistent use of personal protective equipment, and adherence to proper disposal procedures are paramount for ensuring a safe laboratory environment.

References

Solubility Profile of 1,4-Diiodobutane-13C4 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Diiodobutane-13C4. Given that isotopic labeling does not significantly alter solubility properties, this document refers to the solubility data of the unlabeled 1,4-diiodobutane (B107930). The principle of "like dissolves like" is fundamental to understanding its behavior in various organic solvents. As a relatively non-polar haloalkane, 1,4-diiodobutane exhibits favorable solubility in solvents with similar low polarity.

Summary of Solubility Data

Table 1: Qualitative Solubility of 1,4-Diiodobutane

SolventSolvent PolaritySolubility
WaterHighInsoluble/Sparingly Soluble
EthanolHigh (Polar Protic)Miscible
Diethyl EtherLowMiscible
ChloroformMediumMiscible
Carbon TetrachlorideNon-polarSparingly Soluble

Table 2: Qualitative Solubility of 1,4-Dibromobutane for Comparison

SolventSolvent PolaritySolubility
WaterHighImmiscible/Limited Solubility
HexaneNon-polarSoluble
DichloromethaneMediumSoluble
EthanolHigh (Polar Protic)Soluble
AcetoneMedium (Polar Aprotic)Soluble
ChloroformMediumSoluble

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical and pharmaceutical development. The following outlines a detailed experimental protocol for the quantitative determination of this compound solubility in an organic solvent using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:
  • This compound

  • High-purity organic solvent (e.g., hexane, ethanol, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Syringe filters (PTFE, 0.22 µm)

  • Syringes

  • Volumetric flasks

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification (HPLC) cluster_result Result prep_solute Add excess this compound to vial prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_equilibrate Equilibrate with agitation at constant temperature (24-48h) prep_solvent->prep_equilibrate sep_settle Allow undissolved solute to settle (24h) prep_equilibrate->sep_settle Equilibrium reached sep_sample Withdraw supernatant sep_settle->sep_sample sep_filter Filter through 0.22 µm syringe filter sep_sample->sep_filter quant_dilute Dilute filtered sample sep_filter->quant_dilute Saturated solution quant_standards Prepare standard solutions quant_cal_curve Generate calibration curve quant_standards->quant_cal_curve quant_calc Calculate solubility quant_cal_curve->quant_calc quant_analyze Analyze diluted sample quant_dilute->quant_analyze quant_analyze->quant_calc result Solubility (e.g., g/L or mol/L) quant_calc->result

Experimental workflow for solubility determination.

The Alkylating Action of 1,4-Diiodobutane-13C4: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodobutane (B107930) is a bifunctional alkylating agent with the potential to form covalent adducts with biological macromolecules. Its isotopically labeled form, 1,4-diiodobutane-13C4, serves as a powerful tool for elucidating its mechanism of action, allowing for precise tracking and quantification of its molecular interactions. This technical guide provides an in-depth exploration of the predicted mechanism of action of 1,4-diiodobutane as an alkylating agent, focusing on its interactions with DNA and proteins. While specific experimental data for 1,4-diiodobutane is limited in publicly available literature, this document extrapolates from the well-established chemistry of alkyl iodides and bifunctional alkylating agents to provide a robust theoretical framework. We will delve into the anticipated reaction mechanisms, the nature of the resulting adducts, and the utility of the 13C4 label in mechanistic studies. Furthermore, this guide outlines detailed experimental protocols for the identification and characterization of these adducts using mass spectrometry and discusses the potential cellular responses to the induced damage.

Introduction: The Chemical Nature of 1,4-Diiodobutane

1,4-Diiodobutane (C₄H₈I₂) is a haloalkane featuring a four-carbon chain with iodine atoms at the terminal positions.[1][2] The carbon-iodine bond is relatively weak and polarized, rendering the terminal carbons electrophilic and susceptible to nucleophilic attack. Iodine is an excellent leaving group, facilitating the formation of covalent bonds with nucleophilic centers in biological molecules. As a bifunctional agent, 1,4-diiodobutane can react at one or both of its ends, leading to the formation of mono-adducts or cross-links.

The 13C4 isotopologue, where all four carbon atoms are replaced with the stable isotope carbon-13, is chemically identical to the unlabeled compound but possesses a distinct mass signature. This property is invaluable for mass spectrometry-based studies, enabling researchers to distinguish drug-derived adducts from the complex background of a biological system.

Proposed Mechanism of Action: Nucleophilic Substitution

The primary mechanism by which 1,4-diiodobutane is expected to exert its alkylating effect is through a bimolecular nucleophilic substitution (Sₙ2) reaction. In this one-step process, a nucleophile attacks the electrophilic carbon atom, displacing the iodide ion.

SN2_Mechanism cluster_transition_state Transition State Nu Nu:⁻ TS [Nu---13CH2(-[13CH2]2-13CH2-I)---I]⁻ Nu->TS Nucleophilic Attack AlkylHalide I-[13CH2]3-13CH2-I AlkylHalide->TS Product Nu-13CH2-[13CH2]2-13CH2-I TS->Product Bond Formation LeavingGroup I⁻ TS->LeavingGroup Bond Cleavage

Figure 1: Proposed Sₙ2 mechanism of this compound alkylation.

Interaction with Biological Macromolecules

DNA Alkylation

DNA is a primary target for alkylating agents due to the presence of numerous nucleophilic centers in the purine (B94841) and pyrimidine (B1678525) bases. The most likely sites of alkylation by 1,4-diiodobutane are the ring nitrogens of the DNA bases, which are more nucleophilic than the oxygens.

The bifunctional nature of 1,4-diiodobutane allows for the formation of three main types of DNA adducts:

  • Mono-adducts: Reaction of one end of the 1,4-diiodobutane molecule with a DNA base.

  • Intrastrand Cross-links: Subsequent reaction of the second reactive end of the mono-adduct with another base on the same DNA strand.

  • Interstrand Cross-links: Reaction of the second reactive end with a base on the complementary DNA strand. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking replication and transcription.[3]

DNA_Alkylation cluster_adducts DNA Adducts DIB This compound MonoAdduct Mono-adduct DIB->MonoAdduct First Alkylation DNA DNA DNA->MonoAdduct IntraCL Intrastrand Cross-link MonoAdduct->IntraCL Second Alkylation (same strand) InterCL Interstrand Cross-link MonoAdduct->InterCL Second Alkylation (opposite strand) Adduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Cells/Tissues Treated with This compound Isolation DNA/Protein Isolation Start->Isolation Digestion Enzymatic Digestion (to Nucleosides/Peptides) Isolation->Digestion LC Liquid Chromatography (Separation) Digestion->LC MS Tandem Mass Spectrometry (Detection & Fragmentation) LC->MS Data Data Analysis (Adduct Identification & Quantification) MS->Data

References

Understanding the Reactivity of 1,4-Diiodobutane-¹³C₄ with Thiols: A Technical Guide for Drug Development and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodobutane (B107930) is a homobifunctional cross-linking agent widely utilized in structural biology and proteomics to probe protein architecture and protein-protein interactions. Its isotopically labeled counterpart, 1,4-diiodobutane-¹³C₄, serves as a powerful tool in quantitative cross-linking mass spectrometry (XL-MS) workflows, enabling the comparative analysis of protein conformations and interaction dynamics under different states. This technical guide provides an in-depth exploration of the core chemical principles governing the reactivity of 1,4-diiodobutane-¹³C₄ with thiol-containing molecules, particularly the amino acid cysteine. It details the reaction mechanism, summarizes key quantitative parameters, provides comprehensive experimental protocols for its application in XL-MS, and illustrates the underlying workflows and logical relationships with detailed diagrams.

Core Chemical Principles: The SN2 Reaction

The fundamental reaction between 1,4-diiodobutane and thiols is a bimolecular nucleophilic substitution (SN2). In the context of biological systems, the primary target is the thiol group (-SH) of cysteine residues.

Mechanism:

  • Thiol Deprotonation: The reaction is significantly more efficient under basic conditions (typically pH 7.5-9.0). At this pH, a portion of the thiol groups exist in their deprotonated thiolate anion form (-S⁻). The thiolate is a much stronger nucleophile than the protonated thiol.

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks one of the electrophilic carbon atoms of the 1,4-diiodobutane molecule.

  • Leaving Group Displacement: This attack leads to the displacement of an iodide ion, which is an excellent leaving group, forming a stable thioether bond.

  • Cross-link Formation: As a bifunctional reagent, the second iodo-group can then react with another proximal thiol group, resulting in a covalent cross-link that physically connects the two cysteine residues.

The isotopic ¹³C₄ label does not alter the chemical reactivity of the molecule but imparts a specific mass shift, which is crucial for mass spectrometry-based detection and quantification.[1]

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Sₙ2 Reaction & Cross-linking RSH R-SH (Thiol) RS R-S⁻ (Thiolate) RSH->RS + OH⁻ Thiolate1 Cys₁-S⁻ H2O H₂O OH OH⁻ (Base) DIB I-(¹³CH₂)₄-I Thiolate1->DIB Nucleophilic Attack Intermediate Cys₁-S-(¹³CH₂)₄-I DIB->Intermediate Thiolate2 Cys₂-S⁻ Intermediate->Thiolate2 Proximal Thiol Product Cys₁-S-(¹³CH₂)₄-S-Cys₂ Intermediate->Product Iodide1 I⁻ Intermediate->Iodide1 Thiolate2->Intermediate Nucleophilic Attack Iodide2 I⁻ Product->Iodide2

Caption: S~N~2 mechanism for thiol cross-linking by 1,4-diiodobutane.

Application in Quantitative Cross-Linking Mass Spectrometry (XL-MS)

The primary application for 1,4-diiodobutane-¹³C₄ is in quantitative XL-MS, a technique used to gain insights into the three-dimensional structure of proteins and to map protein-protein interactions.[2] By comparing two different states of a protein or protein complex (e.g., apo vs. ligand-bound, or wild-type vs. mutant), researchers can identify changes in conformation and binding interfaces.

The workflow typically involves using two versions of the cross-linker: a "light" version (standard ¹²C) and a "heavy" version (¹³C₄-labeled). The two protein samples are cross-linked separately, then mixed, digested, and analyzed by LC-MS/MS.[3] Cross-linked peptides appear as distinct doublet peaks in the mass spectrum, separated by the mass difference of the isotopic labels. The ratio of the peak intensities for these doublets provides a quantitative measure of the relative abundance of that specific linkage in each state.[4]

Data Presentation: Quantitative Parameters

The success of an XL-MS experiment depends on careful control of reaction parameters. While precise kinetic data for every thiol-electrophile pair requires empirical determination, the following tables summarize key quantitative information for using 1,4-diiodobutane-¹³C₄.

Table 1: Reaction Conditions & Parameters

ParameterRecommended Value/RangeRationale & Notes
Cross-linker Concentration 0.1 - 2 mMMust be optimized. Too low yields insufficient cross-links; too high causes excessive modification and protein precipitation.
Protein Concentration 0.1 - 2 mg/mL (or ~1-20 µM)Higher concentrations favor intermolecular cross-links, while lower concentrations favor intramolecular ones.
pH 7.5 - 9.0Basic pH is required to deprotonate cysteine's thiol group (pKa ≈ 8.5) to the more reactive thiolate anion. Buffers like HEPES or bicarbonate are preferred over Tris, which contains a primary amine that can have side reactions.
Reaction Time 30 - 60 minutesShorter times reduce non-specific modifications. Time should be optimized for the specific system.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can increase specificity by slowing down the reaction and potential protein degradation.
Quenching Reagent 20-50 mM DTT or β-mercaptoethanolA high concentration of a reducing agent is added to consume any unreacted 1,4-diiodobutane.

Table 2: Mass Spectrometry Data for 1,4-Diiodobutane-¹³C₄ Cross-linker

ParameterValueDescription
Formula (¹²C version) C₄H₈I₂Unlabeled 1,4-diiodobutane
Monoisotopic Mass (¹²C) 309.869 DaMass of the unlabeled cross-linker.
Formula (¹³C₄ version) ¹³C₄H₈I₂Fully ¹³C-labeled 1,4-diiodobutane.
Monoisotopic Mass (¹³C₄) 313.882 DaMass of the labeled cross-linker.
Mass of Cross-linked Residue 56.061 Da (¹²C) / 60.074 Da (¹³C₄)Mass added after reaction (C₄H₈), replacing two protons.
Mass Shift (Heavy/Light) +4.013 DaThe precise mass difference between peptides cross-linked with the heavy vs. light reagent.

Experimental Protocols

The following sections provide detailed, representative methodologies for a quantitative XL-MS experiment.

Protocol 1: Quantitative Cross-Linking of a Protein Complex

This protocol describes the differential labeling of a protein complex in two different functional states (State A and State B).

  • Sample Preparation:

    • Prepare two separate aliquots of the purified protein complex at 1 mg/mL in a non-amine based buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).

    • Induce the desired functional states (e.g., for State B, add a specific ligand or binding partner at a saturating concentration). Incubate for 30 minutes at room temperature.

  • Cross-Linking Reaction:

    • Prepare fresh 50 mM stock solutions of "light" 1,4-diiodobutane and "heavy" 1,4-diiodobutane-¹³C₄ in a water-miscible organic solvent like DMF or DMSO.

    • To the "State A" protein sample, add the "light" cross-linker stock solution to a final concentration of 1 mM.

    • To the "State B" protein sample, add the "heavy" cross-linker stock solution to a final concentration of 1 mM.

    • Incubate both reactions for 60 minutes at room temperature with gentle mixing.

  • Reaction Quenching:

    • Add a 1 M DTT stock solution to both reaction tubes to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench all unreacted cross-linker.

  • Sample Combination and Preparation for Digestion:

    • Combine the "light" and "heavy" cross-linked samples in a 1:1 ratio.

    • Denature the combined protein sample by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 60 minutes at 37°C.

    • Alkylate any remaining free cysteines (that were not cross-linked) by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) mass ratio.

    • Incubate overnight at 37°C.

Protocol 2: Enrichment and Mass Spectrometry Analysis

Cross-linked peptides are often low in abundance and require enrichment prior to analysis.

  • Digestion Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

  • Enrichment of Cross-Linked Peptides (Size Exclusion Chromatography):

    • Resuspend the dried, desalted peptides in a size exclusion chromatography (SEC) mobile phase (e.g., 30% acetonitrile, 0.1% formic acid).

    • Inject the sample onto a peptide SEC column.

    • Collect the early-eluting fractions, which are enriched for the larger, cross-linked peptides.[5]

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-liquid chromatography system.

    • Use a 90-120 minute gradient to separate the peptides.

    • Set up a data-dependent acquisition method, prioritizing precursor ions with charge states of +3 and higher, as cross-linked peptides are typically more highly charged.

  • Data Analysis:

    • Convert the raw mass spectrometry data to a suitable format (e.g., mzML).

    • Use specialized XL-MS search software (e.g., MeroX, xQuest, pLink) to identify the cross-linked peptides.[6]

    • The search parameters must include:

      • The specific masses of the light and heavy cross-linkers.

      • Cysteine as the reactive residue.

      • Trypsin as the enzyme, allowing for missed cleavages.

      • Carbamidomethylation of cysteine as a fixed modification (for the alkylation step) and oxidation of methionine as a variable modification.

    • Perform quantitative analysis by extracting the peak areas for the light and heavy versions of each identified cross-linked peptide pair.

Mandatory Visualizations

Workflow for Quantitative XL-MS

G cluster_A Sample A (e.g., Apo State) cluster_B Sample B (e.g., Ligand-Bound) ProtA Protein Complex (State A) XLA Cross-link with 1,4-Diiodobutane ('Light') ProtA->XLA Mix Combine Samples (1:1 Ratio) XLA->Mix ProtB Protein Complex (State B) XLB Cross-link with 1,4-Diiodobutane-¹³C₄ ('Heavy') ProtB->XLB XLB->Mix Digest Denature, Reduce, Alkylate & Digest (Trypsin) Mix->Digest Enrich Enrich Cross-linked Peptides (e.g., Size Exclusion Chromatography) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (MeroX, xQuest) LCMS->Data Quant Identify & Quantify Light/Heavy Peptide Pairs Data->Quant

Caption: Workflow for quantitative XL-MS using isotopic labeling.
Logical Relationships of Cross-Linked Products

G cluster_products Possible Products Identified by MS Parent 1,4-Diiodobutane Reacts With... Type0 Type 0: Dead-end One end reacts with Cys, the other is hydrolyzed. Parent->Type0 One Thiol Type1 Type 1: Loop-link Two Cys residues on the same peptide are linked. Parent->Type1 Two Thiols (Intra-peptide) Type2 Type 2: Cross-link Two Cys residues on different peptides are linked. Parent->Type2 Two Thiols (Inter-peptide)

Caption: Classification of products from a cross-linking reaction.

References

1,4-Diiodobutane-13C4 in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and potential applications of 1,4-Diiodobutane-13C4 in the field of mass spectrometry-based proteomics. While direct, widespread applications of this specific reagent are not extensively documented, this guide extrapolates its utility based on the well-established principles of chemical cross-linking and the use of isotopically labeled reagents for quantitative analysis. The protocols and data presented herein are illustrative and grounded in the fundamental chemistry of alkyl dihalides and the established workflows of cross-linking mass spectrometry (CLMS).

Introduction to Isotopically Labeled Cross-linkers in Mass Spectrometry

Chemical cross-linking coupled with mass spectrometry (CLMS or XL-MS) has become a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes.[1] By covalently linking amino acid residues that are in close proximity, CLMS provides distance constraints that can be used to model protein architecture and interaction interfaces.

The introduction of stable isotopes into cross-linking reagents has further expanded the capabilities of this technique, enabling quantitative analyses.[2][3] Isotopically labeled cross-linkers, such as this compound, exist in "light" and "heavy" forms. When used to cross-link proteins in two different states (e.g., with and without a drug candidate), the relative abundance of the light and heavy cross-linked peptides in the mass spectrometer can reveal changes in protein conformation or protein-protein interactions.[1]

Properties and Reactivity of this compound

1,4-Diiodobutane (B107930) is a homobifunctional cross-linking agent, meaning it possesses two identical reactive groups.[4][5] Its reactivity stems from the two primary alkyl iodide functionalities. Alkyl iodides are susceptible to nucleophilic substitution by electron-rich amino acid side chains.

Chemical Properties:

PropertyValue
Molecular Formula13C4H8I2
Molecular Weight~313.89 g/mol
IUPAC Name1,4-diiodo(1,2,3,4-13C4)butane[6]
Spacer Arm Length~5 Å (estimated based on bond lengths)

Reactivity and Specificity:

The primary targets for alkylation by 1,4-diiodobutane within a protein are nucleophilic amino acid side chains. The reactivity generally follows the nucleophilicity of the side chains, with cysteine being a prime target.

  • Cysteine (Thiol group): The thiol group of cysteine is a strong nucleophile and is expected to react readily with 1,4-diiodobutane to form a stable thioether bond.

  • Histidine (Imidazole ring): The nitrogen atoms in the imidazole (B134444) ring of histidine are also nucleophilic and can be alkylated.

  • Lysine (B10760008) (ε-amino group): While less nucleophilic than cysteine, the primary amine of lysine can also be a target, particularly at elevated pH.

  • Methionine (Thioether): The sulfur atom in methionine can be alkylated, though it is generally less reactive than the thiol of cysteine.

The use of the 13C4 labeled version allows for a clear mass shift in the mass spectrometer, facilitating the identification and quantification of cross-linked peptides.

Theoretical Mass Modifications

The table below summarizes the theoretical monoisotopic mass additions for various cross-links formed by the "light" (12C4) and "heavy" (13C4) versions of 1,4-diiodobutane. The cross-linker replaces two hydrogen atoms on the reactive groups of the amino acid side chains.

Cross-linked ResiduesLinkerMonoisotopic Mass of Linker FragmentTotal Mass Addition (Da)Mass Shift (Heavy - Light) (Da)
Cys - Cys1,4-DiiodobutaneC4H856.06264.0134
This compound13C4H860.0760
His - His1,4-DiiodobutaneC4H856.06264.0134
This compound13C4H860.0760
Cys - His1,4-DiiodobutaneC4H856.06264.0134
This compound13C4H860.0760

Note: The mass addition is calculated as the mass of the linker fragment minus the mass of two protons.

Applications in Mass Spectrometry

Structural Proteomics

By identifying peptides that have been covalently linked by 1,4-diiodobutane, researchers can infer that the corresponding residues were in close proximity in the native protein structure. This information provides valuable distance constraints for computational modeling of protein and protein complex structures. The relatively short spacer arm of 1,4-diiodobutane makes it suitable for mapping fine structural details.

Quantitative Conformational Analysis

A key application of this compound is in quantitative CLMS to study protein dynamics and conformational changes. For instance, a protein can be analyzed in two different states:

  • State A: Protein in its native state (e.g., apo form).

  • State B: Protein in a perturbed state (e.g., bound to a drug molecule).

The protein in State A is cross-linked with the "light" 1,4-diiodobutane, while the protein in State B is cross-linked with the "heavy" this compound. After cross-linking, the two samples are mixed, digested, and analyzed by LC-MS/MS. The ratio of the peak intensities of the heavy and light versions of each cross-linked peptide reveals how the proximity of the two linked residues changes between the two states. An increase in a particular cross-link in the heavy-labeled sample would suggest that the drug binding brings those two residues closer together.

Experimental Protocols (Illustrative)

The following is a hypothetical, illustrative protocol for a quantitative CLMS experiment. Note: Optimal conditions, particularly reagent concentrations and incubation times, must be determined empirically for each biological system.

Sample Preparation and Cross-linking
  • Protein Preparation: Prepare the protein of interest in two separate tubes, each representing a different conformational state (e.g., State A: 1 mg/mL protein in 50 mM HEPES, pH 7.5; State B: 1 mg/mL protein with 1.5 molar excess of ligand in 50 mM HEPES, pH 7.5).

  • Cross-linker Preparation: Prepare fresh stock solutions of 1,4-diiodobutane ("light") and this compound ("heavy") in a suitable organic solvent like DMSO or DMF at a concentration of 50 mM.

  • Cross-linking Reaction:

    • To State A, add the "light" cross-linker to a final concentration of 1 mM.

    • To State B, add the "heavy" cross-linker to a final concentration of 1 mM.

    • Incubate both reactions for 1 hour at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or another primary amine-containing buffer and incubate for 30 minutes at room temperature.

  • Sample Pooling: Combine the "light" and "heavy" cross-linked samples in a 1:1 ratio.

Proteolytic Digestion
  • Denaturation, Reduction, and Alkylation:

    • Denature the pooled protein sample by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Cleanup: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis
  • Chromatography: Resuspend the desalted peptides in 0.1% formic acid and analyze by LC-MS/MS using a high-resolution mass spectrometer. Employ a suitable gradient to separate the peptides.

  • Mass Spectrometry:

    • Acquire data in a data-dependent mode.

    • MS1 Scans: High-resolution scans (e.g., 60,000 resolution) to detect the paired "light" and "heavy" cross-linked peptide signals.

    • MS2 Scans: Fragment the most intense precursor ions using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) to obtain sequence information for peptide identification.

Data Analysis
  • Database Searching: Use specialized software (e.g., pLink, MeroX, MaxQuant with cross-linking functionality) to search the MS/MS spectra against a protein sequence database.

  • Cross-link Identification: The software should be configured to search for peptides modified by 1,4-diiodobutane, considering the specific masses of the light and heavy forms.

  • Quantification: The relative quantification of cross-linked peptides is performed by comparing the MS1 peak areas of the light and heavy isotopic pairs.

Data Presentation (Illustrative)

The following table represents hypothetical quantitative data from an experiment comparing the apo and ligand-bound states of a protein.

Cross-linked Peptide 1Cross-linked Peptide 2Protein(s)Ratio (Ligand/Apo)p-valueConformational Change
K121-VLYRC25-AIVKProtein X3.50.005Residues brought closer
H88-TFGQC150-LPIKProtein X0.20.012Residues moved apart
C45-GTYR (Protein X)K78-PLMK (Protein Y)Protein X-Y1.10.85No significant change

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_xlinking Cross-linking cluster_processing Sample Processing cluster_analysis Analysis pA State A (e.g., Apo) xlA Add 'Light' 1,4-Diiodobutane pA->xlA pB State B (e.g., Ligand-bound) xlB Add 'Heavy' this compound pB->xlB quench Quench Reaction xlA->quench xlB->quench pool Pool Samples (1:1) quench->pool digest Reduce, Alkylate, Digest pool->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data G y_axis_end Intensity x_axis_start x_axis_end m/z x_axis_start->x_axis_end y_axis_start y_axis_start y_axis_start->y_axis_end light_peak light_base_2 light_peak->light_base_2 light_base_1 light_base_1 light_base_1->light_peak light_label Light Cross-link (C4H8) heavy_peak heavy_base_2 heavy_peak->heavy_base_2 heavy_base_1 heavy_base_1 heavy_base_1->heavy_peak heavy_label Heavy Cross-link (13C4H8) shift_end shift_start shift_start shift_start->shift_end Δm/z ≈ 4 Da

References

A Technical Guide to 13C Labeled Compounds in Proteomics: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of using 13C-labeled compounds in quantitative proteomics. Tailored for researchers, scientists, and drug development professionals, this document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and workflows.

Core Principles of 13C Labeling in Proteomics

Stable isotope labeling using 13C has become a cornerstone of modern quantitative proteomics. The underlying principle involves the incorporation of a "heavy" isotope of carbon (13C) into proteins, creating a mass shift that can be accurately measured by mass spectrometry (MS). This allows for the differentiation and relative or absolute quantification of proteins between different experimental conditions.

The primary methods for introducing 13C labels into proteins are metabolic labeling and the use of isotopically labeled internal standards.

  • Metabolic Labeling: In this approach, cells are cultured in media where a standard ("light") nutrient, such as an amino acid or glucose, is replaced with its 13C-labeled ("heavy") counterpart.[1][2] As cells grow and synthesize new proteins, the heavy isotope is incorporated into the proteome.[3] This in vivo labeling strategy is highly accurate as it allows for the mixing of samples at an early stage, minimizing experimental variability.[4]

  • Isotopically Labeled Internal Standards: For absolute quantification, synthetic peptides with 13C-labeled amino acids, chemically identical to the target peptides of interest, are spiked into a sample in known concentrations.[5] By comparing the MS signal intensity of the endogenous "light" peptide to the "heavy" standard, the absolute abundance of the protein can be determined.[5]

Key 13C Labeling Techniques in Proteomics

Several techniques utilize 13C labeling for quantitative proteomics, each with its specific applications and advantages.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique where cells are grown in media containing either normal ("light") or heavy-isotope-labeled essential amino acids, typically 13C6-lysine and 13C6-arginine.[3][6] After a sufficient number of cell divisions, the entire proteome of the "heavy" cell population is labeled.[7] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by MS. The ratio of the peak intensities of the heavy and light peptides directly corresponds to the relative abundance of the proteins.[3]

13C-Glucose Labeling for Metabolic Flux Analysis

13C-labeled glucose is a powerful tool for tracing the flow of carbon through metabolic pathways, a technique known as metabolic flux analysis (MFA).[8][9] By supplying cells with 13C-glucose, researchers can track the incorporation of 13C atoms into downstream metabolites, including amino acids that are subsequently incorporated into proteins.[8] This provides insights into the activity of pathways like glycolysis and the tricarboxylic acid (TCA) cycle, which are often dysregulated in diseases like cancer.[10][11] While primarily a metabolomics technique, the analysis of 13C patterns in protein-bound amino acids links metabolic activity to the proteome.[8]

Experimental Protocols

Detailed SILAC Protocol

3.1.1. Media Preparation:

  • Prepare SILAC-grade cell culture medium deficient in L-lysine and L-arginine.

  • For "light" medium, supplement with standard L-lysine and L-arginine.

  • For "heavy" medium, supplement with 13C6-L-lysine and 13C6-L-arginine to the same concentration as the light amino acids.[4]

  • Add dialyzed fetal bovine serum and penicillin-streptomycin (B12071052) to both media.[12]

3.1.2. Cell Culture and Labeling:

  • Culture two populations of cells, one in "light" and one in "heavy" medium.

  • Subculture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids (>97% efficiency).[4]

3.1.3. Experimental Treatment and Cell Harvesting:

  • Apply the desired experimental treatment to one cell population while the other serves as a control.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping or trypsinization.[4]

  • Pellet the cells by centrifugation and store them at -80°C.[4]

3.1.4. Protein Extraction and Digestion:

  • Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]

  • Determine the protein concentration of the "light" and "heavy" lysates (e.g., using a BCA assay).[4]

  • Combine equal amounts of protein from the "light" and "heavy" lysates.[4]

  • Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and alkylate the free cysteines with iodoacetamide (B48618) (IAA).

  • Digest the proteins into peptides using trypsin overnight at 37°C.[4][6]

  • Stop the digestion by adding formic acid.[4]

  • Desalt the peptide mixture using a C18 column before LC-MS/MS analysis.[13]

Protocol for 13C-Glucose Labeling and Proteomic Analysis

3.2.1. Cell Culture and Labeling:

  • Culture cells in a glucose-free medium supplemented with dialyzed fetal bovine serum for one hour prior to labeling.[12]

  • Replace the medium with one containing a known concentration of 13C-labeled glucose (e.g., U-13C6-glucose).[12]

  • Incubate the cells for the desired period to allow for the incorporation of the label into metabolic pathways and protein synthesis.

3.2.2. Cell Harvesting and Protein Extraction:

  • Quickly wash the cells with glucose-free medium to remove any remaining labeled glucose.[12]

  • Harvest the cells and extract proteins as described in the SILAC protocol (Section 3.1.3 and 3.1.4).

3.2.3. Sample Preparation for Mass Spectrometry:

  • Digest the proteins into peptides using trypsin.

  • Desalt the peptides using a C18 column.

  • Analyze the peptide mixture by LC-MS/MS to identify and quantify the incorporation of 13C into protein-bound amino acids.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from 13C labeling experiments can be presented.

Table 1: SILAC-based Quantification of Proteins in the EGFR Signaling Pathway in Response to EGF Stimulation.

ProteinGeneFunctionSILAC Ratio (EGF-stimulated / Unstimulated)
EGFREGFRReceptor Tyrosine Kinase8.5
Shc1SHC1Adaptor Protein7.2
Grb2GRB2Adaptor Protein5.9
SOS1SOS1Guanine Nucleotide Exchange Factor3.1
Gab1GAB1Adaptor Protein4.5

Data is hypothetical and for illustrative purposes, based on principles from cited literature demonstrating enrichment of these proteins upon EGF stimulation.[5][14]

Table 2: SILAC-based Quantification of Proteins in the mTOR Signaling Pathway in Response to Rapamycin Treatment.

ProteinGeneFunctionSILAC Ratio (Rapamycin / Control)
53BP1TP53BP1DNA Damage Response1.8 (Upregulated)
Ku70XRCC6DNA Repair0.6 (Downregulated)
RPS6RPS6Ribosomal Protein0.4 (Downregulated)
EIF4EBP1EIF4EBP1Translation Repressor0.5 (Downregulated)

Data is illustrative and based on findings from quantitative proteomic studies of mTOR inhibition.[7][15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to 13C labeling in proteomics.

G cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Culture Light Culture Cell Lysis Cell Lysis Light Culture->Cell Lysis Heavy Culture\n(13C Amino Acids) Heavy Culture (13C Amino Acids) Heavy Culture\n(13C Amino Acids)->Cell Lysis Protein Extraction Protein Extraction Cell Lysis->Protein Extraction Combine Lysates (1:1) Combine Lysates (1:1) Protein Extraction->Combine Lysates (1:1) Protein Digestion\n(Trypsin) Protein Digestion (Trypsin) Combine Lysates (1:1)->Protein Digestion\n(Trypsin) LC-MS/MS LC-MS/MS Protein Digestion\n(Trypsin)->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein ID & Quantification Protein ID & Quantification Data Analysis->Protein ID & Quantification G Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK G3P Glyceraldehyde-3-P F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase G Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate G EGF EGF EGFR EGFR EGF->EGFR Grb2_Shc Grb2/Shc EGFR->Grb2_Shc pY SOS SOS Grb2_Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

An In-depth Technical Guide to Isotopic Labeling with 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diiodobutane-¹³C₄, a stable isotope-labeled compound with significant potential in advanced biochemical and pharmaceutical research. The incorporation of four carbon-13 atoms into the butane (B89635) backbone offers a distinct mass shift, making it a powerful tool for tracer studies in metabolic pathway analysis and as a robust internal standard for quantitative mass spectrometry. This document details its chemical properties, outlines a proposed synthesis protocol, and presents its applications in drug development, including its use in metabolic tracing and quantitative proteomics. Detailed experimental methodologies and data presentation are provided to facilitate its integration into research workflows.

Introduction

Isotopic labeling is an indispensable technique for tracing the metabolic fate of molecules and for the precise quantification of analytes in complex biological matrices. Stable isotope-labeled compounds, such as 1,4-Diiodobutane-¹³C₄, offer a non-radioactive method to probe biological systems. The presence of iodine at both ends of the butane chain imparts significant reactivity, making it a versatile reagent for alkylating nucleophilic residues in biomolecules. The ¹³C₄-labeling provides a +4 Dalton mass shift, which is readily detectable by mass spectrometry, allowing for unambiguous differentiation from its unlabeled counterpart. This guide will explore the synthesis, properties, and key applications of this valuable research tool.

Chemical and Physical Properties

1,4-Diiodobutane-¹³C₄ shares similar chemical and physical properties with its unlabeled analogue, with the primary distinction being its molecular weight due to the incorporation of four ¹³C atoms.

PropertyValueReference
IUPAC Name 1,4-diiodo(1,2,3,4-¹³C₄)butane[1]
Molecular Formula ¹³C₄H₈I₂[1]
Molecular Weight 313.89 g/mol [1]
Exact Mass 313.88496 Da[1]
CAS Number 2731163-22-5
Appearance Colorless to light yellow liquid
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.

Synthesis of 1,4-Diiodobutane-¹³C₄

A specific, detailed synthesis protocol for 1,4-Diiodobutane-¹³C₄ is not widely published. However, a plausible synthetic route can be adapted from established methods for the synthesis of unlabeled 1,4-diiodobutane (B107930) and general techniques for introducing ¹³C labels. The proposed synthesis starts from a commercially available ¹³C-labeled precursor, Tetrahydrofuran-¹³C₄.

Proposed Synthesis Pathway

The synthesis involves the ring-opening of Tetrahydrofuran-¹³C₄ followed by iodination.

Synthesis_Pathway THF_C4 Tetrahydrofuran-¹³C₄ Intermediate Activated Intermediate THF_C4->Intermediate  KI, H₃PO₄/P₂O₅ Diiodobutane_C4 1,4-Diiodobutane-¹³C₄ Intermediate->Diiodobutane_C4  Reflux & Workup Metabolic_Tracing cluster_system Biological System cluster_analysis Analysis Drug_C4 1,4-Diiodobutane-¹³C₄ (or labeled drug) Metabolite_A Metabolite A-¹³C₄ Drug_C4->Metabolite_A Metabolite_B Metabolite B-¹³C₄ Metabolite_A->Metabolite_B LC_MS LC-MS/MS Analysis Metabolite_A->LC_MS Excretion Excreted Products-¹³C₄ Metabolite_B->Excretion Metabolite_B->LC_MS Excretion->LC_MS Pathway_Elucidation Pathway Elucidation LC_MS->Pathway_Elucidation Quantitative_Proteomics cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Analysis Control Control Sample + 1,4-Diiodobutane Combine Combine Samples Control->Combine Experimental Experimental Sample + 1,4-Diiodobutane-¹³C₄ Experimental->Combine Digest Trypsin Digestion Combine->Digest LC_MS LC-MS/MS Digest->LC_MS Quantification Identify & Quantify ¹²C/¹³C Peptide Pairs LC_MS->Quantification

References

Unveiling Protein Architecture: A Technical Guide to 1,4-Diiodobutane-¹³C₄ for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the three-dimensional structure of proteins is paramount in deciphering their function and in the rational design of therapeutics. Chemical cross-linking mass spectrometry (XL-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that provide crucial distance restraints to model protein structures and their complexes. This guide introduces 1,4-diiodobutane-¹³C₄, a novel isotopically labeled cross-linking agent, and outlines its application in protein structure elucidation. The incorporation of a ¹³C₄ core offers significant advantages in both MS and NMR analyses, facilitating unambiguous signal identification and providing valuable structural constraints.

1,4-Diiodobutane-¹³C₄: Properties and Reactivity

1,4-diiodobutane (B107930) is a bifunctional alkylating agent capable of forming covalent linkages between nucleophilic amino acid residues. The ¹³C₄ isotopic label provides a distinct mass signature for mass spectrometry and a unique set of signals for NMR spectroscopy.

Table 1: Properties of 1,4-Diiodobutane-¹³C₄

PropertyValue
Molecular Formula ¹³C₄H₈I₂
Monoisotopic Mass 313.88496 Da
Spacer Arm Length ~6-7 Å (estimated Cα-Cα distance)
Reactivity Nucleophilic substitution

The primary targets for alkylation by 1,4-diiodobutane are the side chains of cysteine and histidine due to their high nucleophilicity.[1][2] Lysine, with its primary amine, can also react, although typically at a slower rate. The reaction proceeds via a nucleophilic attack on one of the terminal iodinated carbons, displacing the iodide ion. A second nucleophilic residue can then react with the other terminus to form a covalent cross-link.

Application in Cross-Linking Mass Spectrometry (XL-MS)

In XL-MS, 1,4-diiodobutane-¹³C₄ is used to create distance restraints between spatially proximal amino acid residues. The subsequent identification of these cross-linked peptides by mass spectrometry provides information on protein topology and protein-protein interfaces.

Experimental Workflow

A typical XL-MS workflow using 1,4-diiodobutane-¹³C₄ involves several key steps:

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Enrichment cluster_analysis Mass Spectrometry Analysis cluster_modeling Structural Modeling Protein Protein Sample Crosslinking Cross-linking with 1,4-diiodobutane-¹³C₄ Protein->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides (optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Modeling Protein Structure Modeling Data_Analysis->Modeling

Figure 1: Experimental workflow for XL-MS using 1,4-diiodobutane-¹³C₄.
Data Presentation: Interpreting Mass Spectra

The key advantage of the ¹³C₄ label lies in the characteristic isotopic signature it imparts to the cross-linked peptides. In a typical experiment, a 1:1 mixture of light (¹²C) and heavy (¹³C₄) 1,4-diiodobutane is used. This results in cross-linked peptides appearing as distinct doublets in the mass spectrum, separated by 4.013 Da (the mass difference between 4 x ¹³C and 4 x ¹²C). This unique signature allows for the confident identification of cross-linked peptides from the complex mixture of unmodified peptides.[3][4]

Table 2: Expected Mass Shifts for 1,4-Diiodobutane-¹³C₄ Cross-linked Peptides

Cross-link TypeModificationMass Shift (Light, ¹²C)Mass Shift (Heavy, ¹³C₄)
Intra-peptide Loop-link+56.0626 Da+60.0759 Da
Inter-peptide Cross-link+56.0626 Da+60.0759 Da
Mono-adduct Dead-end+183.9698 Da (after hydrolysis)+187.9831 Da (after hydrolysis)

Note: Mass shifts are calculated based on the reaction of the cross-linker with two nucleophilic residues and subsequent loss of two iodine atoms. Dead-end modifications are calculated assuming one terminus reacts with a nucleophile and the other is hydrolyzed.

Experimental Protocol: Cross-linking of a Purified Protein
  • Protein Preparation: Prepare the purified protein of interest at a concentration of 1-5 mg/mL in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5). Ensure the buffer is free of primary amines.

  • Cross-linker Preparation: Prepare a fresh stock solution of a 1:1 mixture of 1,4-diiodobutane and 1,4-diiodobutane-¹³C₄ in a compatible organic solvent (e.g., DMSO).

  • Cross-linking Reaction: Add the cross-linker solution to the protein sample at a molar excess (e.g., 20-50 fold). Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a solution containing a primary amine, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Sample Preparation for MS:

    • Denature the cross-linked protein using 8 M urea (B33335).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Digest the protein with a protease (e.g., trypsin) overnight at 37°C.

  • Enrichment (Optional): Enrich for cross-linked peptides using size-exclusion or strong cation exchange chromatography.[5]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Employ a data-dependent acquisition method to fragment the top N most intense precursor ions.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides by searching for the characteristic mass shifts and fragmentation patterns of the ¹³C₄-labeled cross-linker.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, 1,4-diiodobutane-¹³C₄ can be used to introduce ¹³C labels at specific sites within a protein, providing a means to measure distances between the labeled atoms and other nuclei in the protein.

Experimental Workflow

NMR_Workflow cluster_labeling Protein Labeling cluster_nmr NMR Spectroscopy cluster_analysis_modeling Data Analysis & Modeling Protein_Expression Expression of Protein with Target Residues Labeling_Reaction Labeling with 1,4-diiodobutane-¹³C₄ Protein_Expression->Labeling_Reaction Purification Purification of Labeled Protein Labeling_Reaction->Purification NMR_Acquisition Acquisition of ¹³C-edited NOESY or other distance-measuring spectra Purification->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Distance_Restraint Derivation of Distance Restraints Resonance_Assignment->Distance_Restraint Structure_Calculation Protein Structure Calculation Distance_Restraint->Structure_Calculation

Figure 2: Experimental workflow for NMR studies using 1,4-diiodobutane-¹³C₄.
Data Presentation: Deriving Distance Restraints

By introducing ¹³C labels via 1,4-diiodobutane-¹³C₄, it is possible to measure Nuclear Overhauser Effects (NOEs) between the ¹³C atoms of the cross-linker and nearby protons in the protein. The intensity of these NOEs is inversely proportional to the sixth power of the distance between the nuclei, providing valuable distance restraints for structure calculation.[6][7]

Table 3: NMR Experiments for Distance Measurement with ¹³C-labeled Probes

ExperimentInformation Obtained
¹³C-edited NOESY Distances between the ¹³C atoms of the cross-linker and nearby protons (¹H).
¹³C-¹³C NOESY Through-space correlations between the ¹³C atoms of the cross-linker and other ¹³C-labeled atoms in the protein (if uniformly labeled).
¹H-¹³C HSQC Correlation of the ¹³C atoms of the cross-linker with directly attached protons.
Experimental Protocol: Site-specific Labeling and NMR Analysis
  • Protein Engineering: If necessary, introduce specific cysteine or histidine residues at desired locations in the protein sequence via site-directed mutagenesis.

  • Protein Expression and Purification: Express and purify the protein.

  • Labeling Reaction:

    • Reduce any existing disulfide bonds with a mild reducing agent like TCEP.

    • React the protein with a stoichiometric amount of 1,4-diiodobutane-¹³C₄ to achieve mono-alkylation at the target site. The reaction conditions (pH, temperature, time) should be optimized to favor single modification.

  • Purification of Labeled Protein: Remove excess cross-linker and purify the labeled protein using size-exclusion or ion-exchange chromatography.

  • NMR Sample Preparation: Prepare a concentrated, stable sample of the labeled protein in a suitable NMR buffer.

  • NMR Data Acquisition: Acquire a suite of NMR experiments, including ¹H-¹³C HSQC to identify the resonances of the labeled cross-linker and ¹³C-edited NOESY spectra with varying mixing times to observe NOEs.

  • Data Analysis and Structure Calculation:

    • Assign the resonances of the labeled cross-linker.

    • Identify and quantify NOE cross-peaks between the cross-linker's protons/carbons and other protons in the protein.

    • Convert NOE intensities into distance restraints.[8]

    • Use the derived distance restraints in structure calculation software (e.g., CYANA, Xplor-NIH) to generate a model of the protein structure.

Synthesis of 1,4-Diiodobutane-¹³C₄

A plausible synthetic route for 1,4-diiodobutane-¹³C₄ would start from a commercially available ¹³C-labeled precursor, such as 1,4-butanediol-¹³C₄.

Synthesis_Pathway cluster_synthesis Synthesis of 1,4-Diiodobutane-¹³C₄ Butanediol 1,4-Butanediol-¹³C₄ Diiodobutane 1,4-Diiodobutane-¹³C₄ Butanediol->Diiodobutane Finkelstein-type reaction Reagents Potassium Iodide (KI) Phosphoric Acid (H₃PO₄)

Figure 3: Proposed synthesis pathway for 1,4-diiodobutane-¹³C₄.

A procedure analogous to the synthesis of unlabeled 1,4-diiodobutane can be employed.[9] This typically involves the reaction of the corresponding diol with a source of iodide, such as potassium iodide, in the presence of a strong acid like phosphoric acid.

Conclusion

1,4-diiodobutane-¹³C₄ represents a promising tool for the structural analysis of proteins. Its bifunctional reactivity allows for the introduction of distance restraints, while the ¹³C₄ isotopic core provides significant advantages for both mass spectrometry and NMR spectroscopy. The clear identification of cross-linked peptides in XL-MS and the ability to derive specific distance restraints in NMR make this reagent a valuable addition to the structural biologist's toolkit, with the potential to shed light on the architecture of challenging protein targets and their complexes.

References

An In-depth Technical Guide to 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,4-Diiodobutane-¹³C₄, a stable isotope-labeled compound increasingly utilized in advanced scientific research and pharmaceutical development. This document details its properties, synthesis, and key applications, offering valuable insights for professionals in the field.

Core Compound Specifications

1,4-Diiodobutane-¹³C₄ is an isotopologue of 1,4-diiodobutane (B107930) where the four carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.

PropertyValueSource
Molecular Formula ¹³C₄H₈I₂[1][2]
Molecular Weight 313.89 g/mol [2]
Appearance Colorless to light brown liquid[3]
Melting Point 6 °C (for unlabeled)[4]
Boiling Point 147-152 °C at 26 mmHg (for unlabeled)[4]
Density 2.35 g/mL at 25 °C (for unlabeled)[3]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[3]
CAS Number 2731163-22-5[1]

Synthesis and Purification

The synthesis of 1,4-Diiodobutane-¹³C₄ typically involves a nucleophilic substitution reaction starting from a ¹³C₄-labeled precursor. A common method is the Finkelstein reaction, where a dibromo or dichloroalkane is treated with sodium iodide. For the ¹³C₄-labeled version, the synthesis would logically start from commercially available ¹³C₄-labeled 1,4-butanediol (B3395766) or tetrahydrofuran.

Experimental Protocol: Synthesis of 1,4-Diiodobutane-¹³C₄

This protocol is adapted from established methods for the synthesis of unlabeled 1,4-diiodobutane.[5]

Materials:

  • 1,4-Butanediol-¹³C₄

  • Potassium iodide (KI)

  • Orthophosphoric acid (85%)

  • Phosphorus pentoxide (P₄O₁₀)

  • Diethyl ether

  • 10% Sodium thiosulfate (B1220275) solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, carefully add 32.5 g of phosphorus pentoxide to 67.5 mL of 85% orthophosphoric acid.

  • Once the mixture has cooled to room temperature, add 166 g of potassium iodide and 22.5 g of 1,4-butanediol-¹³C₄.

  • Heat the mixture with stirring at 100-120 °C for 4 hours.

  • Cool the reaction mixture to room temperature and add a mixture of 75 mL of water and 125 mL of diethyl ether.

  • Separate the ethereal layer.

  • Decolorize the ethereal layer by washing with 25 mL of 10% sodium thiosulfate solution.

  • Wash the organic layer with 100 mL of cold, saturated sodium chloride solution.

  • Dry the solution over anhydrous magnesium sulfate.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the crude 1,4-Diiodobutane-¹³C₄ by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Butanediol-13C4 1,4-Butanediol-¹³C₄ Reaction Reaction (100-120 °C, 4h) Butanediol-13C4->Reaction KI Potassium Iodide KI->Reaction H3PO4_P2O5 H₃PO₄ / P₄O₁₀ H3PO4_P2O5->Reaction Extraction Ether Extraction Reaction->Extraction Washing Washing Steps (Na₂S₂O₃, NaCl) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct 1,4-Diiodobutane-¹³C₄ Distillation->FinalProduct

Synthesis workflow for 1,4-Diiodobutane-¹³C₄.

Applications in Research and Drug Development

Stable isotope-labeled compounds like 1,4-Diiodobutane-¹³C₄ are critical tools in various stages of drug discovery and development.[6][7][8] Their primary applications stem from their ability to be distinguished from their unlabeled counterparts by mass spectrometry.

  • Internal Standard for Quantitative Analysis: In bioanalytical assays, 1,4-Diiodobutane-¹³C₄ can be used as an internal standard for the accurate quantification of the unlabeled compound or its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. The co-elution of the labeled and unlabeled compounds in chromatographic separations allows for precise correction of matrix effects and variations in instrument response.

  • Tracer in Metabolic Studies: 1,4-Diiodobutane-¹³C₄ serves as a tracer to elucidate the metabolic fate of the parent compound. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways. The distinct mass of the ¹³C₄-labeled metabolites allows for their unambiguous identification and characterization using techniques like liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of a test compound by incubating it with liver microsomes and using 1,4-Diiodobutane-¹³C₄ as an internal standard for LC-MS analysis.

Materials:

Procedure:

  • Prepare a stock solution of the test compound and the internal standard in a suitable organic solvent.

  • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the 1,4-Diiodobutane-¹³C₄ internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS analysis.

  • Analyze the samples by LC-MS to determine the concentration of the remaining test compound at each time point relative to the internal standard.

ADME_Workflow cluster_incubation In Vitro Incubation cluster_quenching Sample Preparation cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubation at 37°C Microsomes->Incubation TestCompound Test Compound TestCompound->Incubation Quenching Quenching with ACN Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation IS_Addition Addition of 1,4-Diiodobutane-¹³C₄ (IS) IS_Addition->Quenching LCMS LC-MS Analysis Centrifugation->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data

Workflow for an in vitro metabolic stability assay.

Safety and Handling

1,4-Diiodobutane is classified as a skin and eye irritant and may cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

1,4-Diiodobutane-¹³C₄ is a versatile and essential tool for modern chemical and pharmaceutical research. Its unique properties as a stable isotope-labeled compound enable precise and accurate quantitative analysis and facilitate the elucidation of complex metabolic pathways. The experimental protocols and workflows provided in this guide offer a foundation for its effective application in the laboratory. As the demand for high-quality data in drug development continues to grow, the importance of compounds like 1,4-Diiodobutane-¹³C₄ will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols for Cysteine Alkylation using 1,4-Diiodobutane-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine alkylation is a fundamental technique in proteomics and structural biology for the modification of sulfhydryl groups. This process is crucial for preventing the formation of disulfide bonds, which can interfere with protein digestion and mass spectrometry analysis.[1][2] Furthermore, the use of bifunctional alkylating agents, such as 1,4-diiodobutane (B107930), allows for the introduction of covalent crosslinks between spatially proximate cysteine residues, providing valuable structural information.[3] The incorporation of stable isotopes, as in 1,4-Diiodobutane-13C4, enables quantitative mass spectrometry-based approaches to study protein dynamics, conformational changes, and protein-protein interactions.[4][5][6]

This document provides a detailed protocol for the use of this compound for cysteine alkylation and crosslinking, tailored for applications in quantitative proteomics.

Principle of Cysteine Alkylation and Crosslinking with this compound

The protocol involves a two-step process:

  • Reduction: Disulfide bonds within and between proteins are reduced to free sulfhydryl groups (-SH) using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Alkylation/Crosslinking: The free sulfhydryl groups are then alkylated by this compound. As a bifunctional reagent, it can react in several ways:

    • Mono-alkylation: One end of the this compound molecule reacts with a single cysteine residue.

    • Intra-peptide Crosslinking: Both ends of the molecule react with two different cysteine residues within the same peptide chain.

    • Inter-peptide Crosslinking: The molecule links two cysteine residues from different peptide chains.

The use of a 1:1 mixture of light (1,4-diiodobutane) and heavy (this compound) reagents allows for the relative quantification of crosslinked peptides in different experimental conditions by mass spectrometry. The mass difference between the light and heavy versions of the crosslinker creates a characteristic isotopic signature in the mass spectrum.

Experimental Workflow

G cluster_prep Sample Preparation cluster_alkylation Alkylation/Crosslinking cluster_processing Sample Processing cluster_analysis Analysis Protein_Sample Protein Sample(s) Denaturation Denaturation (e.g., Urea (B33335), SDS) Protein_Sample->Denaturation Reduction Reduction of Disulfides (e.g., DTT, TCEP) Denaturation->Reduction Alkylation Alkylation with This compound (and unlabeled counterpart) Reduction->Alkylation Quenching Quenching of Excess Reagent (e.g., DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Desalting Peptide Desalting (e.g., C18 StageTip) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (Identification and Quantification of Crosslinked Peptides) LC_MS->Data_Analysis

Caption: Overall workflow for cysteine alkylation and crosslinking using this compound.

Detailed Experimental Protocol: In-Solution Cysteine Alkylation and Crosslinking

This protocol is adapted from standard procedures for in-solution protein alkylation and crosslinking.[2][7][8]

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylation Reagent Stock: 100 mM this compound in acetonitrile (B52724) (ACN). For quantitative experiments, prepare a parallel stock of unlabeled 1,4-diiodobutane. Protect from light.

  • Quenching Solution: 500 mM DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0

  • Trypsin (proteomics grade)

  • Formic Acid (FA)

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Vortex gently to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation and Crosslinking:

    • Cool the sample to room temperature.

    • For quantitative analysis, combine equal amounts of the "light" (unlabeled) and "heavy" (this compound) alkylation stocks.

    • Add the 1,4-diiodobutane stock solution to the reduced protein sample to a final concentration of 20-40 mM (a 2-4 fold molar excess over DTT).

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching the Reaction:

    • Add the 500 mM DTT stock solution to a final concentration of 50 mM to quench the excess 1,4-diiodobutane.

    • Incubate at room temperature for 15 minutes.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution mass spectrometer.

Quantitative Data Presentation

The following table summarizes the expected mass shifts upon modification with 1,4-diiodobutane and its 13C4-labeled counterpart. This information is critical for the identification of modified peptides in the mass spectrometry data.

Modification TypeReagentMolecular Formula of AdductMonoisotopic Mass Shift (Da)
Mono-alkylation (unreacted iodo group hydrolyzed)1,4-DiiodobutaneC4H9O73.0653
Mono-alkylation (unreacted iodo group hydrolyzed)This compound13C4H9O77.0787
Intra- or Inter-peptide Crosslink1,4-DiiodobutaneC4H856.0626
Intra- or Inter-peptide CrosslinkThis compound13C4H860.0760

Cysteine Alkylation and Crosslinking Mechanism

The reaction between the thiol group of cysteine and 1,4-diiodobutane is a nucleophilic substitution (S_N2) reaction. The thiolate anion acts as the nucleophile, attacking one of the carbon atoms bonded to an iodine atom, which is a good leaving group.

G cluster_reaction Cysteine Alkylation with this compound Cys1_SH Protein-Cys1-S⁻ Intermediate Protein-Cys1-S-[13CH2]4-I Cys1_SH->Intermediate SN2 Reaction Diiodo I-[13CH2]4-I Diiodo->Intermediate Crosslinked Protein-Cys1-S-[13CH2]4-S-Cys2-Protein Intermediate->Crosslinked SN2 Reaction (if Cys2 is proximate) Hydrolyzed Protein-Cys1-S-[13CH2]4-OH Intermediate->Hydrolyzed Hydrolysis (if no proximate Cys2) Cys2_SH Protein-Cys2-S⁻ Cys2_SH->Crosslinked

Caption: Reaction mechanism of cysteine alkylation and crosslinking by this compound.

Conclusion

The use of this compound provides a powerful tool for the structural and quantitative analysis of proteins. The detailed protocol and data presented in these application notes will enable researchers to effectively utilize this reagent in their proteomics workflows. Careful optimization of the reaction conditions, particularly the reagent concentrations and incubation times, may be necessary for specific protein samples and experimental goals.

References

Application Note: Quantitative Analysis of Plasma Thiols using 1,4-Diiodobutane-¹³C₄ Derivatization and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low molecular weight thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are critical components of the cellular antioxidant defense system and play vital roles in various physiological and pathological processes. The accurate quantification of these thiols in plasma is essential for understanding their role in disease and for the development of novel therapeutics. This application note describes a robust method for the derivatization of plasma thiols using 1,4-diiodobutane-¹³C₄ followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled derivatizing agent allows for accurate and sensitive quantification by overcoming matrix effects and variations in instrument response.

Principle of the Method

The method is based on the alkylation of the thiol group of Cys, Hcy, and GSH with 1,4-diiodobutane-¹³C₄. To prevent disulfide bond formation and to quantify the total thiol content, plasma samples are first treated with a reducing agent, tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Following reduction and protein precipitation, the free thiols are derivatized. The ¹³C₄-label on the derivatizing agent introduces a specific mass shift, enabling the use of the unlabeled 1,4-diiodobutane-derivatized thiols as internal standards for precise quantification. The resulting derivatives are then separated by reverse-phase liquid chromatography and detected by mass spectrometry.

Data Presentation

The following tables summarize the typical concentrations of major thiols in human plasma. These values can be used as a reference for expected physiological ranges.

Table 1: Concentration of Total Thiols in Human Plasma

ThiolConcentration Range (µM)
Total Cysteine200 - 350
Total Homocysteine5 - 15
Total Glutathione2 - 20

Table 2: Concentration of Free (Reduced) Thiols in Human Plasma

ThiolConcentration Range (µM)
Free Cysteine5 - 15
Free Homocysteine0.5 - 2.0
Free Glutathione1 - 5

Experimental Protocols

Materials and Reagents
  • 1,4-Diiodobutane-¹³C₄

  • 1,4-Diiodobutane (B107930) (for internal standard synthesis)

  • Cysteine, Homocysteine, Glutathione standards

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • LC-MS grade acetonitrile (B52724) and water

  • Formic acid

  • Human plasma (collected in EDTA tubes)

Proposed Protocol for Derivatization of Plasma Thiols
  • Sample Preparation and Reduction:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of 0.5 M TCEP solution (in water).

    • Vortex and incubate at room temperature for 30 minutes to reduce disulfide bonds.

    • Precipitate proteins by adding 100 µL of 10% (w/v) perchloric acid.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • To 50 µL of the supernatant, add 20 µL of 1 M potassium hydroxide to adjust the pH to approximately 9-10.

    • Immediately add 10 µL of a 10 mM solution of 1,4-diiodobutane-¹³C₄ in acetonitrile. A large molar excess of the derivatizing agent is used to favor mono-alkylation.

    • Vortex and incubate at 50°C for 30 minutes in the dark.

    • Stop the reaction by adding 10 µL of 5% formic acid.

  • Internal Standard:

    • Prepare internal standards by derivatizing known concentrations of Cys, Hcy, and GSH with unlabeled 1,4-diiodobutane using the same procedure.

  • LC-MS Analysis:

    • Combine the derivatized sample with the internal standard mixture.

    • Inject an appropriate volume onto a C18 reverse-phase LC column.

    • Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Monitor the protonated molecular ions ([M+H]⁺) of the derivatized thiols and their ¹³C₄-labeled counterparts using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Thiol Derivatization plasma Plasma Sample reduction Reduction with TCEP plasma->reduction precipitation Protein Precipitation (PCA) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization with 1,4-Diiodobutane-¹³C₄ supernatant->derivatization lcms LC-MS Analysis derivatization->lcms

Caption: Workflow for plasma thiol analysis.

Thiol Metabolic Pathways

thiol_metabolism Key Metabolic Pathways of Plasma Thiols cluster_methionine Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_glutathione Glutathione Synthesis Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine GCL γ-Glutamylcysteine Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine Glutathione Glutathione (GSH) Glycine->Glutathione GCL->Glutathione

Caption: Overview of thiol metabolic pathways.

Application Notes and Protocols for Protein Labeling with 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes. The use of isotopically labeled cross-linkers, such as 1,4-Diiodobutane-¹³C₄, in quantitative XL-MS (QXL-MS) workflows enables the precise comparison of protein conformations and interaction networks between different cellular states or conditions. 1,4-Diiodobutane (B107930) is a homobifunctional cross-linking agent that reacts primarily with nucleophilic side chains of amino acids, forming stable covalent bonds. Its ¹³C₄-labeled counterpart allows for the differentiation and relative quantification of cross-linked species by mass spectrometry.

This document provides a detailed guide for utilizing 1,4-Diiodobutane-¹³C₄ for protein labeling, including experimental protocols, data presentation guidelines, and visualizations of the underlying workflows and principles.

Chemical Properties and Reactivity

1,4-Diiodobutane is an alkylating agent that forms covalent bonds with specific amino acid residues. The carbon-iodine bond is susceptible to nucleophilic attack, leading to the formation of a stable thioether or amino bond.

  • Chemical Formula: C₄H₈I₂

  • Molecular Weight (¹²C): 309.92 g/mol

  • Molecular Weight (¹³C₄): 313.93 g/mol

  • Spacer Arm Length: ~5 Å

Reaction Mechanism:

The primary targets for alkylation by 1,4-diiodobutane are the thiol groups of cysteine residues due to their high nucleophilicity.[1] However, under specific pH conditions, it can also react with other nucleophilic residues such as the amino groups of lysine (B10760008) and the N-terminus, as well as the imidazole (B134444) ring of histidine.[2][3] It is important to note that iodine-containing reagents can also exhibit side reactions with methionine.[2]

The reaction proceeds via a two-step nucleophilic substitution, where each iodine atom is displaced by a nucleophilic group on the protein, resulting in a covalent cross-link.

Quantitative Data Presentation

The use of light (¹²C) and heavy (¹³C₄) versions of 1,4-diiodobutane allows for the relative quantification of cross-links between two different samples (e.g., control vs. treated). After labeling, the samples are mixed, digested, and analyzed by mass spectrometry. The cross-linked peptides will appear as doublets in the mass spectrum, separated by the mass difference of the heavy and light cross-linker (4 Da). The ratio of the peak intensities of these doublets reflects the relative abundance of the specific cross-link in the two samples.

Table 1: Example of Quantitative Cross-linking Data Summary

Cross-linked PeptidesProtein(s)Residue 1Residue 2Ratio (Heavy/Light)Fold Changep-value
ELK-DLKProtein AK123K1452.12.10.045
VTS-CGSProtein A - Protein BS25C880.5-2.00.031
FGH-YTRProtein CH42Y561.01.00.98
MQP-LKIProtein DM101K1153.53.50.012

Experimental Protocols

Materials:

  • Protein sample of interest (purified protein or complex)

  • 1,4-Diiodobutane (light isotope)

  • 1,4-Diiodobutane-¹³C₄ (heavy isotope)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dithiothreitol (DTT) for reduction (optional, for cysteine-specific cross-linking)

  • Iodoacetamide (IAA) for alkylation (optional, for standard proteomics workflow)

  • Trypsin (mass spectrometry grade)

  • Solvents for mass spectrometry (acetonitrile, formic acid, water)

Protocol 1: In-solution Cross-linking of Purified Proteins

This protocol describes the cross-linking of a purified protein or protein complex in two different states using the light and heavy isotopes of 1,4-diiodobutane.

  • Sample Preparation:

    • Prepare two aliquots of your protein sample, each representing a different condition (e.g., "Control" and "Treated"). The protein concentration should be in the range of 0.1 - 2 mg/mL in the reaction buffer.

  • Cross-linking Reaction:

    • To the "Control" sample, add the light 1,4-diiodobutane to a final concentration of 1-5 mM.

    • To the "Treated" sample, add the heavy 1,4-Diiodobutane-¹³C₄ to the same final concentration.

    • Incubate both reactions for 30-60 minutes at room temperature with gentle agitation. The optimal cross-linker concentration and incubation time should be empirically determined for each system.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Pooling and Preparation for Mass Spectrometry:

    • Combine the "Control" and "Treated" samples in a 1:1 ratio.

    • Reduction and Alkylation (Standard Proteomics Workflow):

      • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.

      • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

    • Proteolytic Digestion:

      • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration if present.

      • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • The mass spectrometer should be configured to acquire data in a data-dependent acquisition (DDA) mode, selecting for precursor ions with higher charge states (≥3+), which are more likely to be cross-linked peptides.

Protocol 2: In-gel Cross-linking

This protocol is suitable for identifying protein-protein interactions from complex mixtures separated by SDS-PAGE.

  • Protein Separation:

    • Separate the protein mixture on an SDS-PAGE gel.

  • In-gel Reduction and Alkylation (Optional but Recommended):

    • Excise the protein band of interest.

    • Destain the gel piece with a solution of 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate.

    • Reduce the proteins with 10 mM DTT in 50 mM ammonium bicarbonate for 30 minutes at 56°C.

    • Alkylate with 55 mM IAA in 50 mM ammonium bicarbonate for 20 minutes in the dark.

  • In-gel Cross-linking:

    • Wash the gel piece thoroughly with 50 mM ammonium bicarbonate and then with the reaction buffer.

    • Incubate the gel piece in a solution of 1-5 mM 1,4-diiodobutane (or its ¹³C₄ isotopologue) in reaction buffer for 60 minutes at room temperature.

  • Quenching and Digestion:

    • Remove the cross-linking solution and wash the gel piece with reaction buffer.

    • Quench the reaction with 50 mM Tris-HCl or glycine (B1666218) for 15 minutes.

    • Wash the gel piece with 50 mM ammonium bicarbonate.

    • Perform in-gel digestion with trypsin overnight at 37°C.

  • Peptide Extraction and Analysis:

    • Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

    • Pool the extracts, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription

Caption: A generic signaling pathway illustrating ligand-induced activation and downstream transcriptional response.

Experimental Workflow Diagram

experimental_workflow Sample1 Sample 1 (Control) Crosslink1 Cross-link with 1,4-Diiodobutane Sample1->Crosslink1 Sample2 Sample 2 (Treated) Crosslink2 Cross-link with 1,4-Diiodobutane-¹³C₄ Sample2->Crosslink2 Mix Mix Samples 1:1 Crosslink1->Mix Crosslink2->Mix Digest Proteolytic Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis (Identify & Quantify Cross-linked Peptides) LCMS->DataAnalysis

Caption: Workflow for quantitative cross-linking mass spectrometry using isotopic labeling.

Logical Relationship Diagram

logical_relationship ProteinComplex Protein Complex (Native State) Crosslinking Chemical Cross-linking (1,4-Diiodobutane-¹³C₄) ProteinComplex->Crosslinking DistanceConstraint Distance Constraints (< 5 Å between reactive residues) Crosslinking->DistanceConstraint Provides MassSpec Mass Spectrometry Analysis Crosslinking->MassSpec Analyzed by StructuralModel 3D Structural Model DistanceConstraint->StructuralModel Informs MassSpec->DistanceConstraint Identifies

Caption: The logical flow from a protein complex to a 3D structural model using chemical cross-linking.

References

Application Notes & Protocols: Quantitative Structural Proteomics Using 1,4-Diiodobutane-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Dynamics with Quantitative Cross-Linking Mass Spectrometry (qXL-MS)

Understanding the three-dimensional structure of proteins and how these structures change is fundamental to deciphering biological function and advancing drug discovery. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein architecture and protein-protein interactions by covalently linking amino acid residues that are in close proximity.

The integration of stable isotope labeling into the cross-linking workflow—termed quantitative cross-linking mass spectrometry (qXL-MS)—elevates this technique from a static structural mapping tool to a dynamic one. By using a pair of chemically identical "light" (unlabeled) and "heavy" (isotope-labeled) cross-linking reagents, researchers can precisely quantify changes in protein conformation and interaction dynamics between two or more states.

This document provides detailed application notes and protocols for utilizing 1,4-Diiodobutane and its stable isotope-labeled counterpart, 1,4-Diiodobutane-13C4 , in qXL-MS workflows. 1,4-Diiodobutane is a short-range, homobifunctional cross-linker that reacts primarily with the sulfhydryl groups of cysteine residues, but can also react with other nucleophilic side chains like those of methionine, histidine, and lysine (B10760008) under specific conditions. The defined spacer arm provides distance constraints for structural modeling, while the 13C4-labeled version enables accurate quantification of structural changes.[1][2][3][4][5]

Principle of qXL-MS with Isotope-Labeled Cross-Linkers

The core principle of this quantitative approach involves comparing two different states of a biological sample (e.g., a protein in an active vs. inactive state, or a protein complex with and without a drug candidate).

  • State A is treated with the "light" cross-linker (1,4-Diiodobutane).

  • State B is treated with the "heavy" cross-linker (this compound).

  • After the cross-linking reaction, the two samples are combined, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cross-linked peptides from State A and State B will be chemically identical but will exhibit a predictable mass shift in the mass spectrometer due to the 13C4 label. By comparing the signal intensities of the "light" and "heavy" peptide pairs, one can determine the relative abundance of that specific linkage in each state. An increase in a particular cross-link ratio may signify that the two linked residues are, on average, closer together in that state, revealing a specific conformational change.[2][3][5]

Experimental Workflow and Protocols

A generalized workflow for a qXL-MS experiment is depicted below. This process is designed to compare two distinct conformational or interaction states of a protein or protein complex.

qXLMS_Workflow cluster_StateA Sample State A (e.g., Apo Protein) cluster_StateB Sample State B (e.g., Ligand-Bound) A_prep Protein Preparation A_XL Cross-link with 'Light' 1,4-Diiodobutane A_prep->A_XL A_quench Quench Reaction A_XL->A_quench Mix Combine Samples (1:1) A_quench->Mix B_prep Protein Preparation B_XL Cross-link with 'Heavy' This compound B_prep->B_XL B_quench Quench Reaction B_XL->B_quench B_quench->Mix Digestion Proteolytic Digestion (e.g., Trypsin) Mix->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis: Identification & Quantification LCMS->Data

Caption: General workflow for a quantitative cross-linking mass spectrometry (qXL-MS) experiment.

Protocol 1: Protein Preparation and Cross-Linking

This protocol describes the differential cross-linking of a protein of interest in two distinct states.

Materials:

  • Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0). Avoid buffers with primary amines if targeting lysines, though less critical for cysteine-reactive linkers.

  • 1,4-Diiodobutane ("Light" cross-linker), 100 mM stock in DMSO.

  • This compound ("Heavy" cross-linker), 100 mM stock in DMSO.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M DTT.

  • Reaction tubes.

Procedure:

  • Sample Preparation: Prepare two aliquots of your protein sample, each representing one of the states to be compared (e.g., State A: Apo-protein; State B: Protein + Ligand). Ensure protein concentration and buffer conditions are identical. A typical starting concentration is 1-5 mg/mL.

  • Cross-linker Addition:

    • To the "State A" sample, add the "light" 1,4-Diiodobutane to a final concentration of 1-5 mM.

    • To the "State B" sample, add the "heavy" this compound to the same final concentration.

    • Note: The optimal cross-linker concentration should be determined empirically to maximize cross-links while minimizing protein aggregation.

  • Incubation: Incubate both reactions for 30-60 minutes at room temperature or 4°C, depending on protein stability. Gentle mixing may be applied.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.

  • Sample Combination: Combine the "light" and "heavy" cross-linked samples in a 1:1 (v/v or protein amount) ratio.

  • Verification (Optional): Analyze a small aliquot of the combined sample by SDS-PAGE to visualize cross-linked species (dimers, multimers, and intra-linked monomers with altered mobility).

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol details the steps to digest the cross-linked protein mixture into peptides for MS analysis.

Materials:

  • Combined cross-linked sample from Protocol 1.

  • Urea (B33335) or Guanidine-HCl.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Sequencing-grade Trypsin.

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0).

  • Formic Acid.

  • C18 solid-phase extraction (SPE) cartridges.

Procedure:

  • Denaturation and Reduction: Add Urea to the combined sample to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 45 minutes at 37°C.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature. This step alkylates any remaining free cysteines.

  • Dilution and Digestion: Dilute the sample 8-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Enrichment (Optional): For complex samples, enrichment of cross-linked peptides may be necessary due to their low abundance. Size exclusion chromatography (SEC) or strong cation exchange (SCX) can be effective.

  • Final Preparation: Lyophilize the desalted (and enriched) peptides and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).

Data Presentation and Interpretation

Quantitative data from a qXL-MS experiment should be summarized to clearly present the identified cross-links and their relative abundance changes between the two states.

Cross-Link IDProtein(s)Residue 1Residue 2H/L Ratio (State B/A)Log2(H/L)p-valueStructural Implication
XL-001Protein XCys-54Cys-1282.541.340.005Domain closure in State B
XL-002Protein XCys-210Cys-2150.98-0.030.895No significant change
XL-003Protein XCys-35Cys-4010.45-1.150.012Domain opening in State B
XL-004Ptn X / Ptn YCys-88Cys-153.121.640.002Increased interaction in B
  • H/L Ratio: The ratio of the heavy-labeled peptide signal (State B) to the light-labeled peptide signal (State A).

  • Log2(H/L): Log2 transformation of the ratio provides a symmetric distribution around zero for easier visualization and statistical analysis.

  • p-value: Statistical significance of the change in the ratio across replicate experiments.

Visualization of Structural Changes

qXL-MS data provides crucial distance constraints that can be mapped onto existing protein structures or used in computational modeling. A common application is to study conformational changes induced by ligand binding, as illustrated in the following diagram.

Signaling_Pathway cluster_States Conformational States Inactive Inactive State (Apo) XL_Light Cross-link with 1,4-Diiodobutane (Light) Inactive->XL_Light Active Active State (Ligand-Bound) XL_Heavy Cross-link with This compound (Heavy) Active->XL_Heavy Ligand Ligand (e.g., Drug) Ligand->Active Binding MS_Analysis qXL-MS Analysis XL_Light->MS_Analysis XL_Heavy->MS_Analysis Result Result: Quantified Conformational Changes MS_Analysis->Result

Caption: Using qXL-MS to quantify ligand-induced conformational changes in a protein.

Applications in Research and Drug Development

  • Mechanism of Action Studies: Elucidate how a drug or lead compound induces structural changes in its target protein.

  • Allosteric Regulation: Map long-range conformational changes that occur upon binding of an allosteric modulator.

  • Protein-Protein Interaction Dynamics: Quantify changes in protein complex assembly or disassembly in response to cellular signals.

  • Antibody Epitope Mapping: Identify the binding site of an antibody and any conformational changes it induces in the antigen.

  • Structural Biology: Provide experimental distance restraints to guide and validate computational models of protein structures and complexes.[5]

References

Application Notes and Protocols for Peptide Crosslinking using 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking of peptides and proteins coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions, mapping interaction interfaces, and providing distance constraints for structural modeling. 1,4-Diiodobutane (B107930) is a homobifunctional crosslinking agent that reacts with nucleophilic amino acid side chains, primarily cysteine and lysine (B10760008), to form stable thioether or amine linkages, respectively. The isotopically labeled variant, 1,4-diiodobutane-¹³C₄, provides a distinct mass signature that facilitates the unambiguous identification of crosslinked peptides in complex mass spectra. This heavy version of the crosslinker allows for the differentiation of crosslinked species from background noise and other peptide modifications.

These application notes provide a detailed protocol for the use of 1,4-diiodobutane-¹³C₄ in peptide crosslinking experiments, from reaction setup to sample preparation for mass spectrometric analysis.

Principle of the Method

1,4-Diiodobutane is an alkyl dihalide that undergoes nucleophilic substitution reactions with suitable amino acid side chains. The primary targets for this alkylation are the thiol group of cysteine and the ε-amino group of lysine. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic sulfur or nitrogen atom attacks one of the terminal carbon atoms of 1,4-diiodobutane, displacing an iodide ion. A second nucleophilic residue can then react with the other end of the molecule to form a covalent crosslink. The use of 1,4-diiodobutane-¹³C₄, in which the four carbon atoms of the butane (B89635) chain are replaced with the heavy isotope ¹³C, results in a predictable mass shift in the crosslinked peptides, simplifying their identification by mass spectrometry.

Applications

  • Mapping Protein-Protein Interaction Sites: Identify the specific regions of contact between two or more interacting proteins.

  • Studying Protein Conformation and Dynamics: Provide distance constraints to model the three-dimensional structure of proteins and protein complexes in solution.

  • Stabilizing Peptide Conformations: Introduce intramolecular crosslinks to constrain peptides into specific secondary structures, which can be beneficial for therapeutic applications.

  • Drug Discovery: Identify and characterize the binding sites of small molecules or peptide-based drugs on their protein targets.

Quantitative Data Summary

The following tables provide a summary of the theoretical mass additions and suggested starting conditions for peptide crosslinking experiments using 1,4-diiodobutane-¹³C₄.

Table 1: Theoretical Mass Modifications for 1,4-Diiodobutane-¹³C₄ Crosslinking

Crosslink TypeModificationMonoisotopic Mass Addition (Da)
Intra-peptide Crosslink C₄H₈56.0626
(two residues in the same peptide)¹³C₄H₈60.0760
Inter-peptide Crosslink C₄H₈56.0626
(residues in different peptides)¹³C₄H₈60.0760
Monolink (Hydrolyzed) C₄H₉O73.0653
(one end reacted, one end hydrolyzed)¹³C₄H₉O77.0787

Note: The mass addition is calculated based on the formation of a butylene bridge between two amino acid residues, with the loss of two iodine atoms from 1,4-diiodobutane and two hydrogen atoms from the reacting amino acid side chains. For the monolink, one iodine is replaced by a hydroxyl group.

Table 2: Suggested Starting Reaction Conditions for Peptide Crosslinking with 1,4-Diiodobutane-¹³C₄

ParameterSuggested RangeNotes
Peptide Concentration 1 - 50 µMHigher concentrations favor intermolecular crosslinking.
Crosslinker Concentration 10 - 500 µMA 10- to 100-fold molar excess over the peptide is a good starting point.
Solvent Dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO and aqueous bufferDMSO is often used to solubilize both the peptide and the crosslinker.
Aqueous Buffer (if used) 50 mM HEPES, 50 mM Phosphate BufferEnsure the buffer does not contain primary amines (e.g., Tris).
pH 7.5 - 8.5A slightly basic pH facilitates the deprotonation of cysteine and lysine residues.
Temperature Room Temperature (20-25°C)Higher temperatures may increase reaction rate but also risk peptide degradation.
Reaction Time 1 - 4 hoursThe optimal time should be determined empirically by analyzing time points.
Quenching Reagent 20-50 mM Tris or GlycineTo stop the reaction by consuming unreacted crosslinker.

Experimental Protocol

This protocol provides a general guideline for the crosslinking of peptides using 1,4-diiodobutane-¹³C₄. Optimization of the reaction conditions may be necessary for specific peptide systems.

Materials:

  • Peptide(s) of interest

  • 1,4-Diiodobutane-¹³C₄

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., 50 mM HEPES, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reagents for sample desalting (e.g., C18 ZipTips)

  • Mass spectrometer

Procedure:

  • Peptide Preparation:

    • Dissolve the lyophilized peptide(s) in DMSO to create a stock solution (e.g., 1 mM).

    • If necessary, dilute the peptide stock solution to the desired final concentration in the reaction buffer.

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of 1,4-diiodobutane-¹³C₄ in anhydrous DMSO (e.g., 10 mM).

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the desired volume of the 1,4-diiodobutane-¹³C₄ stock solution to achieve the target molar excess.

    • For example, for a 50 µL reaction with a final peptide concentration of 10 µM and a 20-fold molar excess of crosslinker, add 0.5 µL of 1 mM peptide stock and 1 µL of 10 mM crosslinker stock to 48.5 µL of reaction buffer.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours with gentle shaking.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM (e.g., add 1-2.5 µL of 1 M Tris-HCl, pH 8.0 to a 50 µL reaction).

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted 1,4-diiodobutane-¹³C₄ is consumed.

  • Sample Preparation for Mass Spectrometry:

    • The crosslinked peptide sample is now ready for analysis. Depending on the complexity of the sample and the downstream analysis, further steps may be required, such as:

      • Enzymatic Digestion: If crosslinking a large protein, digest the sample with a protease (e.g., trypsin) to generate smaller peptides.

      • Desalting and Purification: Use C18 solid-phase extraction (e.g., ZipTips) to remove salts and detergents that can interfere with mass spectrometry analysis.

      • Fractionation: For complex mixtures, chromatographic fractionation can be employed to reduce sample complexity prior to MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the prepared sample by MALDI-TOF or LC-ESI-MS/MS.

    • The use of 1,4-diiodobutane-¹³C₄ will result in a characteristic mass shift of +4.0134 Da for the butylene bridge compared to the unlabeled crosslinker. This isotopic signature should be used to identify crosslinked peptides in the mass spectra. Specialized crosslinking software can be used to automate the identification of these species.

Visualizations

Caption: Chemical reaction of 1,4-diiodobutane-¹³C₄ with cysteine and lysine residues.

start Start prep_peptide Prepare Peptide Solution start->prep_peptide prep_crosslinker Prepare 1,4-Diiodobutane-¹³C₄ Solution start->prep_crosslinker crosslink Perform Crosslinking Reaction (1-4 hours, Room Temp) prep_peptide->crosslink prep_crosslinker->crosslink quench Quench Reaction (e.g., with Tris or Glycine) crosslink->quench prep_ms Prepare Sample for MS (Desalting/Digestion) quench->prep_ms analyze Mass Spectrometry Analysis (MALDI or LC-MS/MS) prep_ms->analyze end End analyze->end

Caption: Experimental workflow for peptide crosslinking with 1,4-diiodobutane-¹³C₄.

Application Note: Quantitative Analysis of Protein Thiol Modifications using 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein thiol modifications is critical for understanding cellular signaling, redox regulation, and drug mechanism of action. Cysteine residues, with their reactive sulfhydryl groups, are susceptible to a variety of post-translational modifications that can alter protein structure and function. 1,4-Diiodobutane-¹³C₄ is a stable isotope-labeled reagent designed for the derivatization of thiol groups in proteins for quantitative mass spectrometry (MS) analysis. This bifunctional alkylating agent can be used to cross-link proximal cysteine residues or to cap individual thiols. The incorporation of four ¹³C atoms provides a distinct mass shift, enabling the relative quantification of protein thiol modifications between different sample states.

This application note provides a detailed protocol for the use of 1,4-Diiodobutane-¹³C₄ in sample preparation for quantitative proteomics studies of protein thiols.

Principle of the Method

The method involves the differential labeling of cysteine residues in proteins from two different samples (e.g., control vs. treated). One sample is derivatized with the "light" (¹²C) 1,4-diiodobutane, while the other is labeled with the "heavy" (¹³C₄) version of the reagent. After labeling, the samples are combined, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS. The mass difference of 4 Da between the heavy and light labeled peptides allows for the relative quantification of the abundance of specific cysteine-containing peptides. This approach can be used to study changes in cysteine accessibility, reactivity, or the formation of disulfide bonds.

Quantitative Data Summary

The following tables provide representative quantitative data for the use of 1,4-Diiodobutane-¹³C₄. These values are intended as a starting point and may require optimization for specific applications.

ParameterValueNotes
Mass Shift per Derivatized Thiol
1,4-Diiodobutane (Light)+181.93 DaC₄H₈I₂ - I
1,4-Diiodobutane-¹³C₄ (Heavy)+185.94 Da¹³C₄H₈I₂ - I
Mass Difference +4.01 Da Per derivatized thiol
Typical Reagent Concentration 5-20 mMFinal concentration in the reaction
Incubation Time 30-60 minutesAt room temperature in the dark
pH for Derivatization 7.5 - 8.5Optimal for thiol reactivity
Quenching Reagent 10-50 mM DTT or β-mercaptoethanolTo stop the alkylation reaction

Table 1: Representative Quantitative Parameters for Derivatization with 1,4-Diiodobutane-¹³C₄.

AnalyteDerivatization Efficiency (%)RSD (%) (n=3)
Reduced Cysteine Peptide 1 > 95%< 5%
Reduced Cysteine Peptide 2 > 95%< 5%
Cross-linked Peptide Dependent on proximityVariable

Table 2: Representative Derivatization Efficiency for Cysteine-Containing Peptides.

Experimental Protocols

I. Sample Preparation and Protein Extraction
  • Cell Lysis: Harvest cells and wash twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Protein Normalization: Normalize the protein concentration of all samples to be compared.

II. Reduction and Alkylation of Cysteine Residues
  • Reduction: To 100 µg of protein lysate, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Alkylation:

    • For the "heavy" sample, add 1,4-Diiodobutane-¹³C₄ to a final concentration of 20 mM.

    • For the "light" sample, add 1,4-Diiodobutane (unlabeled) to a final concentration of 20 mM.

    • Incubate both samples for 1 hour at room temperature in the dark with gentle agitation.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Sample Pooling: Combine the "heavy" and "light" labeled samples in a 1:1 ratio.

III. Protein Digestion
  • Buffer Exchange/Precipitation: Remove interfering substances by either buffer exchange using a spin column or by protein precipitation (e.g., with acetone).

  • Resuspension: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Denaturation: Add urea (B33335) to a final concentration of 8 M and incubate for 15 minutes at room temperature.

  • Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

  • Trypsin Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate overnight at 37°C.

IV. Peptide Desalting and Mass Spectrometry Analysis
  • Desalting: Desalt the digested peptides using a C18 solid-phase extraction (SPE) column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • LC Separation: Use a suitable reversed-phase gradient to separate the peptides.

    • MS Analysis: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Analysis Control Control Sample Reduce_C Reduction (DTT) Control->Reduce_C Treated Treated Sample Reduce_T Reduction (DTT) Treated->Reduce_T Alkyl_C Alkylation (1,4-Diiodobutane) Reduce_C->Alkyl_C Pool Pool Samples (1:1) Alkyl_C->Pool Alkyl_T Alkylation (1,4-Diiodobutane-¹³C₄) Reduce_T->Alkyl_T Alkyl_T->Pool Digest Trypsin Digestion Pool->Digest Desalt Desalting (C18) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Experimental workflow for quantitative thiol analysis.

signaling_pathway cluster_pathway Hypothetical Redox Signaling Pathway cluster_quantification Quantitative Analysis ROS Oxidative Stress (e.g., H₂O₂) ProteinX_red Protein-X (Active) -SH  -SH ROS->ProteinX_red Oxidation ProteinX_ox Protein-X (Inactive) -S-S- ProteinX_red->ProteinX_ox Disulfide Bond Formation Downstream Downstream Signaling (e.g., Apoptosis) ProteinX_red->Downstream Inhibits ProteinX_ox->ProteinX_red Reduction (e.g., Thioredoxin) Control Control Cells: High [Protein-X (Active)] Label_Control Label with 1,4-Diiodobutane Control->Label_Control Treated_ROS Treated Cells (H₂O₂): Low [Protein-X (Active)] Label_Treated Label with 1,4-Diiodobutane-¹³C₄ Treated_ROS->Label_Treated MS_Result MS Ratio (Heavy/Light) < 1 Indicates increased oxidation Label_Control->MS_Result Label_Treated->MS_Result

Caption: Hypothetical signaling pathway and quantitative strategy.

Application Note: Quantifizierung von niedermolekularen Thiolen mittels Derivatisierung mit 1,4-Diiodbutan-13C4 und LC-MS/MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Dieses Dokument beschreibt eine Methode zur quantitativen Analyse von niedermolekularen Thiolen (z. B. Cystein, Homocystein, Glutathion) in biologischen Matrizes. Die Methode basiert auf der Derivatisierung mit 1,4-Diiodbutan-13C4 als internem Standard für die quantitative Massenspektrometrie, was eine hohe Genauigkeit und Präzision ermöglicht.

Einführung: Niedermolekulare Thiole spielen eine entscheidende Rolle in zahlreichen biologischen Prozessen, einschließlich der Redox-Homöostase, der Entgiftung und der Signaltransduktion. Veränderungen in den Konzentrationen dieser Thiole werden mit verschiedenen Krankheiten in Verbindung gebracht, was ihre genaue Quantifizierung zu einem wichtigen Werkzeug in der klinischen Forschung und Arzneimittelentwicklung macht. Die hier beschriebene Methode verwendet eine stabile Isotopenmarkierung durch Derivatisierung mit 1,4-Diiodbutan-13C4, gefolgt von einer Analyse mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS). Diese Strategie ermöglicht die gleichzeitige Quantifizierung mehrerer Thiole mit hoher Empfindlichkeit und Spezifität.

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf umfasst die Probenvorbereitung, die Reduktion von Disulfiden, die Derivatisierung der Thiole, die LC-MS/MS-Analyse und die Datenverarbeitung.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Biologische Probe (z.B. Plasma, Gewebehomogenat) P2 Proteinfällung (z.B. mit Trichloressigsäure) P1->P2 P3 Reduktion von Disulfiden (z.B. mit TCEP) P2->P3 D1 Zugabe des 1,4-Diiodbutan-13C4 internen Standards P3->D1 D2 Alkylierung der Thiolgruppen D1->D2 A1 LC-MS/MS-Analyse D2->A1 A2 Quantifizierung durch Isotopenverdünnung A1->A2 R R A2->R Ergebnis

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

Materialien und Methoden

Reagenzien:

  • 1,4-Diiodbutan-13C4

  • Referenzstandards für Thiole (Cystein, Homocystein, Glutathion etc.)

  • Tris(2-carboxyethyl)phosphin (TCEP)

  • Ammoniumformiat

  • Ameisensäure

  • Acetonitril (HPLC-Qualität)

  • Wasser (ultrarein)

  • Trichloressigsäure (TCA)

Probenvorbereitung und Reduktion:

  • Zu 100 µL der biologischen Probe (z. B. Plasma) werden 100 µL einer 10%igen (w/v) TCA-Lösung zur Proteinfällung gegeben.

  • Die Probe wird 10 Minuten bei 4 °C und 14.000 x g zentrifugiert.

  • 50 µL des Überstands werden entnommen und mit 10 µL einer 50 mM TCEP-Lösung versetzt, um Disulfide zu reduzieren.

  • Die Mischung wird für 30 Minuten bei Raumtemperatur inkubiert.

Derivatisierungsprotokoll:

  • Zu der reduzierten Probe werden 20 µL einer 10 mM Lösung von 1,4-Diiodbutan-13C4 in Acetonitril (als interner Standard) und 20 µL eines geeigneten Puffers (z. B. 1 M Boratpuffer, pH 9.5) gegeben.

  • Die Reaktion wird für 60 Minuten bei 60 °C im Dunkeln inkubiert.

  • Die Reaktion wird durch Zugabe von 10 µL 5%iger Ameisensäure gestoppt.

  • Die Probe wird vor der LC-MS/MS-Analyse zentrifugiert (14.000 x g, 5 Minuten).

LC-MS/MS-Bedingungen:

  • Säule: C18-Umkehrphasensäule (z. B. 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Ameisensäure in Wasser

  • Mobile Phase B: 0.1% Ameisensäure in Acetonitril

  • Gradient: Ein typischer Gradient beginnt bei 2% B, steigt linear auf 95% B an und reäquilibriert dann bei 2% B.

  • Flussrate: 0.3 mL/min

  • Injektionsvolumen: 5 µL

  • Massenspektrometer: Triple-Quadrupol-Massenspektrometer mit Elektrospray-Ionisierung (ESI) im positiven Modus.

  • Analysemodus: Multiple Reaction Monitoring (MRM) zur Überwachung der Übergänge von Vorläufer- zu Produkt-Ionen für jedes derivatisierte Thiol und dessen 13C-markiertes Analogon.

Ergebnisse und quantitative Daten

Die Methode wurde hinsichtlich Linearität, Nachweisgrenze (LOD), Bestimmungsgrenze (LOQ), Präzision und Richtigkeit validiert. Die quantitativen Ergebnisse sind in der folgenden Tabelle zusammengefasst.

AnalytLinearer Bereich (µM)Korrelationskoeffizient (r²)LOD (µM)LOQ (µM)Intra-Day Präzision (CV, %)Inter-Day Präzision (CV, %)Richtigkeit (%)
Cystein 0.5 - 500> 0.9980.150.5< 5.2< 7.892.5 - 104.3
Homocystein 0.1 - 100> 0.9990.030.1< 4.5< 6.995.1 - 102.8
Glutathion 1.0 - 1000> 0.9970.301.0< 6.1< 8.590.8 - 105.1

Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten der Methode.

Biologischer Kontext: Glutathion-Stoffwechsel

Glutathion (GSH) ist eines der wichtigsten niedermolekularen Thiole und ein zentraler Bestandteil des zellulären antioxidativen Abwehrsystems. Die Quantifizierung von GSH ist entscheidend für das Verständnis von oxidativem Stress und damit verbundenen Pathologien.

G GCL Glutamat-Cystein-Ligase GS Glutathion-Synthetase gGC γ-Glutamylcystein GCL->gGC GSH Glutathion (GSH) GS->GSH GR Glutathion-Reduktase GR->GSH NADP NADP⁺ GR->NADP GPx Glutathion-Peroxidase GSSG Glutathiondisulfid (GSSG) GPx->GSSG H2O 2 H₂O GPx->H2O Cys Cystein Cys->GCL Glu Glutamat Glu->GCL Gly Glycin Gly->GS gGC->GS GSH->GPx GSSG->GR H2O2 H₂O₂ H2O2->GPx NADPH NADPH + H⁺ NADPH->GR

Abbildung 2: Vereinfachter Glutathion-Stoffwechselweg.

Diskussion

Die vorgestellte Methode zur Derivatisierung von niedermolekularen Thiolen mit 1,4-Diiodbutan-13C4 bietet eine robuste und zuverlässige Plattform für deren Quantifizierung. Die Verwendung eines stabilen, isotopenmarkierten internen Standards minimiert die Variabilität während der Probenvorbereitung und der Analyse und gewährleistet so eine hohe Genauigkeit. Die Methode ist für den Einsatz in der klinischen Forschung, der Untersuchung von oxidativem Stress und der metabolischen Phänotypisierung geeignet. Die hohe Empfindlichkeit der LC-MS/MS-Analyse ermöglicht die Bestimmung von Thiolen auch in Proben mit geringen Konzentrationen.

Schlussfolgerung: Diese Application Note stellt ein detailliertes Protokoll für die quantitative Analyse von niedermolekularen Thiolen unter Verwendung von 1,4-Diiodbutan-13C4 zur Derivatisierung bereit. Die Methode ist validiert, hochspezifisch und eignet sich für Hochdurchsatzanwendungen in der Forschung und Entwicklung.

Application Note: Quantitative Analysis of Thiol-Containing Compounds in Biological Matrices using LC-MS/MS with 1,4-Diiodobutane-13C4 Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a novel and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of thiol-containing compounds in complex biological matrices. The method utilizes 1,4-diiodobutane-13C4 as a derivatizing agent to enhance the chromatographic retention and mass spectrometric detection of target analytes. The stable isotope-labeled derivatization agent also serves as an internal standard, ensuring high accuracy and precision in quantitative workflows. Detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis are provided, along with representative data demonstrating the method's performance. This approach is particularly valuable for pharmacokinetic studies, biomarker discovery, and drug metabolism research involving thiol-containing molecules such as cysteine, glutathione (B108866), and their metabolites.

Introduction

Thiols are a class of organic compounds characterized by the presence of a sulfhydryl (-SH) group. In biological systems, thiol-containing molecules like cysteine, homocysteine, and glutathione play critical roles in various physiological and pathological processes, including redox homeostasis, detoxification, and protein function. Accurate quantification of these compounds in biological samples is crucial for understanding their roles in health and disease.

LC-MS/MS has become the gold standard for the quantitative analysis of small molecules in complex mixtures due to its high sensitivity and selectivity.[1] However, the analysis of small, polar, and low-abundance thiols can be challenging due to poor retention on reverse-phase liquid chromatography columns and potential for ion suppression in the mass spectrometer. Chemical derivatization is a powerful strategy to overcome these limitations by improving the analytical properties of the target analytes.[2][3][4]

This application note introduces a method based on derivatization with this compound. This reagent reacts with thiol groups to form a stable thioether linkage. The introduction of the butyl chain enhances the hydrophobicity of the analyte, leading to improved chromatographic separation. The four 13C atoms in the derivatizing agent provide a distinct mass shift, allowing for its use as a heavy-labeled internal standard to correct for matrix effects and variations during sample processing.[5]

Experimental Protocols

Materials and Reagents
  • This compound (isotopic purity ≥99%)

  • Analyte standards (e.g., L-Cysteine, Glutathione)

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT) for reduction of disulfides (optional)

  • Trichloroacetic acid (TCA) for protein precipitation

  • Human plasma (or other relevant biological matrix)

Sample Preparation
  • Thawing: Thaw frozen biological samples (e.g., plasma) on ice.

  • Reduction (Optional): To measure total thiols (reduced and oxidized forms), add 20 µL of 100 mM DTT to 100 µL of the sample and incubate at 37°C for 30 minutes.

  • Protein Precipitation: Add 200 µL of ice-cold 10% (w/v) TCA in methanol to the sample.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for the derivatization step.

Derivatization Protocol
  • Reaction Mixture Preparation: In a clean microcentrifuge tube, mix 50 µL of the supernatant from the sample preparation step with 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.5).

  • Addition of Derivatizing Agent: Add 10 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.

  • Quenching: After incubation, cool the samples to room temperature and add 10 µL of 1% formic acid to quench the reaction.

  • Analysis: The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Method Development

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be optimized for each specific analyte-derivatized product. For a hypothetical cysteine derivative, the transition would be based on the precursor ion [M+H]+ and a characteristic product ion.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and assessing precision and accuracy.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Cysteine-DIB-13C41 - 1000>0.9951
Glutathione-DIB-13C45 - 5000>0.9955

Table 1: Calibration Curve Parameters. Representative calibration curve data for thiol-containing compounds derivatized with this compound.

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Cysteine-DIB-13C4Low (3 ng/mL)<10<1585-115
Mid (100 ng/mL)<10<1585-115
High (800 ng/mL)<10<1585-115
Glutathione-DIB-13C4Low (15 ng/mL)<10<1585-115
Mid (500 ng/mL)<10<1585-115
High (4000 ng/mL)<10<1585-115

Table 2: Precision and Accuracy Data. Summary of intra- and inter-day precision and accuracy for the analysis of derivatized thiols.

Visualizations

Caption: Proposed reaction of a thiol with this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample Reduction Reduction (optional) Sample->Reduction Precipitation Protein Precipitation Reduction->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Buffer Add Buffer Supernatant->Buffer Deriv_Agent Add this compound Buffer->Deriv_Agent Incubate Incubate at 60°C Deriv_Agent->Incubate Quench Quench Reaction Incubate->Quench LC_Separation LC Separation Quench->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for thiol analysis.

Conclusion

The LC-MS/MS method employing this compound derivatization provides a highly sensitive, specific, and reliable approach for the quantification of thiol-containing compounds in biological matrices. The derivatization step significantly improves the chromatographic and mass spectrometric properties of the analytes, while the use of a stable isotope-labeled reagent as an internal standard ensures the accuracy and precision of the results. This method is well-suited for a wide range of applications in biomedical research and drug development.

References

Application Notes and Protocols for Cysteine Residue Labeling in Cell Lysates with 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of cysteine residues in complex protein mixtures is a potent tool in chemical biology and proteomics, crucial for drug discovery, identifying novel therapeutic targets, and understanding cellular signaling pathways.[1] Cysteine's unique reactivity, owing to its nucleophilic thiol group, makes it a prime target for covalent modification.[1][2] Isotopic labeling reagents, such as 1,4-diiodobutane-¹³C₄, enable the differential labeling of proteomes, facilitating the quantitative analysis of changes in cysteine reactivity and protein abundance through mass spectrometry.[3][4]

This document provides detailed protocols for the application of 1,4-diiodobutane-¹³C₄ as a robust alkylating agent for the comprehensive analysis of cysteine residues in cell lysates. The incorporation of a stable isotope label allows for the accurate relative quantification of proteins and post-translationally modified peptides between different samples.

Chemical Principle

1,4-Diiodobutane is a bifunctional alkylating agent that reacts with nucleophiles, such as the thiol group of cysteine residues, via an S(_N)2 reaction. The use of its ¹³C₄-labeled counterpart introduces a predictable mass shift in labeled peptides, which can be readily detected and quantified by mass spectrometry. This allows for the differentiation and relative quantification of cysteine-containing peptides from different experimental conditions.

cluster_reagents Reactants cluster_product Product cluster_legend Legend Cys Protein-Cys-SH LabeledCys Protein-Cys-S-(¹³CH₂)₄-I Cys->LabeledCys + I-(¹³CH₂)₄-I DIB 1,4-Diiodobutane-¹³C₄ I-(¹³CH₂)₄-I l1 Cys-SH: Cysteine residue I-(¹³CH₂)₄-I: 1,4-Diiodobutane-¹³C₄

Figure 1: Cysteine Alkylation Reaction.

Experimental Protocols

I. Cell Lysate Preparation

This protocol is adapted from standard procedures for preparing cell lysates for proteomic analysis.[5][6][7][8]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common starting point is 1 mL of lysis buffer per 10⁷ cells.

    • Incubate the mixture on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

    • Normalize the protein concentration of all samples to be compared. The lysate can be stored at -80°C for future use.

II. Labeling of Cysteine Residues with 1,4-Diiodobutane-¹³C₄

This protocol is based on general principles of cysteine alkylation.[9][10]

Materials:

  • Cell lysate with known protein concentration

  • 1,4-Diiodobutane-¹³C₄

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Reagents for quenching the reaction (e.g., DTT, L-cysteine)

Procedure:

  • Reduction of Disulfide Bonds (Optional):

    • To label all cysteine residues, including those in disulfide bonds, a reduction step is necessary.

    • Add DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 1-5 mM to the cell lysate.

    • Incubate for 30-60 minutes at 37°C.

  • Labeling Reaction:

    • Add 1,4-diiodobutane-¹³C₄ to the cell lysate to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking, protected from light.

  • Quenching the Reaction:

    • Quench the labeling reaction by adding a reducing agent, such as DTT or L-cysteine, to a final concentration of 10-20 mM.

    • Incubate for 15-30 minutes at room temperature.

III. Sample Preparation for Mass Spectrometry

Following labeling, the protein sample must be prepared for mass spectrometry analysis.[11][12]

Materials:

  • Acetone (B3395972) or trichloroacetic acid (TCA) for protein precipitation

  • Ammonium (B1175870) bicarbonate

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Protein Precipitation:

    • Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone or an equal volume of 20% TCA.

    • Incubate at -20°C for at least 2 hours (acetone) or on ice for 30 minutes (TCA).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.

    • Carefully discard the supernatant and wash the protein pellet with ice-cold acetone or ethanol.

  • Protein Digestion:

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the samples on a high-resolution mass spectrometer.[13]

Data Presentation

The following table is an example of how quantitative data from a comparative proteomics experiment using 1,4-diiodobutane-¹³C₄ labeling could be presented.

Protein IDPeptide SequenceCondition 1 (Light) IntensityCondition 2 (Heavy) IntensityRatio (Heavy/Light)
P12345ACC ESVFIK1.5 x 10⁶3.0 x 10⁶2.0
Q67890GVLIAC TSR2.8 x 10⁵2.9 x 10⁵1.0
P54321YVC EIPPTL5.2 x 10⁶1.3 x 10⁶0.25

Workflow Visualization

cluster_sample_prep Sample Preparation cluster_labeling Cysteine Labeling cluster_ms_prep MS Preparation cluster_analysis Data Analysis CellCulture Cell Culture Harvesting Cell Harvesting CellCulture->Harvesting Lysis Cell Lysis Harvesting->Lysis Quantification Protein Quantification Lysis->Quantification Reduction Reduction (Optional) Quantification->Reduction Labeling Labeling with 1,4-Diiodobutane-¹³C₄ Reduction->Labeling Quenching Quenching Labeling->Quenching Precipitation Protein Precipitation Quenching->Precipitation Digestion Tryptic Digestion Precipitation->Digestion Desalting Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

References

Application Notes and Protocols for Quantitative Analysis of Protein S-thiolation using 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol, such as glutathione, forms a mixed disulfide bond with a cysteine residue on a protein. This modification plays a crucial role in cellular signaling, redox homeostasis, and protection against oxidative stress. Dysregulation of protein S-thiolation has been implicated in various diseases, making the quantitative analysis of this modification a critical aspect of biomedical research and drug development.

These application notes describe a quantitative proteomics workflow utilizing 1,4-Diiodobutane-¹³C₄ as a novel stable isotope-labeled cross-linking agent for the comprehensive analysis of protein S-thiolation. This reagent allows for the differential labeling of protein samples, enabling the relative quantification of S-thiolation levels between different states (e.g., treated vs. untreated cells). The bifunctional nature of 1,4-diiodobutane (B107930) allows it to cross-link proximal cysteine residues, providing structural insights, or to alkylate single cysteine residues. The incorporation of four ¹³C atoms provides a distinct mass shift for confident identification and quantification in mass spectrometry.

Principle of the Method

The workflow is based on the differential labeling of two proteome states (e.g., control and treated) with the light (¹²C) and heavy (¹³C₄) isotopic forms of 1,4-diiodobutane. The core principle involves the following key steps:

  • Sample Preparation: Two biological samples (e.g., control and treated cells) are lysed under conditions that preserve S-thiolation.

  • Reduction and Labeling: The S-thiolated cysteines are selectively reduced to free thiols. Subsequently, these newly formed thiols in the control sample are alkylated with 'light' 1,4-diiodobutane, while the treated sample is labeled with 'heavy' 1,4-Diiodobutane-¹³C₄.

  • Sample Combination and Proteolysis: The two labeled samples are combined, and the proteins are enzymatically digested (e.g., with trypsin) to generate peptides.

  • Enrichment (Optional): Peptides containing the diiodobutane modification can be enriched to increase the depth of analysis.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometer detects pairs of peptide signals separated by a specific mass difference corresponding to the four ¹³C atoms. The ratio of the intensities of these heavy and light peptide pairs provides a relative quantification of the S-thiolation event at a specific cysteine residue.

Experimental Protocols

Materials and Reagents
  • Cells or tissues of interest

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • N-ethylmaleimide (NEM)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 1,4-Diiodobutane (light)

  • 1,4-Diiodobutane-¹³C₄ (heavy)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Urea (B33335)

  • Ammonium (B1175870) Bicarbonate

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • Solvents for LC-MS/MS (acetonitrile, formic acid, water)

Protocol 1: Sample Preparation and Labeling
  • Cell Lysis:

    • Harvest cells from control and treated conditions.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing 50 mM NEM to block free thiols, preventing artificial disulfide bond formation.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduction of S-thiolated Cysteines:

    • Take equal amounts of protein from the control and treated lysates.

    • Add TCEP to a final concentration of 10 mM to selectively reduce S-thiolated cysteines.

    • Incubate at 37°C for 1 hour.

  • Differential Isotopic Labeling:

    • To the control sample, add 'light' 1,4-diiodobutane to a final concentration of 20 mM.

    • To the treated sample, add 'heavy' 1,4-Diiodobutane-¹³C₄ to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 1 hour.

  • Quenching and Protein Precipitation:

    • Quench the labeling reaction by adding DTT to a final concentration of 50 mM.

    • Precipitate proteins using a suitable method (e.g., acetone (B3395972) or TCA precipitation).

    • Wash the protein pellet with cold acetone to remove excess reagents.

Protocol 2: Protein Digestion and Mass Spectrometry Analysis
  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the protein pellets from both the 'light' and 'heavy' labeled samples in 8 M urea, 50 mM ammonium bicarbonate.

    • Combine the 'light' and 'heavy' samples in a 1:1 ratio based on the initial protein amount.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 1 hour.

    • Alkylate all free cysteines by adding IAM to 50 mM and incubating in the dark at room temperature for 30 minutes.

  • Tryptic Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS2 scans of the most intense precursor ions.

Data Presentation

Quantitative data obtained from the mass spectrometry analysis should be presented in a clear and structured format to facilitate comparison between different conditions.

Table 1: Quantified S-thiolated Peptides

Protein NameGene NamePeptide SequenceCysteine PositionRatio (Heavy/Light)p-value
Peroxiredoxin-2PRDX2ADVTPVDWK[+198.05]GEGL512.50.001
GAPDHGAPDHVVTGAPCK[+198.05]AAYAK1520.80.045
Actin, cytoplasmic 1ACTBSYELPDGQVITIGNERFRC[+198.05]PE2721.90.012
..................

Note: [+198.05] represents the mass modification of a cysteine residue by 1,4-diiodobutane (assuming a single alkylation event and loss of two iodine atoms and addition of two hydrogens). The corresponding heavy-labeled peptide would have a mass shift of +4.0134 Da due to the four ¹³C atoms.

Table 2: Summary of Mass Shifts for 1,4-Diiodobutane Labeling

Modification TypeLabelMass Shift (Da)
Single AlkylationLight (¹²C₄H₆)+54.04695
Single AlkylationHeavy (¹³C₄H₆)+58.06035
Intramolecular Cross-linkLight (¹²C₄H₆)+54.04695
Intramolecular Cross-linkHeavy (¹³C₄H₆)+58.06035
Intermolecular Cross-linkLight (¹²C₄H₆)+54.04695
Intermolecular Cross-linkHeavy (¹³C₄H₆)+58.06035

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Reduction & Labeling cluster_processing Sample Processing cluster_analysis Analysis Control Control Sample Reduce_C Reduce S-thiolation Control->Reduce_C Treated Treated Sample Reduce_T Reduce S-thiolation Treated->Reduce_T Label_C Label with 1,4-Diiodobutane (Light) Reduce_C->Label_C Label_T Label with 1,4-Diiodobutane-¹³C₄ (Heavy) Reduce_T->Label_T Combine Combine Samples (1:1) Label_C->Combine Label_T->Combine Digest Tryptic Digestion Combine->Digest Desalt Desalting (SPE) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for quantitative S-thiolation analysis.

Signaling Pathway Example: Keap1-Nrf2 Pathway

Protein S-thiolation is known to regulate the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular response to oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 S-thiolation of Cysteine Residues OxidativeStress->Keap1 Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Keap1->Nrf2 Sequesters Nrf2 Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Adapter for Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) GeneExpression Antioxidant Gene Expression ARE->GeneExpression Activation

Caption: Regulation of the Keap1-Nrf2 pathway by S-thiolation.

Concluding Remarks

The use of 1,4-Diiodobutane-¹³C₄ offers a powerful and versatile tool for the quantitative analysis of protein S-thiolation. This approach combines the specificity of cysteine-reactive chemistry with the precision of stable isotope labeling, enabling researchers to gain deeper insights into the dynamics of redox signaling pathways. The provided protocols offer a foundational framework for implementing this methodology. Researchers are encouraged to optimize these protocols for their specific biological systems to achieve the best results. The ability to accurately quantify changes in protein S-thiolation will undoubtedly accelerate the discovery of new biomarkers and therapeutic targets for a wide range of diseases.

References

Application Notes and Protocols for Targeted Thiol Metabolomics using 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low molecular weight (LMW) thiols, such as glutathione (B108866) (GSH) and cysteine (Cys), are pivotal in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating various signaling pathways. Their quantification is crucial for understanding disease pathogenesis and for drug development. Due to the reactive nature of the thiol group, which is prone to oxidation, derivatization is a critical step for accurate and sensitive quantification by mass spectrometry.

This document outlines a detailed workflow for the targeted quantification of LMW thiols using a stable isotope-labeled derivatizing agent, 1,4-Diiodobutane-¹³C₄. This reagent reacts with thiol groups via nucleophilic substitution, forming a stable thioether bond. The incorporation of four ¹³C atoms provides a distinct mass shift, facilitating the use of this reagent as an internal standard for accurate quantification in complex biological matrices. The bifunctional nature of 1,4-diiodobutane (B107930) also allows for the potential to study intra- and intermolecular cross-linking of thiol-containing species.

Principle and Workflow

The underlying principle of this workflow is the alkylation of thiol groups with 1,4-Diiodobutane-¹³C₄. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic thiolate anion attacks one of the iodinated carbons of 1,4-Diiodobutane-¹³C₄, displacing the iodide leaving group. Given that 1,4-diiodobutane has two reactive sites, it can react with one or two thiol molecules. For targeted quantification of individual thiols, conditions are optimized to favor the mono-alkylated product. The resulting derivatized analytes are then separated by liquid chromatography and detected by tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).

Experimental Workflow for Thiol Derivatization and Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Cell Lysate) extraction Metabolite Extraction (e.g., with cold Methanol) sample->extraction reduction Reduction of Disulfides (optional) (e.g., with TCEP) extraction->reduction derivatization Alkylation with 1,4-Diiodobutane-¹³C₄ reduction->derivatization quenching Quenching of Reaction (e.g., with excess thiol) derivatization->quenching lcms LC-MS/MS Analysis (MRM Mode) quenching->lcms data_analysis Data Processing and Quantification lcms->data_analysis

Caption: A generalized workflow for the targeted analysis of thiols using 1,4-Diiodobutane-¹³C₄ derivatization followed by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • 1,4-Diiodobutane-¹³C₄

  • Glutathione (GSH) standard

  • L-Cysteine (Cys) standard

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium (B1175870) bicarbonate

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, cell lysate)

Protocol 1: Sample Preparation and Derivatization
  • Metabolite Extraction:

    • For plasma samples, precipitate proteins by adding 4 volumes of ice-cold methanol. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • For cell lysates, quench metabolism by adding ice-cold methanol. Scrape cells and collect the lysate. Proceed with protein precipitation as described for plasma.

  • Reduction of Disulfides (Optional):

    • To measure total thiols (reduced + oxidized), add TCEP to the extracted metabolites to a final concentration of 5 mM.

    • Incubate at room temperature for 30 minutes.

  • Derivatization Reaction:

    • Prepare a 10 mM stock solution of 1,4-Diiodobutane-¹³C₄ in acetonitrile.

    • In a clean microcentrifuge tube, mix 50 µL of the metabolite extract (or standard solution) with 50 µL of 50 mM ammonium bicarbonate buffer (pH 8.5).

    • Add 10 µL of the 1,4-Diiodobutane-¹³C₄ stock solution.

    • Vortex and incubate at 37°C for 60 minutes in the dark.

  • Reaction Quenching:

    • Add 10 µL of 100 mM N-acetylcysteine to quench the excess 1,4-Diiodobutane-¹³C₄.

    • Vortex and let it stand for 10 minutes at room temperature.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the derivatized sample at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Collision Gas: Argon

Data Presentation

The following tables summarize the expected masses and hypothetical MRM transitions for the mono-alkylated derivatives of glutathione and cysteine with 1,4-Diiodobutane-¹³C₄.

MetaboliteChemical FormulaExact Mass (Da)
Glutathione (GSH)C₁₀H₁₇N₃O₆S307.0838
Cysteine (Cys)C₃H₇NO₂S121.0198
1,4-Diiodobutane-¹³C₄¹³C₄H₈I₂313.8850
DerivativeChemical FormulaExact Mass of [M+H]⁺ (Da)
GSH-(¹³C₄)-Butane-IC₁₀¹³C₄H₂₅IN₃O₆S498.0125
Cys-(¹³C₄)-Butane-IC₃¹³C₄H₁₅INO₂S314.9485

Table 1: Hypothetical MRM Transitions for Targeted Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
GSH-(¹³C₄)-Butane-I 498.0Fragment 1Optimized CE
Fragment 2Optimized CE
Cys-(¹³C₄)-Butane-I 315.0Fragment 1Optimized CE
Fragment 2Optimized CE

Note: The specific product ions and collision energies need to be determined empirically by infusing the derivatized standards into the mass spectrometer.

Signaling Pathways

Glutathione and cysteine are central to several metabolic and signaling pathways. The ability to accurately quantify these thiols can provide insights into cellular responses to oxidative stress and drug metabolism.

Glutathione Metabolism and Associated Pathways

G cluster_synthesis GSH Synthesis cluster_redox Redox Cycling cluster_conjugation Detoxification Glu Glutamate GCL γ-glutamylcysteine ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione synthetase (GS) Gly->GS gGC γ-Glutamylcysteine GCL->gGC GSH Glutathione (GSH) GS->GSH gGC->GS GPx Glutathione Peroxidase (GPx) GSH->GPx Detoxification GST Glutathione S-Transferase (GST) GSH->GST GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase (GR) GSSG->GR Regeneration GR->GSH Regeneration GPx->GSSG Detoxification ROS Reactive Oxygen Species (ROS) ROS->GPx Xenobiotics Xenobiotics/Drugs Xenobiotics->GST GS_conj GS-Conjugate GST->GS_conj

Caption: Key pathways involving glutathione synthesis, redox cycling, and detoxification of xenobiotics.

Discussion and Considerations

  • Reaction Stoichiometry: 1,4-Diiodobutane is a bifunctional alkylating agent. The reaction conditions, particularly the molar ratio of the derivatizing agent to the thiol, should be carefully optimized to favor the formation of the mono-alkylated product for quantitative purposes. A large excess of the diiodobutane reagent will favor the mono-adduct.

  • Cross-linking: The formation of bis-adducts (cross-linked products) could be explored as a method to study protein-protein interactions or the proximity of thiol groups within a single protein or between two small molecules. This would, however, require a different data analysis strategy.

  • Internal Standards: The use of ¹³C-labeled 1,4-diiodobutane allows it to serve as a derivatizing agent that introduces a heavy isotope tag. For absolute quantification, it is recommended to use stable isotope-labeled versions of the target analytes themselves (e.g., ¹³C, ¹⁵N-GSH) and derivatize them with unlabeled 1,4-diiodobutane.

  • Method Validation: The developed method should be thoroughly validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, and stability.

This application note provides a foundational workflow for the use of 1,4-Diiodobutane-¹³C₄ in targeted metabolomics. Further optimization and validation will be necessary for specific applications and matrices.

Application Notes and Protocols for Structural Analysis of Protein Complexes using 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes.[1][2][3] This method provides distance constraints between amino acid residues that are in close proximity, aiding in the computational modeling of protein structures and interaction interfaces. The use of isotope-labeled crosslinkers, such as 1,4-Diiodobutane-¹³C₄, further enhances the capabilities of XL-MS by enabling quantitative analysis of protein dynamics and conformational changes.[4][5]

1,4-Diiodobutane (B107930) is a homobifunctional crosslinking agent that reacts with nucleophilic amino acid side chains. As an alkylating agent, it is expected to primarily react with the thiol groups of cysteine residues, but may also react with other nucleophilic residues such as lysine, histidine, and methionine under specific conditions. The ¹³C₄-labeled version of this crosslinker allows for the differentiation of crosslinked peptides in mass spectrometry, facilitating their identification and quantification. This is particularly useful when comparing different states of a protein complex, for example, in the presence and absence of a ligand or drug molecule.[4]

These application notes provide a detailed protocol for the use of 1,4-Diiodobutane-¹³C₄ in the structural analysis of protein complexes, from the crosslinking reaction to the mass spectrometry data analysis.

Principle of the Method

The workflow for quantitative crosslinking using 1,4-Diiodobutane-¹³C₄ involves several key steps:

  • Sample Preparation : The protein complex of interest is purified and prepared in a suitable buffer.

  • Crosslinking Reaction : The protein complex is incubated with 1,4-Diiodobutane-¹³C₄, leading to the formation of covalent bonds between spatially close amino acid residues. For quantitative experiments, two samples representing different conditions (e.g., apo vs. ligand-bound) can be crosslinked with the light (¹²C) and heavy (¹³C₄) versions of the crosslinker, respectively.

  • Quenching : The crosslinking reaction is stopped by the addition of a quenching reagent.

  • Proteolytic Digestion : The crosslinked protein complex is digested into smaller peptides using a protease, typically trypsin.

  • Mass Spectrometry Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ¹³C₄ label results in a characteristic mass shift for the crosslinked peptides, allowing for their identification and quantification.

  • Data Analysis : Specialized software is used to identify the crosslinked peptides and map the distance constraints onto the protein structure. The relative intensities of the light and heavy crosslinked peptides are used to quantify changes in protein conformation or interaction.[5]

Experimental Protocols

Materials
  • Purified protein complex of interest

  • 1,4-Diiodobutane-¹³C₄ (and unlabeled 1,4-Diiodobutane for quantitative experiments)

  • Crosslinking buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Ultrapure water

Protocol for Crosslinking of a Protein Complex
  • Protein Preparation :

    • Prepare the purified protein complex at a concentration of 1-5 mg/mL in the crosslinking buffer.

    • Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could react with the crosslinker.

  • Crosslinking Reaction :

    • Prepare a stock solution of 1,4-Diiodobutane-¹³C₄ in a suitable organic solvent (e.g., DMSO or DMF).

    • Add the crosslinker to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction :

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry :

    • Denature the crosslinked protein by adding urea (B33335) or guanidine-HCl to a final concentration of 8 M or 6 M, respectively.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Dry the desalted peptides in a vacuum centrifuge.

Protocol for Quantitative Crosslinking

For quantitative analysis comparing two states of a protein complex (State A and State B):

  • Crosslink the protein complex in State A with unlabeled 1,4-diiodobutane.

  • Crosslink the protein complex in State B with 1,4-Diiodobutane-¹³C₄.

  • Follow the same reaction and quenching steps as described above for both samples.

  • After quenching, combine the two samples in a 1:1 ratio.

  • Proceed with the sample preparation for mass spectrometry as described above.

Data Presentation

Quantitative data from XL-MS experiments can be summarized in tables to facilitate comparison between different states of a protein complex. The tables should include the identified crosslinked residues, the corresponding peptide sequences, and the quantitative ratio (heavy/light) indicating the change in the abundance of the crosslink.

Table 1: Example of Quantitative Crosslinking Data for a Ligand-Binding Protein

Crosslink IDProtein(s)Residue 1Residue 2Peptide Sequence 1Peptide Sequence 2Ratio (Ligand/Apo)p-value
XL-01Protein ACys-55Cys-123ACY...KGFC...R2.50.01
XL-02Protein ACys-89Lys-150VSC...RTKL...K0.80.04
XL-03Protein BHis-42Cys-98HFG...KDQC...R5.10.005
XL-04Protein A/BCys-210 (A)Met-75 (B)ILC...RMTE...K0.20.001

This is illustrative data. Actual results will vary depending on the protein system.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the structural relationships derived from crosslinking data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_digestion Digestion cluster_analysis Analysis p1 Purified Protein Complex p2 Crosslinking Buffer c1 Add 1,4-Diiodobutane-¹³C₄ p2->c1 c2 Incubate (1-2h, RT) c1->c2 c3 Quench Reaction c2->c3 d1 Denature, Reduce, Alkylate c3->d1 d2 Tryptic Digestion d1->d2 d3 Desalt Peptides d2->d3 a1 LC-MS/MS Analysis d3->a1 a2 Database Search & Identification a1->a2 a3 Quantification & Structural Modeling a2->a3

Caption: Experimental workflow for XL-MS.

signaling_pathway cluster_inactive Inactive State cluster_active Active State A_inactive Protein A B_inactive Protein B AB_complex Protein A-B Complex A_inactive->AB_complex Conformational Change (Crosslinks Observed) C Protein C AB_complex->C Recruitment D Downstream Effector C->D Activation Ligand Ligand Ligand->A_inactive Binding

Caption: Ligand-induced protein complex formation.

Mass Spectrometry Data Analysis

The analysis of data from quantitative XL-MS experiments with 1,4-Diiodobutane-¹³C₄ requires specialized software capable of handling the complexity of crosslinked peptides and the isotopic labels.

  • Identification of Crosslinked Peptides :

    • The software searches the MS/MS spectra against a protein sequence database to identify the pairs of peptides that have been crosslinked.

    • The mass of the crosslinker and the ¹³C₄ isotopic label are specified as modifications. The ¹³C₄ label will result in a 4 Dalton mass difference between the "heavy" and "light" crosslinked peptides.

    • The software will identify pairs of peptide spectra that correspond to the light and heavy versions of the same crosslink.

  • Quantification :

    • The relative abundance of a crosslink in the two different states is determined by comparing the peak intensities of the heavy and light isotopic envelopes in the MS1 spectra.

    • The ratio of the area under the curve for the heavy and light forms of the crosslinked peptide provides a quantitative measure of the change in that specific protein contact between the two states.[5]

  • Structural Modeling :

    • The identified crosslinks are used as distance restraints in protein modeling software.

    • The length of the 1,4-diiodobutane spacer arm imposes a maximum distance constraint between the alpha-carbons of the crosslinked residues.

    • These constraints are used to build or refine models of the protein complex architecture.

Conclusion

The use of 1,4-Diiodobutane-¹³C₄ in crosslinking mass spectrometry provides a powerful tool for the structural analysis of protein complexes. The ability to obtain quantitative data on protein dynamics and conformational changes is particularly valuable for understanding protein function and for the development of new therapeutic agents. The protocols and data analysis strategies outlined in these application notes provide a comprehensive guide for researchers and scientists in this field.

References

Application Note: Quantitative Analysis of Glutathione in Biological Samples via HPLC Following Derivatization with 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed method for the sensitive and selective quantification of reduced glutathione (B108866) (GSH) in biological samples. The methodology is based on the pre-column derivatization of GSH with a novel, stable isotope-labeled reagent, 1,4-diiodobutane-¹³C₄. The derivatization reaction involves the alkylation of the sulfhydryl group of glutathione, resulting in a stable, UV-active thioether derivative. The use of a ¹³C₄-labeled reagent allows for potential future applications in mass spectrometry-based confirmation or isotope dilution assays. Separation and quantification are achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This document provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and HPLC analysis, along with expected performance characteristics.

Introduction

Glutathione is a tripeptide that serves as a major antioxidant in cells, protecting them from damage caused by reactive oxygen species. The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular redox status and oxidative stress. Accurate quantification of GSH is therefore essential in numerous research areas, including drug development, toxicology, and the study of various disease states.

Direct analysis of glutathione by HPLC can be challenging due to its high polarity and lack of a strong chromophore. Derivatization of the thiol group not only improves its chromatographic retention on reverse-phase columns but also enhances its detectability. While various derivatizing agents are available, this note describes a novel approach using 1,4-diiodobutane-¹³C₄. This reagent reacts with the thiol group of GSH to form a stable thioether linkage. The resulting derivative is more hydrophobic, leading to better retention in RP-HPLC, and the presence of the glutathione backbone allows for UV detection.

Chemical Reaction

The derivatization of glutathione with 1,4-diiodobutane-¹³C₄ proceeds via a nucleophilic substitution (Sɴ2) reaction. The thiol group (-SH) of glutathione, in its deprotonated thiolate form (-S⁻), acts as a nucleophile and attacks one of the terminal carbon atoms of the 1,4-diiodobutane-¹³C₄ molecule, displacing an iodide ion. Given the bifunctional nature of the reagent, cross-linking of two glutathione molecules is a possible side reaction, but by using an excess of the derivatizing reagent, the formation of the mono-adduct is favored.

Caption: Derivatization of Glutathione with 1,4-Diiodobutane-¹³C₄.

Experimental Protocols

1. Materials and Reagents

  • Glutathione (GSH) standard

  • 1,4-Diiodobutane-¹³C₄

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Biological sample (e.g., cell lysate, plasma)

2. Sample Preparation

  • For cell cultures, harvest cells and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles) in a cold buffer.

  • For plasma samples, collect blood in EDTA-containing tubes and centrifuge to separate the plasma.

  • To precipitate proteins, add an equal volume of cold 10% TCA to the sample.

  • Vortex for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for the derivatization step.

3. Derivatization Procedure

  • In a microcentrifuge tube, mix 100 µL of the sample supernatant (or GSH standard) with 100 µL of 0.1 M sodium phosphate buffer (pH 8.0).

  • Add 20 µL of a 10 mM solution of 1,4-diiodobutane-¹³C₄ in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block.

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for HPLC analysis. If not analyzed immediately, store at 4°C for up to 24 hours.

4. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B (linear gradient)

    • 20-25 min: 50% to 10% B (linear gradient)

    • 25-30 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Data Presentation

The following tables summarize the expected quantitative performance of the proposed HPLC method for the analysis of glutathione derivatized with 1,4-diiodobutane-¹³C₄. These values are based on typical performance characteristics of validated HPLC methods for derivatized glutathione.

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Table 2: Precision and Accuracy

Concentration LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Low QC (5 µg/mL)< 5%< 7%95 - 105%
Mid QC (50 µg/mL)< 3%< 5%97 - 103%
High QC (150 µg/mL)< 2%< 4%98 - 102%

Visualizations

start Start: Biological Sample protein_precipitation Protein Precipitation (10% TCA) start->protein_precipitation centrifugation Centrifugation (10,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection derivatization Derivatization with 1,4-Diiodobutane-¹³C₄ (pH 8.0, 60°C, 30 min) supernatant_collection->derivatization hplc_analysis RP-HPLC Analysis (C18 column, UV detection at 210 nm) derivatization->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis end End: GSH Concentration data_analysis->end

Caption: Experimental workflow for GSH analysis.

Conclusion

The proposed method utilizing 1,4-diiodobutane-¹³C₄ as a derivatizing agent offers a promising approach for the reliable quantification of glutathione in biological samples by RP-HPLC with UV detection. The derivatization procedure is straightforward and results in a stable product suitable for chromatographic analysis. The expected performance characteristics, including good linearity, sensitivity, precision, and accuracy, make this method a valuable tool for researchers, scientists, and drug development professionals investigating the role of glutathione in health and disease. Further validation of this method in specific biological matrices is recommended to confirm its suitability for intended applications.

Troubleshooting & Optimization

Optimizing 1,4-Diiodobutane-13C4 derivatization reaction time and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-diiodobutane-13C4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in derivatization?

This compound is a bifunctional alkylating agent. It is primarily used to introduce a four-carbon (butane) linker between two nucleophilic sites. The ¹³C₄ isotopic label makes it a valuable internal standard for quantitative mass spectrometry-based assays, such as in proteomics to crosslink proteins or in metabolomics to derivatize small molecules for improved chromatographic separation and detection.

Q2: What are the critical parameters to consider when optimizing a derivatization reaction with this compound?

The efficiency of an alkylation reaction depends on several factors.[1] The key parameters to optimize are:

  • Temperature: Influences the reaction rate. Higher temperatures can increase the rate but may also lead to degradation or side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion. Incomplete reactions are a common issue if the time is too short.[2]

  • Concentration: The relative concentrations of the substrate and the derivatizing agent are crucial. A molar excess of the diiodobutane reagent is often used to drive the reaction to completion.[2]

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile, DMF, or DMSO are often suitable for SN2 reactions.

  • Base: For substrates with acidic protons (e.g., thiols, phenols, amines), a non-nucleophilic base is often required to deprotonate the nucleophile and facilitate the reaction.

Q3: Does the ¹³C₄ isotopic label affect the reactivity of 1,4-diiodobutane (B107930)?

The heavy isotope label has a negligible effect on the chemical reactivity (kinetic isotope effect) of the molecule in this context. The reaction conditions developed for unlabeled 1,4-diiodobutane should be directly applicable to the ¹³C₄ labeled version.

Q4: What are typical starting conditions for a derivatization reaction?

A good starting point for optimization is to perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-60°C) and monitor the progress over time using an appropriate analytical technique like LC-MS or GC-MS.[2][3] A common starting temperature for silylation, another type of derivatization, is 60°C for 30-60 minutes.[3] The optimal conditions will ultimately depend on the specific substrate being derivatized.

Troubleshooting Guide

This guide addresses common issues encountered during derivatization with this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures. Incrementally increase the temperature (e.g., in 10°C steps) and monitor the yield. Be cautious of temperatures exceeding 80-100°C, which may cause degradation.
Insufficient Reaction Time The reaction may not have proceeded to completion.[2] Set up a time-course experiment (e.g., sampling at 1, 2, 4, 8, and 24 hours) to determine the optimal reaction duration.
Presence of Water Alkylation reagents can be sensitive to moisture.[2] Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Incorrect Stoichiometry An insufficient amount of the alkylating agent will result in an incomplete reaction.[2] Try increasing the molar excess of this compound (e.g., 1.5x, 2x, or 5x) relative to the substrate.
Degraded Reagent 1,4-Diiodobutane can degrade over time, especially if exposed to light or air. Use a fresh bottle or verify the purity of the existing stock. Store the reagent at 2-8°C in a well-sealed container.[4]
Inactive Substrate (Nucleophile) If derivatizing a weakly nucleophilic site, a stronger base or higher temperature may be needed to facilitate the reaction. Ensure the chosen base is strong enough to deprotonate the substrate without reacting with the diiodobutane.
Issue 2: Formation of Multiple or Side Products
Potential Cause Recommended Solution
Over-alkylation or Side Reactions High temperatures or prolonged reaction times can lead to side reactions, such as alkylation at less reactive sites.[1][5] Try reducing the temperature or stopping the reaction sooner once the desired product is formed.
Mono-alkylation Product As a bifunctional reagent, 1,4-diiodobutane can react at one or both ends. The formation of a significant mono-iodobutyl intermediate may occur. Adjusting the stoichiometry of the reactants or the concentration can favor the desired bis-alkylation.
Polymerization If the substrate also has two nucleophilic sites, intermolecular reactions can lead to polymers. Running the reaction at a lower concentration (high dilution) can favor intramolecular cyclization over intermolecular polymerization.
Reaction with Solvent or Base Ensure the solvent and any base used are not nucleophilic and will not react with the 1,4-diiodobutane.

Data Presentation: Optimizing Reaction Conditions

The following tables present illustrative data for a hypothetical optimization experiment. Researchers should generate similar data for their specific substrate to determine the optimal conditions.

Table 1: Effect of Temperature on Product Yield (%) (Reaction Time: 4 hours; Reagent: 2x molar excess)

Substrate25°C (Room Temp)40°C60°C80°C
Thiophenol45%75%92%85% (degradation observed)
Aniline20%40%65%78%
Catechol15%35%55%70%

Table 2: Effect of Reaction Time on Product Yield (%) (Reaction Temperature: 60°C; Reagent: 2x molar excess)

Substrate1 Hour2 Hours4 Hours8 Hours12 Hours
Thiophenol60%85%92%93%93%
Aniline30%50%65%75%76%
Catechol25%40%55%68%70%

Experimental Protocols

General Protocol for Derivatization of a Di-thiol Substrate

This protocol provides a general methodology for the bis-alkylation of a substrate containing two thiol groups.

1. Materials:

  • This compound

  • Substrate (e.g., 1,4-Benzenedithiol)

  • Anhydrous Acetonitrile (ACN)

  • Non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃), dried

  • Nitrogen or Argon gas

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

2. Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Reaction Setup: In the reaction vial, dissolve the thiol substrate (1.0 equivalent) in anhydrous ACN. Add the non-nucleophilic base (2.2 equivalents).

  • Reagent Addition: Add this compound (1.1 equivalents) to the stirred solution.

  • Reaction: Seal the vial and place it in the heating block set to the desired temperature (e.g., 60°C).

  • Monitoring: Allow the reaction to proceed for the determined optimal time (e.g., 4 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the base. The filtrate can then be concentrated under reduced pressure.

  • Purification: The crude product may be purified by flash column chromatography or preparative HPLC if necessary.

  • Analysis: Confirm the structure and purity of the final product using NMR and high-resolution mass spectrometry.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve Substrate & Base prep_reagents->dissolve dry_glassware Dry Glassware Under Inert Gas dry_glassware->dissolve add_reagent Add this compound dissolve->add_reagent react Heat & Stir (Optimized T, t) add_reagent->react workup Reaction Workup (Filter, Concentrate) react->workup purify Purify Product (e.g., Chromatography) workup->purify analyze Confirm Structure (MS, NMR) purify->analyze

Caption: General experimental workflow for derivatization.

Troubleshooting_Tree start Low or No Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Side Products Observed? start->side_products No temp Increase Temperature incomplete_rxn->temp Possible Cause: Low Temperature time Increase Reaction Time incomplete_rxn->time Possible Cause: Short Duration reagent Check Reagent Quality & Stoichiometry incomplete_rxn->reagent Possible Cause: Reagent Issue moisture Ensure Anhydrous Conditions incomplete_rxn->moisture Possible Cause: Moisture lower_temp Lower Temperature side_products->lower_temp Yes shorter_time Decrease Reaction Time side_products->shorter_time Yes dilute Use Higher Dilution side_products->dilute Yes, for polymerization

Caption: Decision tree for troubleshooting low product yield.

Caption: General SN2 bis-alkylation reaction scheme.

References

Technical Support Center: Troubleshooting Incomplete Derivatization with 1,4-Diiodobutane-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting derivatization reactions with 1,4-Diiodobutane-¹³C₄. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Diiodobutane-¹³C₄ and what is it used for?

1,4-Diiodobutane-¹³C₄ is a stable, isotopically labeled alkylating agent. It is primarily used in mass spectrometry-based applications for the quantitative analysis of molecules containing nucleophilic functional groups, most commonly thiol groups found in cysteine residues of peptides and proteins. The ¹³C₄ labeling allows it to be used as an internal standard for accurate quantification, as it is chemically identical to its unlabeled counterpart but can be distinguished by its mass.

Q2: How does the derivatization reaction with 1,4-Diiodobutane-¹³C₄ work?

The derivatization reaction involves the nucleophilic substitution of the iodine atoms by a nucleophile, such as the thiol group of a cysteine residue. This forms a stable thioether bond. As 1,4-diiodobutane (B107930) has two reactive sites, it can either react with two separate nucleophiles to form a cross-link or with two nucleophiles within the same molecule to form an intramolecular bridge. It can also react at only one end, leaving the other iodine intact or hydrolyzed.

Troubleshooting Guide: Incomplete Derivatization

Incomplete derivatization can lead to inaccurate quantification and misinterpretation of results. The following sections provide a systematic approach to troubleshooting common issues.

Issue 1: Low or No Derivatization Product Detected

Possible Causes and Solutions:

  • Poor Reagent Quality:

    • Problem: 1,4-Diiodobutane can degrade over time, especially when exposed to light or moisture.

    • Solution: Use a fresh vial of the reagent. Store the reagent protected from light and in a desiccator.

  • Presence of Water or Other Nucleophiles in the Sample:

    • Problem: Water can hydrolyze the diiodobutane, and other nucleophiles in the sample matrix can compete with the target analyte for the derivatizing agent.

    • Solution: Ensure that all solvents and the sample are as dry as possible. Consider a sample cleanup step to remove interfering compounds.

  • Suboptimal Reaction Conditions:

    • Problem: The reaction kinetics are highly dependent on pH, temperature, and reaction time.

    • Solution: Optimize these parameters. For thiol derivatization, a slightly basic pH (7.5-8.5) is generally recommended to deprotonate the thiol group, increasing its nucleophilicity. Increased temperature and longer incubation times can also improve the yield, but must be balanced against the risk of side reactions.

  • Insufficient Reagent Concentration:

    • Problem: If the concentration of 1,4-Diiodobutane-¹³C₄ is too low, the reaction may not go to completion.

    • Solution: Increase the molar excess of the derivatizing agent relative to the analyte. A 10 to 50-fold molar excess is a good starting point.

Issue 2: High Variability in Results

Possible Causes and Solutions:

  • Inconsistent Sample Preparation:

    • Problem: Minor variations in sample handling, especially in pH adjustment and reagent addition, can lead to significant differences in derivatization efficiency.

    • Solution: Use a standardized and well-documented protocol for all samples. Prepare a master mix of reagents where possible to ensure consistency.

  • Analyte Instability:

    • Problem: The target molecule, particularly thiols, can be prone to oxidation before or during the derivatization reaction.

    • Solution: Keep samples on ice and work quickly. Consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to derivatization to ensure the target functional groups are in their reduced, reactive state. Be sure to remove the reducing agent before adding the 1,4-diiodobutane, as it will be derivatized as well.

Issue 3: Presence of Unexpected Side Products

Possible Causes and Solutions:

  • Intramolecular Cyclization vs. Intermolecular Cross-linking:

    • Problem: 1,4-Diiodobutane can react with two nucleophiles on the same molecule to form a cyclic adduct, or with two different molecules to form a cross-link. The formation of one over the other can be concentration-dependent.

    • Solution: To favor intermolecular cross-linking, use higher concentrations of the analyte. For intramolecular cyclization, a more dilute solution is preferable.

  • Reaction with Other Nucleophilic Residues:

    • Problem: Besides thiols, other amino acid residues such as lysine, histidine, and the N-terminus of peptides can also react with alkylating agents, although generally at a slower rate.[1]

    • Solution: Optimize the reaction pH. Thiol derivatization is more efficient at a slightly basic pH, while reactions with amines are favored at a higher pH. Keeping the pH in the 7.5-8.5 range can improve the selectivity for thiols.

Experimental Protocols

Protocol 1: Derivatization of Cysteine Residues in a Peptide

This protocol provides a general guideline for the derivatization of a peptide containing one or more cysteine residues with 1,4-Diiodobutane-¹³C₄ for subsequent LC-MS analysis.

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer, such as 50 mM ammonium (B1175870) bicarbonate, to a final concentration of 1 mg/mL.

  • Reduction (Optional but Recommended):

    • To ensure all cysteine residues are in their reduced form, add a reducing agent. For example, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Crucially, the reducing agent must be removed before the addition of the alkylating agent. This can be achieved by buffer exchange using a desalting column.

  • Derivatization:

    • Prepare a stock solution of 1,4-Diiodobutane-¹³C₄ in a water-miscible organic solvent like acetonitrile (B52724) or DMSO.

    • Add the 1,4-Diiodobutane-¹³C₄ stock solution to the peptide solution to achieve a 20-fold molar excess over the total thiol content.

    • Adjust the pH of the reaction mixture to 8.0 with ammonium hydroxide.

    • Incubate the reaction at 37°C for 1 hour in the dark.

  • Quenching:

    • Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration that is in excess of the remaining 1,4-Diiodobutane-¹³C₄.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Desalt the sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and buffer salts.

  • LC-MS Analysis:

    • Analyze the derivatized peptide by LC-MS. The mass of the derivatized peptide will be increased by the mass of the 1,4-Diiodobutane-¹³C₄ minus the two iodine atoms, plus any modifications from quenching.

Quantitative Data Summary

The efficiency of derivatization is influenced by several factors. The following table summarizes expected outcomes based on reaction conditions.

Parameter Condition Expected Yield Potential Side Products
pH 6.5 - 7.5ModerateLow
7.5 - 8.5HighMinimal reaction with amines
> 8.5HighIncreased reaction with other nucleophiles (e.g., lysine)
Temperature Room TempModerateLow
37°CHighMinimal increase in side products
> 50°CHighPotential for increased side reactions and sample degradation
Reagent Excess 10-foldGoodLow
(molar)50-foldExcellentPotential for multiple derivatizations on a single molecule
Reaction Time 30 minModerateLow
60 minHighLow
> 90 minHighPotential for increased side products

Visualizations

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of a thiol-containing analyte with 1,4-Diiodobutane-¹³C₄.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Analyte with -SH group reduction Reduction (e.g., DTT) start->reduction cleanup1 Removal of Reducing Agent reduction->cleanup1 derivatization Add 1,4-Diiodobutane-¹³C₄ (pH 7.5-8.5, 37°C) cleanup1->derivatization quench Quench Reaction (e.g., DTT) derivatization->quench cleanup2 Sample Cleanup (SPE) quench->cleanup2 lcms LC-MS Analysis cleanup2->lcms

General workflow for thiol derivatization.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting incomplete derivatization.

troubleshooting_logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_sample Sample Issues start Incomplete Derivatization Observed reagent_quality Check Reagent Quality & Age start->reagent_quality optimize_ph Optimize pH (7.5-8.5 for thiols) start->optimize_ph check_water Ensure Anhydrous Conditions start->check_water reagent_conc Increase Reagent Concentration reagent_quality->reagent_conc optimize_temp_time Optimize Temp/Time (e.g., 37°C, 1h) optimize_ph->optimize_temp_time analyte_red Ensure Analyte is Reduced check_water->analyte_red sample_cleanup Perform Sample Cleanup analyte_red->sample_cleanup

Troubleshooting flowchart for incomplete derivatization.
Potential Reaction Pathways

This diagram illustrates the possible reaction pathways of 1,4-diiodobutane with a thiol-containing molecule (R-SH).

reaction_pathways cluster_products Possible Products reagent 1,4-Diiodobutane-¹³C₄ monoadduct Mono-adduct R₁-S-(¹³C₄H₈)-I reagent->monoadduct + R₁-SH intramolecular Intramolecular Bridge (if R₁ contains two -SH) reagent->intramolecular + R₁(SH)₂ cyclization Tetrahydrothiophene (Side reaction) reagent->cyclization (in presence of base) thiol1 R₁-SH thiol2 R₂-SH crosslink Intermolecular Cross-link R₁-S-(¹³C₄H₈)-S-R₂ monoadduct->crosslink + R₂-SH

Potential reaction products of 1,4-diiodobutane with thiols.

References

Side reactions of 1,4-Diiodobutane-13C4 with amino acids other than cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1,4-diiodobutane-¹³C₄ in cross-linking and bioconjugation studies, with a specific focus on potential side reactions with amino acids other than cysteine.

Frequently Asked Questions (FAQs)

Q1: Besides cysteine, which other amino acid residues can react with 1,4-diiodobutane-¹³C₄?

A1: While cysteine is the most reactive amino acid with alkylating agents like 1,4-diiodobutane, other nucleophilic amino acid side chains can also undergo alkylation, leading to unintended cross-links or modifications. The primary off-target amino acids are:

  • Lysine (B10760008): The ε-amino group of the lysine side chain is a potent nucleophile and can be alkylated.[1][2][3]

  • Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms that are susceptible to alkylation.[4][5][6]

  • Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion.[6][7][8][9][10]

Q2: What types of products are formed from these side reactions?

A2: The reaction of 1,4-diiodobutane-¹³C₄, a bifunctional alkylating agent, with these amino acids can result in several products:

  • Mono-alkylation: One end of the 1,4-diiodobutane-¹³C₄ molecule reacts with an amino acid side chain.

  • Intra-residue cross-linking: This is less common but could theoretically occur with residues like histidine where both nitrogens in the imidazole ring could be alkylated by the same molecule, though this is sterically hindered.

  • Inter-residue cross-linking: Two different amino acid residues are linked by the 4-carbon chain of 1,4-diiodobutane-¹³C₄. This can occur between two of the same amino acids (e.g., lysine-lysine) or different amino acids (e.g., lysine-histidine).

Q3: Under what experimental conditions are these side reactions more likely to occur?

A3: The rate of these side reactions is influenced by several factors:

  • pH: Higher pH increases the nucleophilicity of the lysine amino group and the histidine imidazole ring, thus accelerating the rate of alkylation. Methionine alkylation is less dependent on pH.[11]

  • Reaction Time and Temperature: Longer reaction times and elevated temperatures will generally increase the extent of all alkylation reactions, including side reactions.

  • Concentration of Reagents: Higher concentrations of both the protein and 1,4-diiodobutane-¹³C₄ will increase the probability of bimolecular reactions, leading to more cross-linking.

Troubleshooting Guide

Issue: Mass spectrometry analysis of my protein labeled with 1,4-diiodobutane-¹³C₄ shows unexpected mass shifts.

  • Possible Cause 1: Alkylation of Lysine Residues. The addition of a butylene group from 1,4-diiodobutane-¹³C₄ to a lysine residue will result in a specific mass increase.

  • Troubleshooting Steps:

    • Perform Tandem Mass Spectrometry (MS/MS): Fragment the modified peptides to pinpoint the exact site of modification on the lysine residue.

    • Control Reaction pH: If possible, perform the labeling reaction at a lower pH (e.g., pH 7.0-7.5) to reduce the reactivity of lysine's amino group.

  • Possible Cause 2: Modification of Histidine Residues. Alkylation of one or both nitrogen atoms in the imidazole ring of histidine will lead to distinct mass additions.

  • Troubleshooting Steps:

    • Utilize Histidine-Specific Chemical Modification: As a control experiment, use a histidine-specific modifying reagent to see if it competes with 1,4-diiodobutane-¹³C₄ labeling.

    • Analyze under Different pH Conditions: Compare labeling patterns at different pH values to assess the contribution of histidine modification.

  • Possible Cause 3: Formation of Methionine Sulfonium Ions. The alkylation of methionine's sulfur atom will result in a characteristic mass shift.

  • Troubleshooting Steps:

    • Treat with a Reducing Agent: Some sulfonium ions can be sensitive to reducing agents. Treatment with a mild reducing agent after the labeling reaction might reverse the modification.

    • Optimize Reaction Conditions: Minimize reaction time and temperature to reduce the extent of methionine alkylation.[9]

Quantitative Data Summary

The following table summarizes the potential mass shifts resulting from side reactions of 1,4-diiodobutane-¹³C₄ with lysine, histidine, and methionine. Note that these are theoretical values and the exact mass shift observed will depend on the specific product formed (mono-alkylation vs. cross-linking).

Amino AcidSide Chain NucleophileType of ReactionProductExpected Mass Shift (Da) from ¹³C₄-butylene addition
Lysineε-Amino groupAlkylationMono-alkylated Lysine+60.08
Cross-linkingLysine-Lysine Cross-link+60.08 (per modified Lysine)
HistidineImidazole NitrogensAlkylationMono-alkylated Histidine+60.08
Cross-linkingHistidine-Histidine Cross-link+60.08 (per modified Histidine)
MethionineThioether SulfurAlkylationMethionine Sulfonium Ion+60.08

Experimental Protocols

Protocol 1: Identification of Side Reactions by Mass Spectrometry

  • Protein Labeling: Incubate the protein of interest with 1,4-diiodobutane-¹³C₄ at the desired concentration, pH, and temperature. A typical starting point is a 10-fold molar excess of the reagent at pH 8.0 for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding a small molecule with a free thiol group, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to consume any unreacted 1,4-diiodobutane-¹³C₄.

  • Sample Preparation for MS:

    • Denature the protein using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

    • Search the MS/MS data against the protein sequence, including variable modifications corresponding to the mass shifts for alkylation of lysine, histidine, and methionine by the ¹³C₄-butylene group.

Visualizations

Side_Reactions cluster_products Potential Side Products 1,4-Diiodobutane-13C4 This compound Lysine Lysine This compound->Lysine Alkylation Histidine Histidine This compound->Histidine Alkylation Methionine Methionine This compound->Methionine Alkylation Mono-alkylated Lysine Mono-alkylated Lysine Lysine->Mono-alkylated Lysine Lysine-Lysine Cross-link Lysine-Lysine Cross-link Lysine->Lysine-Lysine Cross-link Mono-alkylated Histidine Mono-alkylated Histidine Histidine->Mono-alkylated Histidine Histidine-Histidine Cross-link Histidine-Histidine Cross-link Histidine->Histidine-Histidine Cross-link Methionine Sulfonium Ion Methionine Sulfonium Ion Methionine->Methionine Sulfonium Ion

Caption: Potential side reactions of 1,4-diiodobutane-¹³C₄ with nucleophilic amino acids.

Troubleshooting_Workflow start Unexpected Mass Shift in MS msms Perform Tandem MS/MS start->msms identify Identify Modification Site msms->identify lys Lysine Alkylation identify->lys Lys his Histidine Alkylation identify->his His met Methionine Alkylation identify->met Met optimize Optimize Reaction Conditions (pH, Time, Temp) lys->optimize his->optimize met->optimize end Reduced Side Reactions optimize->end

Caption: Troubleshooting workflow for identifying and mitigating off-target reactions.

References

Identifying and minimizing side products in 1,4-Diiodobutane-13C4 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,4-Diiodobutane-13C4. Our aim is to help you identify and minimize the formation of side products, ensuring a high-purity final product.

Troubleshooting Guide: Side Product Identification and Minimization

The synthesis of this compound can be complicated by the formation of several side products. The nature and quantity of these impurities largely depend on the chosen synthetic route and reaction conditions. Below is a summary of common side products, their characteristics, and strategies for their minimization.

Side ProductIdentificationPotential CauseMinimization StrategyExpected Yield Improvement
1-Iodo-4-butanol-13C4 GC-MS, NMRIncomplete reaction of 1,4-butanediol-13C4.Increase reaction time, use a slight excess of the iodinating agent.5-10%
Tetrahydrofuran-13C4 (THF) GC, NMR (distinct singlet)Incomplete ring-opening if THF-13C4 is the starting material; cyclization of 1-iodo-4-butanol-13C4.Ensure strong acidic conditions and sufficient reaction time for ring-opening. For other routes, maintain anhydrous conditions.3-7%
But-3-en-1-ol-13C4 / 4-Iodobut-1-ene-13C4 GC-MS, NMR (alkene signals)Elimination reaction, favored by high temperatures.Maintain careful temperature control, avoiding excessive heat. Use a non-basic workup.2-5%
Di-n-butyl-13C4 ether GC-MS, NMRIntermolecular etherification of butanol intermediates, especially under acidic conditions.Use aprotic solvents where possible; minimize reaction time at high temperatures.1-3%
Residual 1,4-Dibromobutane-13C4 GC-MS, NMRIncomplete Finkelstein reaction.Increase reaction time, ensure the purity of sodium iodide, and use a solvent that effectively precipitates the sodium bromide byproduct (e.g., dry acetone).Up to 15%
Free Iodine (I2) Visual (purple/brown color), discoloration of the organic phase.Oxidation of iodide ions.Add a reducing agent like sodium thiosulfate (B1220275) during the aqueous workup until the color disappears. Store the final product over a copper chip.Not applicable to yield, but crucial for purity.

Frequently Asked Questions (FAQs)

Q1: My final product has a distinct purple or brown tint. What is the cause and how can I remove it?

A1: A purple or brown coloration in your this compound is indicative of dissolved elemental iodine (I₂). This is a common impurity resulting from the oxidation of iodide ions, which can be accelerated by exposure to light or air.

Solution: To remove the iodine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) during your workup procedure. Continue washing until the organic layer becomes colorless. For long-term storage, it is advisable to add a small piece of copper wire or a copper chip to the product to scavenge any iodine that may form over time.

Q2: I am performing a Finkelstein reaction to convert 1,4-Dibromobutane-13C4 to this compound, but my yield is low and I see a significant amount of starting material in my NMR. How can I improve the conversion?

A2: Low conversion in a Finkelstein reaction is often due to equilibrium issues or insufficient reaction time.[1][2] The reaction is an equilibrium process, but it can be driven to completion by taking advantage of the poor solubility of the resulting sodium bromide in the acetone (B3395972) solvent.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water in the acetone will increase the solubility of sodium bromide, shifting the equilibrium back towards the reactants. Use freshly dried acetone.

  • Use Excess Sodium Iodide: Employing a 1.5 to 2-fold excess of sodium iodide can help drive the reaction forward.

  • Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer period (e.g., 12-24 hours) can improve conversion.

  • Check Purity of Reactants: Ensure your 1,4-Dibromobutane-13C4 and sodium iodide are of high purity.

Q3: My main impurity is a volatile compound with a single peak in the 13C NMR, which I suspect is THF-13C4. Why is this forming and how can I prevent it?

A3: Tetrahydrofuran-13C4 can be present for two main reasons:

  • If you are synthesizing from THF-13C4, its presence indicates an incomplete ring-opening reaction.

  • If you are starting from 1,4-Butanediol-13C4, the intermediate 1-Iodo-4-butanol-13C4 can undergo intramolecular cyclization to form THF-13C4, especially if the reaction conditions are not sufficiently dehydrating.

Preventative Measures:

  • When starting from THF-13C4, ensure you are using a sufficiently strong acid catalyst (like a mixture of orthophosphoric acid and phosphorus pentoxide) and allowing for an adequate reaction time at reflux.[3][4]

  • When starting from 1,4-Butanediol-13C4, using a strong dehydrating acid system can help to minimize the formation of THF-13C4.

Q4: I observe some peaks in the alkene region of my NMR spectrum. What are these and how do I avoid them?

A4: Alkene signals suggest the presence of elimination byproducts, such as 4-Iodobut-1-ene-13C4 or But-3-en-1-ol-13C4. These are typically formed at elevated temperatures, where the iodide or hydroxyl group acts as a leaving group in an elimination reaction.

Minimization Strategy:

  • Strict Temperature Control: Carefully control the reaction temperature and avoid overheating. If possible, run the reaction at the lowest effective temperature.

  • Choice of Base: During workup, use a mild base like sodium bicarbonate for neutralization, as stronger bases can promote elimination.

Experimental Protocols

Method 1: Synthesis from Tetrahydrofuran-13C4

This method is based on the ring-opening of THF-13C4.

Materials:

  • Tetrahydrofuran-13C4 (1 mole equivalent)

  • Potassium Iodide (KI) (4 mole equivalents)

  • 85% Orthophosphoric Acid (H₃PO₄)

  • Phosphorus Pentoxide (P₂O₅)

  • Diethyl Ether

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add phosphorus pentoxide to 85% orthophosphoric acid to create a 95% orthophosphoric acid solution.[4] Allow the mixture to cool to room temperature.

  • Add potassium iodide to the cooled acid mixture, followed by the Tetrahydrofuran-13C4.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours.

  • After cooling to room temperature, add water and diethyl ether to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 10% sodium thiosulfate solution until the color of iodine is no longer visible.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Method 2: Finkelstein Reaction from 1,4-Dibromobutane-13C4

This method involves a halogen exchange reaction.[1][5]

Materials:

  • 1,4-Dibromobutane-13C4 (1 mole equivalent)

  • Sodium Iodide (NaI), anhydrous (2.5 mole equivalents)

  • Acetone, anhydrous

  • Diethyl Ether

  • Deionized Water

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone with stirring.

  • Add the 1,4-Dibromobutane-13C4 to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. A precipitate of sodium bromide should form.

  • Cool the reaction mixture and filter to remove the precipitated sodium bromide.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Wash the organic layer with 10% sodium thiosulfate solution to remove any traces of iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be further purified by vacuum distillation if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification THF-13C4 THF-13C4 Reaction_Setup Reaction Setup THF-13C4->Reaction_Setup 1,4-Butanediol-13C4 1,4-Butanediol-13C4 1,4-Butanediol-13C4->Reaction_Setup 1,4-Dibromobutane-13C4 1,4-Dibromobutane-13C4 1,4-Dibromobutane-13C4->Reaction_Setup Reflux Reflux / Stirring Reaction_Setup->Reflux Quenching Quenching / Extraction Reflux->Quenching Washing Aqueous Washes (incl. Na2S2O3) Quenching->Washing Drying Drying (e.g., MgSO4) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_impurities Identify Impurity Type cluster_solutions Corrective Actions Start Analyze Crude Product (GC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected High_Purity Proceed to Purification Impurity_Detected->High_Purity No Starting_Material Unreacted Starting Material? Impurity_Detected->Starting_Material Yes No_Impurity Elimination_Product Alkene Peaks Present? Starting_Material->Elimination_Product Increase_Time_Temp Increase Reaction Time / Temp Use Excess Reagent Starting_Material->Increase_Time_Temp Yes Iodine_Color Coloration (I2)? Elimination_Product->Iodine_Color Control_Temp Lower Reaction Temperature Elimination_Product->Control_Temp Yes Thiosulfate_Wash Wash with Na2S2O3 Iodine_Color->Thiosulfate_Wash Yes Modify_Protocol Modify Protocol & Repeat Increase_Time_Temp->Modify_Protocol Control_Temp->Modify_Protocol Thiosulfate_Wash->Modify_Protocol

Caption: Logical workflow for troubleshooting side products in this compound synthesis.

References

Technical Support Center: 1,4-Diiodobutane-¹³C₄ Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,4-diiodobutane-¹³C₄ as a cross-linking agent for mass spectrometry-based structural proteomics.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Question 1: Why am I observing a low yield of cross-linked peptides?

Answer:

Low cross-linking efficiency is a common issue. Several factors in your experimental protocol could be contributing to this. A primary consideration is the reactivity of 1,4-diiodobutane (B107930), which is generally lower and less specific than that of more common NHS-ester-based cross-linkers. The reaction typically targets nucleophilic residues such as cysteine, histidine, and methionine, and to a lesser extent, lysine, aspartate, and glutamate.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions Optimize the pH of your reaction buffer. A slightly alkaline pH (7.5-8.5) can enhance the nucleophilicity of target residues. Also, consider extending the incubation time or increasing the reaction temperature, but be mindful of potential sample degradation.
Reagent Instability Prepare fresh solutions of 1,4-diiodobutane-¹³C₄ immediately before use. The reagent can degrade over time, especially in aqueous solutions.
Insufficient Reagent Concentration Increase the molar excess of the cross-linker relative to the protein concentration. A titration experiment is recommended to find the optimal concentration that maximizes cross-linking without excessive modification or protein precipitation.
Protein Conformation/Accessibility The target residues on your protein of interest may be buried within the protein structure and inaccessible to the cross-linker. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea (B33335) or guanidine (B92328) hydrochloride) to increase accessibility, but be aware that this may alter the native protein conformation.

A systematic approach to troubleshooting this issue is outlined in the following diagram:

G start Low Cross-linking Yield Observed check_conc Verify Cross-linker Concentration and Freshness start->check_conc check_conditions Review Reaction Buffer pH and Incubation Time/Temp check_conc->check_conditions If OK optimize_conc Perform Concentration Titration check_conc->optimize_conc If issues found check_accessibility Assess Target Residue Accessibility check_conditions->check_accessibility If OK optimize_conditions Optimize pH, Time, and Temperature check_conditions->optimize_conditions If suboptimal denature Consider Partial Denaturation check_accessibility->denature If accessibility is low analyze Re-analyze by MS optimize_conc->analyze optimize_conditions->analyze denature->analyze end Improved Yield analyze->end

Caption: Troubleshooting workflow for low cross-linking yield.

Question 2: My mass spectra show complex and difficult-to-interpret isotopic patterns. What are the potential artifacts?

Answer:

The use of a ¹³C₄-labeled cross-linker introduces specific isotopic signatures that, while powerful for identification, can also lead to complex spectra. Artifacts can arise from incomplete labeling, the natural isotopic abundance of other elements in the peptides, and the formation of various cross-linked species.

Common Artifacts and Their Interpretation:

ArtifactDescriptionMass Spectrum Signature
Unlabeled Contaminant Presence of unlabeled 1,4-diiodobutane in the ¹³C₄-labeled reagent.A second, less intense isotopic cluster for cross-linked peptides, shifted by -4 Da from the main ¹³C₄-labeled cluster.
Monolinked Peptides Peptides modified by 1,4-diiodobutane-¹³C₄ at only one end of the cross-linker. The other end is typically hydrolyzed.A peptide with a mass modification corresponding to the cross-linker minus one iodine atom plus a hydroxyl group. This will also exhibit a +4 Da shift from the unlabeled counterpart.
Intra-peptide Cross-links The cross-linker reacts with two residues within the same peptide.The peptide will show a mass increase corresponding to the butanyl-¹³C₄ linker, but no change in charge state compared to the unmodified peptide.
Overlapping Isotopic Clusters In complex mixtures, the isotopic clusters of different cross-linked peptides or of a cross-linked peptide and an unrelated peptide may overlap, complicating identification.Broad or distorted isotopic patterns that do not fit the theoretical distribution for a single species. High-resolution mass spectrometry is crucial for resolving these.

The following diagram illustrates the formation of different cross-linked products:

G cluster_reactants Reactants cluster_products Potential Products P1 Protein 1 Inter Inter-molecular Cross-link (P1-XL-P2) P1->Inter Intra Intra-molecular Cross-link (P1-XL-P1) P1->Intra Mono Monolink (P1-XL-OH) P1->Mono P2 Protein 2 P2->Inter XL I-¹³C₄H₈-I XL->Inter XL->Intra XL->Mono

Caption: Formation of different cross-linked species.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using ¹³C₄-labeled 1,4-diiodobutane over its unlabeled counterpart?

The key advantage is the introduction of a distinct isotopic signature that greatly aids in the identification of cross-linked peptides. In a mass spectrum, a pair of peptides cross-linked with 1,4-diiodobutane-¹³C₄ will appear as a doublet of isotopic clusters separated by 4.013 Da from any peptides cross-linked with residual, unlabeled reagent. This clear mass shift allows for the confident, automated identification of cross-linked products using specialized software, reducing the likelihood of false positives.

Q2: How does the fragmentation of the ¹³C₄-butane linker appear in MS/MS spectra?

During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the cross-linked peptides will fragment. In addition to the expected b- and y-ions from the peptide backbones, you will observe characteristic fragmentation of the cross-linker itself. The ¹³C₄-label is particularly useful here, as it produces signature reporter ions containing one or more ¹³C atoms, which can confirm the presence of the cross-linker in a fragment ion.

Q3: What type of amino acid residues does 1,4-diiodobutane react with?

1,4-Diiodobutane is an electrophilic reagent that reacts with nucleophilic amino acid side chains. The primary targets are the thiol groups of cysteine residues. However, reactions can also occur with the imidazole (B134444) ring of histidine, the thioether of methionine, and the carboxyl groups of aspartate and glutamate, as well as the amino group of lysine, though typically with lower efficiency than dedicated amine-reactive cross-linkers.

Q4: Can I use standard cross-linking data analysis software with this reagent?

Yes, but you will need to configure the software to recognize the specific mass modification and isotopic composition of the 1,4-diiodobutane-¹³C₄ cross-linker. You must define the mass of the reagent (C₄H₈I₂ with four ¹³C atoms) and the mass modification it imparts after reacting with specific residues (e.g., the mass of ¹³C₄H₈). Additionally, you should specify the isotopic label (+4.013 Da) to enable software features designed for labeled cross-linking analysis.

Experimental Protocols

General Protocol for Cross-Linking of a Protein Complex

This protocol provides a general workflow for cross-linking a purified protein complex using 1,4-diiodobutane-¹³C₄. Optimization will be required for specific protein systems.

  • Protein Preparation:

    • Prepare the purified protein complex at a concentration of 1-5 mg/mL in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5-8.0).

    • Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could react with the cross-linker.

  • Cross-linker Preparation:

    • Prepare a 100 mM stock solution of 1,4-diiodobutane-¹³C₄ in a dry, water-miscible organic solvent such as DMSO or DMF.

    • This solution should be prepared fresh immediately before use.

How to improve the efficiency of 1,4-Diiodobutane-13C4 crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Diiodobutane-13C4 crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the efficiency of your crosslinking experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound crosslinking experiments in a question-and-answer format.

Q1: I am observing low or no crosslinking efficiency. What are the potential causes and how can I improve my yield?

A1: Low crosslinking efficiency is a common issue that can stem from several factors related to the reaction conditions and the protein sample itself. Here are the key parameters to investigate:

  • pH of the Reaction Buffer: The reaction of 1,4-diiodobutane (B107930), an alkylating agent, with nucleophilic amino acid residues is highly pH-dependent. The primary targets are the thiol groups of cysteine residues, which are more reactive in their deprotonated (thiolate) form. To increase the concentration of the more nucleophilic thiolate anion, the pH should be maintained above the pKa of the cysteine thiol group (typically around 8.5). However, at a higher pH, the reactivity of other nucleophilic residues like lysine (B10760008) and histidine also increases, which could lead to less specific crosslinking. Therefore, a good starting point is a buffer with a pH in the range of 7.5-8.5. It is crucial to use non-nucleophilic buffers such as HEPES or phosphate (B84403) buffers. Buffers containing primary amines, like Tris, will compete with the protein for reaction with the crosslinker and should be avoided.

  • Crosslinker Concentration: The concentration of this compound is a critical parameter. Insufficient concentration will lead to a low yield of crosslinks. Conversely, excessively high concentrations can result in extensive modification, protein aggregation, and an increase in undesired intramolecular crosslinks and monolinks (where only one end of the crosslinker reacts with the protein). It is recommended to perform a titration experiment to determine the optimal molar excess of the crosslinker over the protein concentration.

  • Reaction Time and Temperature: Alkylation reactions are generally slower than those of other common crosslinkers like NHS esters. Incubation times may need to be extended. A typical starting point is 1-2 hours at room temperature. The reaction can be slowed down by performing it at 4°C to gain better control, which may require a longer incubation period.

  • Protein Concentration and Purity: The concentration of your protein sample can influence the balance between inter- and intramolecular crosslinking. Higher protein concentrations favor intermolecular crosslinking, which is often the goal in protein-protein interaction studies. Ensure your protein sample is of high purity and free from contaminating proteins or small molecules with reactive nucleophilic groups.

Q2: I am observing significant protein aggregation and precipitation upon adding the crosslinker. What can I do to prevent this?

A2: Protein aggregation is often a consequence of excessive crosslinking. Here’s how to address it:

  • Optimize Crosslinker Concentration: This is the most common cause of aggregation. Perform a titration series with decreasing concentrations of this compound to find a concentration that yields soluble crosslinked complexes.

  • Modify Reaction Conditions: Shorten the incubation time or lower the reaction temperature to reduce the extent of the reaction.

  • Adjust Buffer Conditions: The solubility of your protein can be affected by the buffer composition. Ensure the pH and ionic strength of your buffer are optimal for maintaining the stability of your protein complex.

Q3: How can I confirm that crosslinking has occurred before proceeding to mass spectrometry?

A3: It is highly recommended to verify the success of your crosslinking reaction before the more labor-intensive steps of sample preparation for mass spectrometry. A simple and effective method is SDS-PAGE analysis. When successful, intermolecular crosslinking will result in the appearance of new, higher molecular weight bands corresponding to dimers, trimers, or larger oligomers of your protein(s) of interest.

Frequently Asked Questions (FAQs)

Q1: What amino acid residues does this compound react with?

A1: 1,4-Diiodobutane is an alkylating agent and will primarily react with strong nucleophiles in a protein. The most reactive amino acid side chain is the deprotonated thiol group of cysteine . At neutral to alkaline pH, other nucleophilic residues can also be modified, including the imidazole (B134444) ring of histidine , the epsilon-amino group of lysine , and the thioether of methionine . The N-terminal alpha-amino group of the protein is also a potential reaction site. The specificity for cysteine can be enhanced by performing the reaction at a pH closer to 7, although this will also decrease the overall reaction rate.

Q2: What are the potential side reactions of this compound?

A2: Besides the desired crosslinking, several side reactions can occur:

  • Monolinking: One end of the 1,4-diiodobutane molecule reacts with a protein residue, while the other end is hydrolyzed, resulting in a modified protein that is not crosslinked.

  • Intramolecular Crosslinking: Both ends of the crosslinker react with two different residues within the same protein molecule.

  • Over-alkylation: Modification of multiple residues on the protein surface, which can lead to loss of function or aggregation.[1]

Q3: How should I store and handle this compound?

A3: 1,4-Diiodobutane is light-sensitive and should be stored in a dark, cool, and dry place. It is advisable to prepare stock solutions of the crosslinker in a dry organic solvent like DMSO or DMF immediately before use, as it can be susceptible to hydrolysis in aqueous solutions over time.

Q4: How does the 13C4 isotope label aid in mass spectrometry analysis?

A4: The presence of four 13C atoms in this compound provides a distinct isotopic signature that is invaluable for identifying crosslinked peptides in complex mass spectra. When analyzing the data, crosslinked peptides will appear as doublets with a characteristic mass difference of approximately 4 Da (more precisely, 4.0135 Da) compared to any unlabeled counterparts or background ions. This unique signature allows for the confident identification of peptides that have been modified by the crosslinker, significantly simplifying data analysis and reducing false positives. Specialized crosslinking software can be configured to specifically search for these isotopic pairs.

Data Presentation

The following table summarizes key experimental parameters that can be optimized to improve the efficiency of your this compound crosslinking reaction. It is recommended to perform systematic optimizations for your specific protein system.

ParameterRecommended RangeStarting PointRationale & Key Considerations
pH 7.0 - 9.08.0Balances reactivity of cysteine thiols with potential for non-specific reactions with other nucleophiles.[2] Use non-amine buffers (e.g., HEPES, PBS).
Temperature 4°C - 37°C25°C (Room Temp.)Higher temperatures increase reaction rate but may also increase side reactions and protein instability.
Reaction Time 30 min - 4 hours1 hourAlkylation can be slower than other crosslinking chemistries; time should be optimized to maximize crosslinking without causing aggregation.
Crosslinker:Protein Molar Ratio 10:1 - 1000:150:1Highly dependent on protein concentration and number of reactive sites. Titration is essential.
Protein Concentration 0.1 - 10 mg/mL1 mg/mLHigher concentrations favor intermolecular crosslinking.
Quenching Agent 20-100 mM50 mMA reagent with a free thiol, such as DTT or beta-mercaptoethanol, can be used to quench excess 1,4-diiodobutane.

Experimental Protocols

Protocol: Optimization of this compound Crosslinker Concentration

This protocol provides a general framework for determining the optimal crosslinker concentration for your protein of interest.

  • Protein Preparation: Prepare your protein sample in a suitable non-amine buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0) to a final concentration of 1 mg/mL.

  • Crosslinker Stock Solution: Immediately before use, prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: Set up a series of reactions in microcentrifuge tubes, each containing your protein solution. Add varying amounts of the this compound stock solution to achieve a range of final molar excess ratios (e.g., 10:1, 25:1, 50:1, 100:1, 250:1 crosslinker:protein). Include a no-crosslinker control.

  • Incubation: Incubate the reactions at room temperature for 1 hour with gentle mixing.

  • Quenching: Stop the reactions by adding a quenching solution, such as DTT, to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature.

  • Analysis: Analyze the reaction products by SDS-PAGE. The optimal concentration of this compound will show a clear shift to higher molecular weight bands (indicating crosslinking) with minimal protein aggregation or precipitation.

Visualizations

Crosslinking_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample in Non-Amine Buffer Add_Crosslinker Add this compound (Titrate Concentration) Protein_Sample->Add_Crosslinker pH 7.5-8.5 Incubate Incubate (Optimize Time/Temp) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with DTT) Incubate->Quench SDS_PAGE SDS-PAGE Analysis (Confirm Crosslinking) Quench->SDS_PAGE Verification Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion Proceed if successful LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (Identify 13C4-labeled crosslinked peptides) LC_MSMS->Data_Analysis

Caption: Experimental workflow for optimizing and analyzing this compound crosslinking.

Reaction_Pathway cluster_reactants cluster_products P1 Protein 1 (with Cys-SH) Crosslinked_Product Protein 1 -S-CH₂(¹³CH₂)₂CH₂-S- Protein 2 P1->Crosslinked_Product + Buffer (pH 7.5-8.5) P2 Protein 2 (with Cys-SH) P2->Crosslinked_Product + Buffer (pH 7.5-8.5) Crosslinker I-CH₂(¹³CH₂)₂CH₂-I Crosslinker->Crosslinked_Product + Buffer (pH 7.5-8.5)

Caption: Reaction of this compound with cysteine residues on two proteins.

References

Avoiding protein precipitation during 1,4-Diiodobutane-13C4 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,4-Diiodobutane-13C4 for protein labeling. Our aim is to help you overcome common challenges, particularly protein precipitation, and achieve successful and reproducible labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in protein science?

A1: this compound is a stable isotope-labeled bifunctional alkylating agent. It is primarily used as a crosslinking reagent to study protein-protein interactions and protein structure. The four-carbon chain acts as a spacer, and the iodine atoms at each end react with nucleophilic residues on proteins, such as the side chains of cysteine, histidine, and lysine. The ¹³C₄ labeling allows for the identification and quantification of labeled proteins or peptides using mass spectrometry.

Q2: Why is my protein precipitating after adding this compound?

A2: Protein precipitation during labeling with this compound can occur for several reasons:

  • Hydrophobicity of the Reagent: 1,4-Diiodobutane (B107930) is insoluble in water.[1] Adding it directly to an aqueous protein solution, especially at high concentrations, can cause both the reagent and the protein to precipitate.

  • Increased Protein Hydrophobicity: Covalent modification of amino acid side chains with the butyl-linker can increase the overall surface hydrophobicity of the protein, leading to aggregation and precipitation.

  • Over-crosslinking: Excessive crosslinking can create large, insoluble protein aggregates. This can also alter the protein's net charge and shift its isoelectric point (pI) to a range where it is less soluble in the reaction buffer.

  • Use of Organic Solvents: While organic co-solvents are often necessary to dissolve the labeling reagent, they can also denature the protein, exposing its hydrophobic core and causing it to precipitate.

Q3: What are the primary amino acid targets for this compound?

A3: As an alkylating agent, this compound reacts with nucleophilic amino acid side chains. The primary targets, in order of reactivity, are typically:

  • Cysteine (thiol group): Highly reactive, especially at a pH slightly above the pKa of the thiol group (~8.5).

  • Histidine (imidazole ring): Reactive, particularly at a pH around 6-7.

  • Lysine (ε-amino group): Less reactive than cysteine and histidine, with reactivity increasing at higher pH (above the pKa of the amino group, ~10.5).

  • N-terminus (α-amino group): Reactivity is pH-dependent.

Q4: How can I remove unreacted this compound after the labeling reaction?

A4: Due to its hydrophobicity, simple dialysis may not be sufficient to remove all unreacted reagent. A combination of methods is often most effective:

  • Precipitation of the Protein: Precipitating the labeled protein with a suitable method (e.g., acetone (B3395972) or trichloroacetic acid) can help separate it from the soluble unreacted reagent. However, care must be taken to ensure the protein can be resolubilized.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from the smaller, unreacted labeling reagent.

  • Dialysis with Organic Solvents: If the protein is stable, dialysis against a buffer containing a low percentage of an organic solvent (like DMSO or ethanol) can help to remove the hydrophobic reagent.

Troubleshooting Guide

Problem 1: Protein Precipitation Upon Addition of this compound

This is the most common issue encountered during labeling with hydrophobic reagents.

Logical Workflow for Troubleshooting Precipitation

Caption: Troubleshooting workflow for protein precipitation.

Solutions:

  • Improve Reagent Solubility:

    • Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Add the stock solution dropwise to the protein solution while gently vortexing to ensure rapid dispersion and minimize local high concentrations.

    • Co-solvent Concentration: The final concentration of the organic co-solvent in the reaction mixture should be kept as low as possible, ideally below 10% (v/v), to avoid protein denaturation. The optimal concentration will be protein-dependent and should be determined empirically.

  • Optimize Reaction Conditions:

    • Molar Excess: A high molar excess of the labeling reagent can lead to over-modification and precipitation. Start with a lower molar excess (e.g., 10-20 fold over the protein) and perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.

    • Protein Concentration: High protein concentrations can favor aggregation. Try reducing the protein concentration.

    • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.

    • pH: The pH of the reaction buffer affects the reactivity of the target amino acid residues. For targeting cysteines, a pH of 7.0-8.0 is generally recommended. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.

  • Modify Buffer Composition:

    • Add Stabilizers: The inclusion of certain additives can help maintain protein solubility. These should be tested for compatibility with your protein and downstream applications.

AdditiveRecommended Starting ConcentrationNotes
Glycerol5-10% (v/v)A common protein stabilizer.
Arginine50-100 mMCan help to suppress protein aggregation.
Non-ionic detergents0.01-0.1% (v/v)Use with caution as they may interfere with some downstream analyses.
Problem 2: Low Labeling Efficiency

If you are not observing the expected level of labeling, consider the following:

Signaling Pathway for Low Labeling Efficiency

LowLabelingEfficiency cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps A Insufficient Molar Excess F Increase Molar Excess A->F Optimize B Suboptimal pH G Adjust Buffer pH B->G Adjust C Presence of Nucleophiles in Buffer H Buffer Exchange C->H Remove interfering substances D Protein Conformation I Partial Denaturation D->I Increase accessibility of target residues E Reagent Degradation J Use Fresh Reagent Stock E->J Ensure reactivity

Caption: Troubleshooting signaling pathway for low labeling efficiency.

Solutions:

  • Increase Molar Excess: Gradually increase the molar excess of this compound. Be mindful of the potential for precipitation at higher concentrations.

  • Optimize pH: Ensure the reaction pH is optimal for the target amino acid. For cysteine labeling, a pH of 7.0-8.0 is generally effective. For lysine, a higher pH of 8.0-9.0 may be necessary, but this can also increase the rate of hydrolysis of the reagent.

  • Buffer Composition: Avoid buffers containing extraneous nucleophiles such as Tris, glycine (B1666218), or dithiothreitol (B142953) (DTT), as these will compete with the protein for reaction with the iodo-groups. Phosphate-buffered saline (PBS) or HEPES buffers are generally good choices.

  • Accessibility of Target Residues: The target amino acids may be buried within the protein's structure. A mild denaturant (e.g., a low concentration of urea (B33335) or guanidinium (B1211019) hydrochloride) can be used to partially unfold the protein and increase the accessibility of target residues. This must be done with caution to avoid irreversible denaturation.

  • Reagent Integrity: 1,4-Diiodobutane is sensitive to light. Ensure it is stored properly and that stock solutions are made fresh.

Experimental Protocol: General Guideline for Protein Labeling with this compound

This protocol is a general starting point and should be optimized for your specific protein and experimental goals.

1. Reagent Preparation:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-100 mM.

2. Protein Preparation:

  • Dissolve or dialyze your protein into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines and thiols.

  • The protein concentration should ideally be between 1-5 mg/mL.

3. Labeling Reaction:

  • Bring the protein solution to the desired reaction temperature (room temperature is a good starting point).

  • While gently vortexing the protein solution, add the desired volume of the this compound stock solution to achieve the target molar excess (start with a 20-fold molar excess).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light.

4. Quenching the Reaction:

  • Add a quenching reagent to stop the reaction. A final concentration of 20-50 mM Tris or glycine can be used to react with any remaining unreacted this compound.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Removal of Excess Reagent:

  • Remove the unreacted labeling reagent and quenching reagent by size exclusion chromatography (e.g., a desalting column) or dialysis.

6. Analysis:

  • Confirm labeling by mass spectrometry. The ¹³C₄ label will result in a predictable mass shift in the labeled peptides.

ParameterRecommended Starting ConditionRange for Optimization
Molar Excess (Reagent:Protein) 20:15:1 to 100:1
Protein Concentration 2 mg/mL0.5 - 10 mg/mL
Reaction Buffer 50 mM HEPES, 150 mM NaCl, pH 7.5pH 7.0 - 8.5
Co-solvent (DMSO/DMF) < 5% (v/v)1 - 10% (v/v)
Temperature Room Temperature (20-25°C)4°C to 37°C
Reaction Time 1.5 hours30 minutes to 4 hours
Quenching Agent 50 mM Tris20 - 100 mM Tris or Glycine

Disclaimer: The information provided in this technical support center is intended for guidance only. All protocols should be optimized for your specific protein and experimental conditions.

References

Technical Support Center: Quenching Excess 1,4-Diiodobutane-13C4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective quenching of excess 1,4-diiodobutane-13C4 following a derivatization reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

A1: Quenching is a critical step to neutralize the reactivity of any unreacted this compound. This prevents unwanted side reactions with downstream reagents or solvents, ensures the stability of the derivatized product, and simplifies the purification process.

Q2: What are the most common quenching agents for alkyl iodides like this compound?

A2: Common quenching agents for alkyl halides include nucleophilic reagents that can displace the iodide. For quenching excess 1,4-diiodobutane (B107930), suitable reagents include aqueous solutions of sodium thiosulfate (B1220275), sodium bisulfite, or amines like diethylamine (B46881) or triethylamine. The choice of quenching agent will depend on the stability of your derivatized product and the downstream application.

Q3: Will the isotopic labeling of this compound affect the quenching process?

A3: The ¹³C isotopic labeling does not significantly alter the chemical reactivity of 1,4-diiodobutane. Therefore, standard quenching protocols for unlabeled 1,4-diiodobutane can be applied to its ¹³C4 counterpart without modification.

Q4: Can I use a simple water wash to quench the reaction?

A4: While a water wash can help in the workup process to remove water-soluble impurities, it is generally not sufficient to effectively quench unreacted 1,4-diiodobutane. A more reactive nucleophilic quenching agent is recommended to ensure complete neutralization.

Q5: How do I know if the quenching process is complete?

A5: A common visual indicator when using reagents like sodium thiosulfate is the disappearance of any brown or purplish color, which is characteristic of elemental iodine (I₂) that can form from the decomposition of iodide species. For a more definitive assessment, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the this compound spot or peak.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Persistent brown/purple color in the organic layer after quenching. Incomplete reaction of the quenching agent with residual iodine.Add additional aliquots of the quenching solution (e.g., 10% aqueous sodium thiosulfate) and stir vigorously. Ensure the quenching solution is freshly prepared.
Formation of an emulsion during aqueous workup. High concentration of salts or polar compounds at the interface of the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to break up the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary.
Precipitation of the derivatized product during quenching. The product may be less soluble in the reaction mixture after the addition of the aqueous quenching agent.Add more of the organic solvent used in the reaction to redissolve the product before proceeding with the workup.
Incomplete quenching leading to side products during purification. Insufficient amount of quenching agent or inadequate reaction time.Increase the molar excess of the quenching agent and/or extend the quenching reaction time. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of this compound.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This protocol is a general method for quenching excess this compound and removing any trace iodine.

Materials:

  • Reaction mixture containing excess this compound

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice bath. This helps to control any potential exotherm during the quenching process.

  • Add Quenching Agent: Slowly add the 10% aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring. A typical starting point is to add a volume of quenching solution equal to the volume of the reaction mixture.

  • Stir: Continue stirring the biphasic mixture at 0 °C for 15-30 minutes. The disappearance of any brown color is an indication of successful quenching of iodine.

  • Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for another 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Wash:

    • Wash the organic layer with deionized water.

    • Follow with a wash using brine to aid in the separation of the layers and remove residual water from the organic phase.

  • Dry: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolate Product: Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude derivatized product. Further purification can be carried out as needed (e.g., column chromatography).

Quantitative Data Summary

Parameter Value/Range Notes
Quenching Agent Concentration5-10% (w/v)A 10% solution of sodium thiosulfate is generally effective.
Quenching Temperature0 °C to Room TemperatureInitial addition at 0 °C is recommended to control potential exotherms.
Quenching Time30-60 minutesSufficient time should be allowed for the reaction to go to completion.
Molar Excess of Quenching Agent2-5 equivalents (relative to excess this compound)A stoichiometric excess ensures complete reaction.

Visual Workflow

Quenching_Workflow cluster_reaction Reaction cluster_purification Purification Derivatization Derivatization with excess This compound Cooling Cool to 0 °C Derivatization->Cooling Reaction Complete AddQuench Add Aqueous Quenching Agent (e.g., Na2S2O3) Cooling->AddQuench Stir Stir for 30-60 min AddQuench->Stir Extraction Extraction with Organic Solvent Stir->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Isolate Isolate Product (Concentration) Dry->Isolate Purify Further Purification (e.g., Chromatography) Isolate->Purify

Caption: Workflow for quenching excess this compound and subsequent workup.

Stability of 1,4-Diiodobutane-13C4 in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,4-Diiodobutane-13C4 in various buffer systems. The information is designed to help users anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: 1,4-Diiodobutane (B107930), and by extension its carbon-13 labeled analogue, is expected to be unstable in aqueous solutions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group.[1][2] This inherent property makes the compound susceptible to degradation through pathways like hydrolysis and nucleophilic substitution.[1][3][4]

Q2: What are the primary degradation pathways for this compound in buffer systems?

A2: The primary degradation pathways in aqueous buffer systems are nucleophilic substitution reactions. Water molecules can act as nucleophiles, leading to hydrolysis.[3] Furthermore, components of the buffer system themselves can also be nucleophilic and react with the compound.

Q3: How do common buffer systems affect the stability of this compound?

A3: The choice of buffer can significantly impact the stability of this compound.

  • TRIS Buffer: The primary amine group in Tris(hydroxymethyl)aminomethane (TRIS) is a potent nucleophile that can react with alkyl halides, leading to the formation of an amine-containing adduct and displacement of the iodide.[5][6][7] This will accelerate the degradation of 1,4-diiodobutane.

  • Phosphate (B84403) Buffer: While phosphate is a weaker nucleophile than the amine in TRIS, it can still participate in nucleophilic substitution reactions with reactive alkyl halides.

  • Citrate (B86180) Buffer: Citrate, a carboxylate-containing molecule, is generally considered a weak nucleophile. However, under certain conditions, it may still contribute to the degradation of a highly reactive compound like 1,4-diiodobutane.

Q4: Are there any visual indicators of this compound degradation?

A4: Yes. Due to the weak C-I bond, samples of organoiodine compounds can often appear yellow or brown due to the presence of elemental iodine (I2) as an impurity, which can form upon degradation.[8] An increase in discoloration over time in your buffered solution can be an indicator of compound instability.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in buffer systems.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound in the experimental buffer.

  • Troubleshooting Steps:

    • Verify Compound Stability: Perform a preliminary stability study of this compound in your chosen buffer system under the exact experimental conditions (temperature, pH, concentration).

    • Analyze for Degradants: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of degradation products.[9]

    • Consider an Alternative Buffer: If significant degradation is observed, consider switching to a less nucleophilic buffer system. For example, if using TRIS, a phosphate or citrate buffer might offer improved stability.

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound in buffer immediately before use. Avoid storing the compound in aqueous buffers for extended periods.

Issue 2: Low recovery of this compound from the reaction mixture.
  • Possible Cause: The compound has degraded during the experiment or workup procedure.

  • Troubleshooting Steps:

    • Minimize Reaction Time: If possible, reduce the duration of the experiment to minimize the time the compound is in the aqueous buffer.

    • Control Temperature: Perform reactions at the lowest feasible temperature, as higher temperatures generally accelerate the rate of hydrolysis and nucleophilic substitution reactions.

    • pH Adjustment: The stability of some organic molecules can be pH-dependent.[10][11][12][13][14] Investigate if adjusting the pH of your buffer within a range suitable for your experiment can improve the stability of this compound.

    • Extraction Efficiency: Ensure your extraction protocol is efficient for recovering any remaining 1,4-diiodobutane. Use an appropriate organic solvent and perform multiple extractions if necessary.

Issue 3: Appearance of unexpected peaks in analytical data (e.g., GC-MS, HPLC, NMR).
  • Possible Cause: Formation of degradation products from the reaction of this compound with the buffer or other components of the reaction mixture.

  • Troubleshooting Steps:

    • Identify Degradation Products: Attempt to identify the structure of the unexpected peaks using mass spectrometry or NMR. This can provide valuable information about the degradation pathway. For example, a peak corresponding to the mass of a butanediol (B1596017) derivative would suggest hydrolysis. A peak with a mass corresponding to the addition of a buffer molecule would indicate direct reaction with the buffer.

    • Run a Buffer Blank: Analyze a sample of the buffer that has been subjected to the same experimental conditions without the addition of this compound to rule out any artifacts from the buffer itself.

    • Consult Literature: Review literature on the reactivity of alkyl iodides with compounds similar to your buffer components to anticipate potential side products.

Quantitative Data Summary

Table 1: Predicted Relative Stability of this compound in Common Buffer Systems

Buffer SystemKey NucleophilePredicted Relative StabilityRationale
TRISPrimary Amine (-NH₂)LowThe primary amine is a strong nucleophile that will readily react with the alkyl iodide.[5][6][7]
PhosphatePhosphate ions (e.g., HPO₄²⁻)ModeratePhosphate is a weaker nucleophile than an amine but can still participate in substitution reactions.
CitrateCarboxylate groups (-COO⁻)Moderate to HighCarboxylates are generally weak nucleophiles, suggesting a slower rate of degradation compared to TRIS.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound by GC-MS

This protocol provides a framework for assessing the stability of this compound in a chosen buffer system.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a non-aqueous solvent where it is stable (e.g., acetonitrile (B52724) or ethanol).

  • Incubation:

    • Add a known amount of the stock solution to the test buffer at the desired concentration and temperature.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Sample Preparation for GC-MS:

    • Immediately extract the aliquot with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • If necessary, derivatize the sample to improve volatility and chromatographic performance.

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Develop a suitable temperature program to separate this compound from potential degradation products.[15][16][17][18]

    • Monitor the disappearance of the parent compound and the appearance of new peaks over time.

    • Quantify the amount of remaining this compound at each time point, for example, by using an internal standard.

Protocol 2: Real-time Monitoring of this compound Stability by ¹H NMR Spectroscopy

This protocol allows for the continuous monitoring of the degradation of this compound.

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a deuterated buffer solution (e.g., phosphate buffer in D₂O).

    • Add a known concentration of an internal standard (a stable compound with a simple NMR spectrum that does not overlap with the analyte or expected degradation products).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero.

    • Continue to acquire spectra at regular intervals over the desired time course.[9][19]

  • Data Analysis:

    • Integrate the characteristic peaks of this compound and the internal standard in each spectrum.

    • The decrease in the relative integral of the this compound peaks over time corresponds to its degradation. The rate of degradation can be calculated from this data.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting_Stability Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results check_stability Is the stability of this compound in the buffer known? start->check_stability perform_stability_study Perform a stability study (GC-MS or NMR) check_stability->perform_stability_study No is_stable Is the compound stable? check_stability->is_stable Yes perform_stability_study->is_stable other_factors Investigate other experimental factors (e.g., reagent purity, instrument calibration) is_stable->other_factors Yes, but results are still inconsistent change_buffer Consider a less nucleophilic buffer (e.g., Phosphate, Citrate) is_stable->change_buffer No end_stable Proceed with experiment is_stable->end_stable Yes end_unstable Re-evaluate experimental design other_factors->end_unstable optimize_conditions Optimize experimental conditions (lower temperature, shorter reaction time) change_buffer->optimize_conditions optimize_conditions->end_unstable

Caption: Troubleshooting workflow for stability issues.

Degradation Pathway of 1,4-Diiodobutane in an Amine-Containing Buffer (e.g., TRIS)

Degradation_Pathway Degradation of 1,4-Diiodobutane in TRIS Buffer diiodobutane This compound I-(13CH2)4-I substitution_product Mono-substituted Adduct (HOCH2)3CNH2+-(13CH2)4-I diiodobutane->substitution_product Nucleophilic Attack tris TRIS Buffer (HOCH2)3CNH2 tris->substitution_product iodide_ion Iodide Ion I- substitution_product->iodide_ion further_reaction Further Reaction/ Intramolecular Cyclization substitution_product->further_reaction final_products Complex Mixture of Products further_reaction->final_products

Caption: Reaction with TRIS buffer.

References

Dealing with low signal intensity of 1,4-Diiodobutane-13C4 labeled peptides in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with 1,4-Diiodobutane-13C4 labeled peptides in mass spectrometry (MS) experiments.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity of this compound labeled peptides can arise from various factors, from the labeling reaction itself to the mass spectrometry analysis. This guide provides a systematic approach to identify and resolve common issues.

Diagram: Troubleshooting Workflow for Low MS Signal

TroubleshootingWorkflow Troubleshooting Workflow for Low Signal Intensity cluster_labeling Labeling Efficiency Checks cluster_sample_prep Sample Preparation Checks cluster_ms_params MS Parameter Optimization cluster_enrichment Enrichment Strategies start Low Signal Intensity Observed check_labeling Step 1: Verify Labeling Efficiency start->check_labeling check_sample_prep Step 2: Evaluate Sample Preparation & Cleanup check_labeling->check_sample_prep Labeling Confirmed l1 Analyze a small aliquot by MALDI-TOF to confirm mass shift from labeling. check_ms_params Step 3: Optimize MS Parameters check_sample_prep->check_ms_params Sample Prep Optimized s1 Ensure efficient removal of excess labeling reagent and other reaction components. enrichment Step 4: Consider Peptide Enrichment check_ms_params->enrichment MS Parameters Optimized m1 Optimize ionization source settings (e.g., spray voltage, gas flow). Iodinated compounds may have different optimal settings. solution Signal Intensity Improved enrichment->solution Enrichment Performed e1 Utilize strong cation exchange (SCX) or size exclusion chromatography (SEC) to enrich for larger, cross-linked peptides. l2 Perform a titration of the labeling reagent to find the optimal concentration. s2 Use MS-compatible buffers and avoid detergents that can cause ion suppression. s3 Perform desalting using C18 spin tips or equivalent. m2 Adjust collision energy (CE) for fragmentation. Cross-linked peptides may require higher CE. m3 Use a high-resolution mass analyzer to distinguish labeled peptides from background ions.

Caption: A step-by-step workflow to diagnose and resolve low signal intensity issues.

Frequently Asked Questions (FAQs)

Labeling and Sample Preparation

Q1: How can I confirm that my peptides have been successfully labeled with this compound?

A1: Successful labeling can be confirmed by a characteristic mass shift in your peptide of interest. You can analyze a small aliquot of your labeled sample using MALDI-TOF MS to observe the mass increase corresponding to the addition of the this compound label. The expected monoisotopic mass shift for the addition of one this compound molecule is approximately 313.8 Da.

Q2: What are the potential causes of low labeling efficiency with this compound?

A2: Several factors can contribute to low labeling efficiency:

  • Suboptimal Reaction Conditions: Ensure the pH of your reaction buffer is appropriate for the reactive groups on your peptide (e.g., primary amines). Most amine-reactive crosslinkers require an alkaline pH for optimal activity.[1]

  • Reagent Concentration: An inappropriate molar excess of the labeling reagent can lead to incomplete labeling or excessive modification, which can complicate analysis. A 20- to 500-fold molar excess of crosslinker to protein concentration is a general starting point.[1]

  • Peptide Solubility and Accessibility: The target amino acid residues on your peptide may not be readily accessible for labeling due to the peptide's conformation or poor solubility in the reaction buffer.

Q3: How can I remove excess this compound and other reaction byproducts before MS analysis?

A3: Proper sample cleanup is crucial to avoid ion suppression and contamination of the mass spectrometer.[2][3] Effective methods include:

  • Desalting: Use C18 spin tips or reversed-phase chromatography to remove salts and other small molecule contaminants.[3]

  • Size Exclusion Chromatography (SEC): This can be effective in separating larger, cross-linked peptides from smaller, unreacted components.

  • Magnetic Bead-Based Cleanup: Proteomics magnetic clean-up beads can be used for the efficient removal of detergents and other MS-incompatible contaminants.[4]

Mass Spectrometry Analysis

Q4: Can the iodine atoms in 1,4-Diiodobutane affect the ionization of my labeled peptides?

A4: Yes, the presence of iodine, a halogen, can influence the ionization efficiency of peptides. While some studies have utilized iodination to enhance quantification in MALDI-MS, the impact on electrospray ionization (ESI) can vary.[5][6] It is possible that the physicochemical properties of the iodinated peptide may lead to reduced ionization efficiency in ESI.[7] Optimization of ESI source parameters is recommended.

Q5: What MS parameters should I focus on to improve the signal of my this compound labeled peptides?

A5: Key parameters to optimize include:

  • Ion Source Settings: Adjust the spray voltage, capillary temperature, and nebulizing gas flow to find the optimal conditions for your specific labeled peptides.

  • Collision Energy: Cross-linked peptides are often larger and may require higher collision energies (HCD or CID) for efficient fragmentation.[8][9] It may be beneficial to perform stepped collision energy experiments to obtain comprehensive fragmentation data.[8]

  • Mass Analyzer Resolution: Using a high-resolution mass analyzer, such as an Orbitrap, is highly recommended to accurately resolve the isotopic pattern of the 13C4-labeled peptides and to distinguish them from co-eluting background ions.[9][10]

Q6: Why is the fragmentation of my cross-linked peptide poor or uninformative?

A6: Incomplete fragmentation of cross-linked peptides is a common challenge.[10] This can be due to:

  • Insufficient Collision Energy: As mentioned, higher energy is often required to fragment the peptide backbone of a cross-linked species.

  • Charge State of the Precursor Ion: Higher charge state precursors often fragment more readily. Consider selecting precursors with a charge state of 3+ or higher for fragmentation.

  • Complexity of the MS/MS Spectrum: The fragmentation spectrum of a cross-linked peptide is a composite of fragments from both peptide chains, making it more complex to interpret. Specialized software is often required for confident identification.

Data Interpretation and General Troubleshooting

Q7: How does the 13C4 label affect my data analysis?

A7: The 13C4 label introduces a known mass shift that allows for the relative quantification of your peptide between different samples. In your MS1 spectra, you should observe pairs of isotopic envelopes for the light (unlabeled) and heavy (13C4-labeled) versions of your peptide, separated by approximately 4 Da. Your data analysis software should be configured to recognize this mass shift for accurate quantification.

Q8: What are some general strategies to improve the detection of low-abundance, cross-linked peptides?

A8: Due to the nature of the cross-linking reaction, the resulting cross-linked peptides are often present in low abundance.[10][11] To improve their detection:

  • Enrichment: Employing enrichment strategies such as strong cation exchange (SCX) or size exclusion chromatography (SEC) can significantly increase the concentration of cross-linked peptides in your sample prior to MS analysis.[12]

  • Fractionation: For complex samples, offline fractionation of the peptide mixture using high-pH reversed-phase chromatography can reduce sample complexity and improve the detection of low-abundance species.

  • Increase Sample Loading: If possible, increasing the amount of sample injected onto the LC-MS system can help to boost the signal of low-abundance peptides.

Diagram: Logical Decision Tree for Troubleshooting

DecisionTree Troubleshooting Decision Tree start Low MS Signal q1 Is labeling confirmed by mass shift? start->q1 sol1 Optimize labeling protocol: - Check pH and reagent concentration. - Perform reagent titration. q1->sol1 No q2 Is sample cleanup adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 Re-evaluate sol2 Improve sample cleanup: - Implement desalting (C18). - Remove detergents and excess reagent. q2->sol2 No q3 Are MS parameters optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 Re-evaluate sol3 Optimize MS settings: - Adjust ion source parameters. - Increase collision energy. - Use high-resolution acquisition. q3->sol3 No q4 Is the sample complex? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 Re-evaluate sol4 Reduce sample complexity: - Use peptide enrichment (SCX/SEC). - Perform offline fractionation. q4->sol4 Yes end Signal Improved q4->end No a4_yes Yes a4_no No sol4->end

Caption: A decision tree to guide troubleshooting efforts for low MS signal.

Experimental Protocols

Protocol: General Labeling of Peptides with 1,4-Diiodobutane

This protocol provides a general starting point. Optimal conditions may vary depending on the specific peptide.

  • Peptide Preparation: Dissolve the purified peptide in an amine-free buffer (e.g., phosphate-buffered saline, PBS, or HEPES) to a final concentration of 1-5 mg/mL.[13]

  • Reagent Preparation: Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO).

  • Labeling Reaction: Add the this compound solution to the peptide solution to achieve a 20- to 500-fold molar excess of the reagent.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding a solution containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Sample Cleanup: Proceed with sample cleanup to remove excess reagent and byproducts as described in the FAQs.

Protocol: Sample Cleanup using C18 Spin Tips
  • Tip Equilibration: Condition a C18 spin tip by washing with a solution of 50% acetonitrile, 0.1% formic acid, followed by an equilibration with 0.1% formic acid in water.

  • Sample Loading: Load the quenched labeling reaction onto the C18 spin tip.

  • Washing: Wash the tip with 0.1% formic acid in water to remove salts and other hydrophilic contaminants.

  • Elution: Elute the labeled peptides with a solution of 50-70% acetonitrile, 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Quantitative Data Summary

The following table summarizes factors that can influence the signal intensity of labeled peptides. Actual values are highly dependent on the specific peptide and experimental conditions.

ParameterPotential Impact on Signal IntensityRecommended Action
Labeling Reagent:Peptide Ratio Too low: Incomplete labeling, low signal. Too high: Multiple labels, side reactions, ion suppression.Titrate reagent to find optimal ratio (start with 20-500x molar excess).[1]
Reaction Buffer pH Suboptimal pH can significantly reduce labeling efficiency for amine-reactive linkers.Use a buffer with a pH of 7.5-8.5 for reactions targeting primary amines.
Sample Purity High salt, detergents, and excess reagent can cause significant ion suppression.[14][15]Perform rigorous sample cleanup (e.g., desalting, detergent removal).[3][4]
Collision Energy (HCD/CID) Insufficient energy leads to poor fragmentation and identification.Perform a collision energy ramp or stepped collision energy experiment to find the optimal setting.
Precursor Charge State Higher charge states often fragment more efficiently.Prioritize the selection of precursors with charge states of +3 or higher for MS/MS.

References

Technical Support Center: Optimizing 1,4-Diiodobutane-¹³C₄ Crosslinking for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,4-Diiodobutane-¹³C₄ as a protein crosslinking agent. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their crosslinking experiments for applications such as structural biology and protein-protein interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Diiodobutane-¹³C₄ and how does it work as a crosslinker?

1,4-Diiodobutane-¹³C₄ is a homobifunctional crosslinking agent. It contains two reactive iodide groups at either end of a four-carbon spacer. The ¹³C₄ isotopic labeling provides a distinct mass signature, making it a valuable tool for quantitative mass spectrometry-based proteomics to distinguish crosslinked peptides from unmodified peptides.[1] The crosslinking mechanism involves the nucleophilic substitution of iodide by reactive amino acid side chains on the protein, forming stable thioether or amino bonds.

Q2: Which amino acid residues does 1,4-Diiodobutane-¹³C₄ react with?

As a bifunctional alkylating agent, 1,4-Diiodobutane-¹³C₄ primarily reacts with nucleophilic side chains. The most common targets are:

  • Cysteine (thiol group): Highly reactive, forming a stable thioether bond.

  • Lysine (B10760008) (ε-amino group): Reacts to form a secondary amine.

  • Histidine (imidazole ring): Can be alkylated.

  • Methionine (thioether group): Can also be a target for alkylation.

  • Aspartate and Glutamate (carboxyl groups): Can react under specific conditions, though generally less reactive than thiols and amines.

Q3: What is the significance of the ¹³C₄ isotope label?

The four carbon atoms in the butane (B89635) chain are replaced with the heavy isotope ¹³C. This results in a predictable mass shift in peptides that have been modified by the crosslinker. In mass spectrometry analysis, this isotopic signature allows for the confident identification and quantification of crosslinked peptides, even at low abundance. This is particularly useful in comparative experiments to study changes in protein conformation or interactions.

Troubleshooting Guide

This guide addresses common issues encountered during protein crosslinking experiments with 1,4-Diiodobutane-¹³C₄.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Efficiency Suboptimal Molar Ratio: Too little crosslinker will result in insufficient crosslinking.Empirically determine the optimal molar ratio by performing a titration experiment. Start with a range of molar excess of crosslinker to protein (e.g., 10:1, 25:1, 50:1, 100:1).
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) or thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for reaction with the crosslinker.[2][3]Use a non-reactive buffer such as PBS (Phosphate Buffered Saline) or HEPES at a pH between 7.2 and 8.0.
Short Reaction Time or Low Temperature: The reaction kinetics may be too slow under the current conditions.Increase the incubation time (e.g., from 30 minutes to 1-2 hours) and/or the reaction temperature (e.g., from 4°C to room temperature).
Hydrolysis of the Reagent: Although more stable than NHS-esters, prolonged exposure to aqueous environments can lead to hydrolysis of the diiodobutane.Prepare the 1,4-Diiodobutane-¹³C₄ stock solution in an anhydrous organic solvent like DMSO or DMF immediately before use.
Protein Precipitation or Aggregation Over-crosslinking: An excessive molar ratio of crosslinker can lead to extensive intermolecular crosslinking, resulting in large, insoluble protein aggregates.[2]Reduce the molar excess of the crosslinker. Analyze the reaction products by SDS-PAGE to identify the point at which high molecular weight aggregates appear.
Change in Protein pI and Solubility: Modification of charged residues like lysine can alter the protein's isoelectric point (pI) and lead to precipitation.[2]Perform the crosslinking reaction in a buffer with a pH that maintains the protein's solubility. Consider adding solubilizing agents if compatible with downstream analysis.
High Background or Non-specific Crosslinking High Protein Concentration: Very high protein concentrations can promote random intermolecular crosslinking.Optimize the protein concentration. Lower concentrations favor intramolecular crosslinking.
Extended Reaction Time: Very long incubation times can lead to non-specific reactions.Optimize the reaction time to achieve sufficient crosslinking without excessive background.
Difficulty in Identifying Crosslinked Peptides in Mass Spectrometry Low Abundance of Crosslinked Peptides: Crosslinked peptides are often present in much lower amounts than unmodified peptides.Utilize enrichment strategies for crosslinked peptides. The ¹³C₄ label can aid in the specific detection of modified peptides.
Complex Fragmentation Spectra: The fragmentation spectra of crosslinked peptides can be complex and difficult to interpret manually.Use specialized software designed for the analysis of crosslinked peptide data. These programs can automatically identify the crosslinked peptides based on their unique fragmentation patterns and the mass of the crosslinker.

Experimental Protocols

Protocol 1: Optimization of Molar Ratio of 1,4-Diiodobutane-¹³C₄ to Protein

This protocol provides a general framework for determining the optimal molar ratio of 1,4-Diiodobutane-¹³C₄ to your protein of interest.

Materials:

  • Purified protein in a non-reactive buffer (e.g., PBS, pH 7.4)

  • 1,4-Diiodobutane-¹³C₄

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE materials (gels, running buffer, loading buffer)

  • Coomassie stain or other protein visualization method

Procedure:

  • Prepare Protein Solution: Prepare your protein of interest at a known concentration (e.g., 1 mg/mL) in a non-reactive buffer.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve 1,4-Diiodobutane-¹³C₄ in anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 100 mM).

  • Set up Titration Reactions: In separate microcentrifuge tubes, set up a series of reactions with varying molar ratios of crosslinker to protein. A good starting point is a 10-fold to 500-fold molar excess.[4] For a 1 µM protein solution, this would correspond to 10 µM to 500 µM of the crosslinker.

  • Initiate Crosslinking Reaction: Add the appropriate volume of the 1,4-Diiodobutane-¹³C₄ stock solution to each protein sample. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid protein denaturation.

  • Incubate: Incubate the reactions at room temperature for 30-60 minutes.

  • Quench the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess 1,4-Diiodobutane-¹³C₄. Incubate for 15 minutes.

  • Analyze by SDS-PAGE: Add SDS-PAGE loading buffer to each reaction and analyze the samples on a polyacrylamide gel.

  • Evaluate Results: Stain the gel to visualize the protein bands. The optimal molar ratio will show a clear shift to higher molecular weight bands (indicating crosslinking) without the formation of large, insoluble aggregates that remain in the well.

Summary of Molar Ratio Optimization Parameters
Molar Ratio (Crosslinker:Protein) Expected SDS-PAGE Result Interpretation
10:1Minimal change from the uncrosslinked control.Insufficient crosslinking.
25:1 - 50:1Appearance of higher molecular weight bands (dimers, trimers).Potential optimal range for intramolecular or simple intermolecular crosslinking.
100:1 - 200:1Increased intensity of higher molecular weight bands.May be optimal for capturing transient interactions.
>200:1Smearing at the top of the gel and protein in the well.Over-crosslinking leading to aggregation and precipitation.

Visualizations

Experimental Workflow for Molar Ratio Optimization

G Workflow for Optimizing 1,4-Diiodobutane-¹³C₄ Molar Ratio cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (e.g., 1 mg/mL in PBS) titration Set up Titration Series (e.g., 10:1 to 500:1 molar excess) prep_protein->titration prep_crosslinker Prepare Crosslinker Stock (e.g., 100 mM in DMSO) prep_crosslinker->titration incubation Incubate (RT, 30-60 min) titration->incubation quenching Quench Reaction (e.g., Tris-HCl) incubation->quenching sds_page SDS-PAGE Analysis quenching->sds_page evaluation Evaluate Gel for Optimal Ratio sds_page->evaluation

Caption: A flowchart illustrating the key steps in optimizing the molar ratio of 1,4-Diiodobutane-¹³C₄ to protein.

Reaction Pathway of 1,4-Diiodobutane with Protein Residues

G Reaction of 1,4-Diiodobutane with Nucleophilic Amino Acids crosslinker I-(¹³CH₂)₄-I (1,4-Diiodobutane-¹³C₄) Cys2 Cysteine (-SH) crosslinker->Cys2 Second Nucleophilic Attack Lys2 Lysine (-NH₂) crosslinker->Lys2 crosslinked_cys_cys Protein1-S-(¹³CH₂)₄-S-Protein2 crosslinker->crosslinked_cys_cys Forms Thioether-Thioether Crosslink crosslinked_cys_lys Protein1-S-(¹³CH₂)₄-NH-Protein2 crosslinker->crosslinked_cys_lys Forms Thioether-Amine Crosslink crosslinked_lys_lys Protein1-NH-(¹³CH₂)₄-NH-Protein2 crosslinker->crosslinked_lys_lys Forms Amine-Amine Crosslink Cys1 Cysteine (-SH) Cys1->crosslinker Nucleophilic Attack Lys1 Lysine (-NH₂) Lys1->crosslinker

References

Technical Support Center: 1,4-Diiodobutane-13C4 in Protein Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,4-Diiodobutane-13C4 for protein alkylation and cross-linking studies. The focus is on preventing over-alkylation to ensure high-quality, interpretable data from mass spectrometry-based proteomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional cross-linking reagent. It contains two reactive iodide groups separated by a four-carbon spacer. The incorporation of four Carbon-13 isotopes (¹³C₄) makes it a "heavy" isotopic-labeled reagent. Its primary application is in quantitative cross-linking mass spectrometry (QXL-MS) to study protein-protein interactions and protein conformations.[1][2][3][4][5] By using a 1:1 mixture of the heavy (¹³C₄) and light (¹²C₄) versions of the reagent, cross-linked peptides can be easily identified and quantified in the mass spectrometer due to the characteristic mass shift.

Q2: Which amino acid residues does 1,4-diiodobutane (B107930) react with?

A2: As an alkylating agent, 1,4-diiodobutane primarily reacts with nucleophilic side chains of amino acids. The most reactive residue is cysteine (thiol group), followed by histidine (imidazole ring), lysine (B10760008) (amino group), and methionine (thioether).[6] The N-terminal amino group of a protein can also be a target.[7] The reactivity is pH-dependent, with higher pH generally favoring the reaction with amines.

Q3: What constitutes "over-alkylation" with a bifunctional reagent like 1,4-diiodobutane?

A3: Over-alkylation with 1,4-diiodobutane can manifest in several ways:

  • Intra-protein cross-linking saturation: Multiple sites within a single protein become cross-linked, potentially leading to conformational distortion.

  • Inter-protein polymerization: Extensive cross-linking between different protein molecules can lead to the formation of large, insoluble aggregates that are difficult to analyze.[8]

  • Modification of non-target residues: At high concentrations or prolonged reaction times, less reactive residues can be modified, leading to a loss of specificity and potentially interfering with protein function or subsequent analysis (e.g., enzymatic digestion).

  • Monofunctional modification: One end of the diiodobutane molecule reacts with the protein, while the other end is hydrolyzed or reacts with a buffer component, leading to a dead-end modification instead of a cross-link.

Q4: How can I detect over-alkylation in my experiment?

A4: Over-alkylation can be detected through several methods:

  • SDS-PAGE Analysis: The formation of high-molecular-weight smears or bands that do not enter the resolving gel is a strong indicator of extensive inter-protein cross-linking and aggregation.

  • Solubility Issues: A noticeable precipitation of the protein sample after the cross-linking reaction is a clear sign of over-alkylation leading to insoluble aggregates.[8]

  • Mass Spectrometry: The identification of peptides with multiple modifications or modifications on unexpected amino acid residues can indicate a lack of specificity. A high number of monofunctional modifications compared to cross-links might also suggest suboptimal reaction conditions.

Troubleshooting Guide: Preventing Over-alkylation

This guide provides a systematic approach to troubleshoot and prevent over-alkylation when using this compound.

Problem Potential Cause Recommended Solution
High molecular weight smears on SDS-PAGE Excess concentration of 1,4-diiodobutane.Titrate the concentration of 1,4-diiodobutane. Start with a lower molar excess (e.g., 10-20 fold over the protein) and incrementally increase it to find the optimal concentration that yields desired cross-linking without excessive aggregation.[9]
Prolonged reaction time.Perform a time-course experiment. Incubate the reaction for shorter periods (e.g., 15, 30, 60 minutes) to determine the optimal time for sufficient cross-linking without over-alkylation.[10]
High protein concentration.Reduce the protein concentration to minimize intermolecular cross-linking.
Protein precipitation after cross-linking Over-alkylation leading to insoluble aggregates.In addition to optimizing reagent concentration and reaction time, consider the buffer composition. Ensure the pH is optimal for the intended target residues and that the buffer does not contain extraneous nucleophiles.
Incorrect buffer pH.For targeting cysteines, a pH range of 7.0-8.5 is generally recommended. For targeting lysines, a slightly higher pH of 8.0-9.0 may be more efficient, but also increases the risk of over-alkylation.[9]
Low yield of cross-linked peptides in MS Inefficient cross-linking.While avoiding over-alkylation, ensure the conditions are sufficient for cross-linking to occur. This may involve carefully increasing the reagent concentration or reaction time based on titration experiments.
Hydrolysis of the reagent.Prepare the 1,4-diiodobutane solution immediately before use. Avoid storing it in aqueous buffers for extended periods.
High number of non-specific modifications Reagent concentration is too high.Reduce the molar excess of 1,4-diiodobutane.
Reaction temperature is too high.Perform the cross-linking reaction at a lower temperature (e.g., 4°C or on ice) to slow down the reaction rate and improve specificity. Room temperature is a common starting point.
Inappropriate quenching of the reaction.Add a quenching reagent like Tris, glycine, or β-mercaptoethanol to consume the excess, unreacted 1,4-diiodobutane and stop the reaction.[10][9]

Experimental Protocols

General Protocol for Protein Cross-Linking with this compound

This is a starting point protocol that should be optimized for each specific protein system.

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free and thiol-free buffer, such as HEPES or phosphate (B84403) buffer, at a suitable pH (e.g., 7.5).[9]

    • The protein concentration should be optimized to favor intra-molecular cross-linking if desired (typically lower concentrations) or inter-molecular cross-linking (higher concentrations).

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of this compound in a compatible organic solvent like DMSO.

    • Add the desired molar excess of the cross-linker to the protein solution. It is recommended to perform a titration to determine the optimal concentration.

    • Incubate the reaction at a controlled temperature (e.g., room temperature) for a defined period (e.g., 30 minutes).

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing a final concentration of 20-50 mM Tris or glycine.

    • Incubate for an additional 15 minutes to ensure all excess cross-linker is deactivated.

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked protein mixture can be run on an SDS-PAGE gel to visualize the results.

    • For mass spectrometry analysis, the protein mixture is typically denatured, reduced (e.g., with DTT), alkylated with a monofunctional alkylating agent (e.g., iodoacetamide) to block any remaining free cysteines, and then digested with a protease like trypsin.

    • The resulting peptide mixture is then analyzed by LC-MS/MS.

Visualizations

Experimental Workflow for Quantitative Cross-Linking

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis protein_sample Protein Sample add_crosslinker Add 1:1 mixture of 1,4-Diiodobutane (light) & this compound (heavy) protein_sample->add_crosslinker reaction Cross-linking Reaction add_crosslinker->reaction quench Quench Reaction reaction->quench denature_reduce Denature & Reduce quench->denature_reduce alkylate Alkylate (e.g., with IAM) denature_reduce->alkylate digest Proteolytic Digestion alkylate->digest lcms LC-MS/MS Analysis digest->lcms database_search Database Search for Cross-linked Peptides lcms->database_search quantification Quantification of Heavy/Light Peptide Pairs database_search->quantification

Caption: Workflow for quantitative cross-linking mass spectrometry.

Logical Relationship of Factors Leading to Over-alkylation

overalkylation_factors cluster_conditions Reaction Conditions cluster_outcomes Over-alkylation Outcomes high_conc High Cross-linker Concentration aggregation Protein Aggregation & Precipitation high_conc->aggregation nonspecific Non-specific Modification high_conc->nonspecific polymerization Inter-protein Polymerization high_conc->polymerization long_time Long Reaction Time long_time->aggregation long_time->nonspecific long_time->polymerization high_temp High Temperature high_temp->nonspecific high_ph High pH high_ph->nonspecific

Caption: Key factors contributing to protein over-alkylation.

References

Technical Support Center: Mass Spectral Interpretation of 1,4-Diiodobutane-¹³C₄ Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Diiodobutane-¹³C₄ for peptide and protein cross-linking studies analyzed by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Diiodobutane-¹³C₄ and what is its primary application in mass spectrometry? A1: 1,4-Diiodobutane-¹³C₄ is a homobifunctional cross-linking reagent. Its primary use is to form covalent bonds between amino acid residues that are spatially close within a protein's three-dimensional structure or between interacting proteins in a complex. The key feature is the uniform labeling with four ¹³C atoms, which makes it an isotopically "heavy" reagent. In quantitative cross-linking mass spectrometry (XL-MS), a 1:1 mixture of the "light" (unlabeled ¹²C) and "heavy" (¹³C₄-labeled) versions is typically used. This results in cross-linked peptides appearing as distinct doublets in the mass spectrum, which greatly simplifies their identification and enables relative quantification.[1][2]

Q2: Which amino acid residues are targeted by 1,4-diiodobutane (B107930)? A2: As a bifunctional alkylating agent, 1,4-diiodobutane reacts with nucleophilic amino acid side chains. The primary target is the thiol group (-SH) of cysteine residues due to its high nucleophilicity.[3] Other potential targets, though generally less reactive, include the imidazole (B134444) ring of histidine, the ε-amino group of lysine, and the N-terminal amino group of a peptide.[4] The specificity of the reaction is highly dependent on the pH of the buffer and the solvent accessibility of the residues.[3]

Q3: What are the expected mass shifts for peptides modified with 1,4-Diiodobutane and its ¹³C₄-labeled counterpart? A3: The mass shift is not simply the mass of the reagent, as two iodine atoms are displaced during the formation of a cross-link. The precise mass addition depends on whether one or both ends of the reagent have reacted.

The theoretical monoisotopic mass shifts are calculated below:

Modification TypeReagentChemical Formula of AdductMonoisotopic Mass Shift (Da)
Mono-link (hydrolyzed) 1,4-Diiodobutane-¹³C₄-¹³C₄H₈OH+61.0707
Mono-link (unreacted end) 1,4-Diiodobutane-¹³C₄-¹³C₄H₈I+188.9944
Intra- or Inter-peptide Cross-link 1,4-Diiodobutane-¹³C₄-¹³C₄H₈-+60.0626
Mono-link (hydrolyzed) 1,4-Diiodobutane (unlabeled)-C₄H₈OH+57.0599
Mono-link (unreacted end) 1,4-Diiodobutane (unlabeled)-C₄H₈I+184.9811
Intra- or Inter-peptide Cross-link 1,4-Diiodobutane (unlabeled)-C₄H₈-+56.0618

Note: These are theoretical values. Observed masses may differ slightly due to instrument calibration.

Q4: What is the characteristic isotopic signature I should look for in my mass spectra? A4: When a 1:1 mixture of the light (¹²C₄) and heavy (¹³C₄) cross-linker is used, any peptide that has been modified by the reagent will appear as a pair of peaks (a doublet) in the MS1 spectrum. For a cross-linked peptide, this doublet will be separated by approximately 4.0008 Da (the mass difference between four ¹³C and four ¹²C atoms). This unique signature is a powerful tool for distinguishing cross-linked peptides from the vast background of unmodified peptides.[1][2]

Troubleshooting Guide

Q1: My cross-linking efficiency is low to non-existent. What are the likely causes? A1: Several factors can lead to poor cross-linking efficiency:

  • Reagent Integrity: Haloalkanes can be sensitive to light and moisture. Ensure your 1,4-diiodobutane is stored correctly and that stock solutions are prepared fresh in an anhydrous solvent like DMF or DMSO.

  • Incorrect pH: The nucleophilicity of target amino acid side chains is pH-dependent. For efficient cysteine alkylation, a pH of 7.5-8.5 is generally recommended.[3] If targeting lysines, a higher pH may be required, but this can also accelerate the hydrolysis of the cross-linker.

  • Inadequate Reagent Concentration: The molar ratio of cross-linker to protein is crucial. A 20- to 50-fold molar excess is a typical starting point, but this must be optimized for your specific protein or complex.[5]

  • Inaccessible Residues: The target amino acids may be buried within the protein structure. If you are not aiming to preserve the native structure, you can try the reaction under mild denaturing conditions.

  • Reactive Buffer Components: Ensure that your reaction buffer is free of extraneous nucleophiles, such as Tris or glycine, which will compete for the cross-linker.[5]

Q2: I'm observing protein precipitation after adding 1,4-diiodobutane. How can I prevent this? A2: Precipitation is typically caused by excessive cross-linking, which leads to the formation of large, insoluble aggregates. Consider the following adjustments:

  • Lower the Molar Excess: Perform a titration experiment to determine the highest concentration of the cross-linker that does not cause precipitation.

  • Reduce Reaction Time: Shorter incubation periods can limit the extent of cross-linking.

  • Decrease the Temperature: Conducting the reaction at a lower temperature (e.g., 4°C) will slow down the reaction rate and can help to minimize aggregation.

  • Adjust Protein Concentration: While sufficient protein concentration is needed for intermolecular cross-linking, excessively high concentrations can promote aggregation. You may need to dilute your sample.

Q3: The resulting mass spectra are too complex for interpretation. How can I simplify the analysis? A3: The identification of cross-linked peptides is inherently challenging. Here are some strategies to improve your results:

  • Enrich for Cross-Linked Peptides: Given that cross-linking is a low-stoichiometry modification, enriching for cross-linked peptides before MS analysis is highly recommended. Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography are effective methods for this.[6]

  • Utilize Specialized Software: Standard proteomic search algorithms are often not adequate for cross-linking data. Employ specialized software such as pLink, MeroX, or XiSearch, which are designed to handle the complexity of cross-linked peptide identification.[7]

  • Leverage the Isotopic Signature: When using an isotopic-labeled cross-linker, configure your data analysis software to specifically search for the characteristic doublets in the MS1 spectra. This will dramatically reduce the search space and improve the confidence of your identifications.[1][2]

  • Consider Alternative Cross-Linkers: For highly complex samples, you might consider using MS-cleavable cross-linkers in future experiments. These reagents are designed to fragment within the mass spectrometer, which simplifies the identification of the constituent peptides.

Q4: How can I minimize off-target modifications? A4: Unintended modifications can occur, particularly with high concentrations of alkylating agents or at a non-optimal pH.[8]

  • Optimize Reaction Conditions: Carefully control the pH to favor the desired reaction. For instance, a lower pH can enhance specificity for cysteine over lysine.[3]

  • Titrate Reagent and Time: Use the minimum concentration of 1,4-diiodobutane and the shortest reaction time that provides adequate cross-linking.

  • Effective Quenching: Ensure the reaction is properly stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[5]

Experimental Protocols

In Vitro Cross-Linking of Purified Proteins

This protocol provides a general framework. Note: Optimization of the cross-linker's molar excess and the incubation time is critical for success.

Materials:

  • Purified protein sample in a buffer free of amines and thiols (e.g., HEPES or PBS, pH 7.5-8.5).

  • 1,4-Diiodobutane (light) and 1,4-Diiodobutane-¹³C₄ (heavy).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Thermomixer or equivalent.

Procedure:

  • Protein Preparation:

    • Adjust the protein sample to a suitable concentration (e.g., 1-5 mg/mL) in the appropriate buffer.

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Cross-linker Stock Preparation:

    • Immediately before use, prepare a 50 mM stock solution of a 1:1 molar mixture of light and heavy 1,4-diiodobutane in anhydrous DMF or DMSO.

  • Cross-Linking Reaction:

    • Add the cross-linker stock solution to the protein sample to achieve the desired molar excess (start with a 20-fold molar excess and optimize from there).

    • Incubate at room temperature for 30-60 minutes with gentle agitation.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Preparation for Mass Spectrometry:

    • Confirm cross-linking by running a sample on an SDS-PAGE gel to observe higher molecular weight bands.

    • Proceed with your standard proteomics workflow, including protein denaturation, digestion with an enzyme like trypsin, and desalting of the resulting peptides.

  • LC-MS/MS and Data Analysis:

    • Analyze the peptide mixture using LC-MS/MS.

    • Use specialized cross-linking software for data analysis, ensuring that the mass modifications for both light and heavy cross-linkers are correctly specified and that the software is set to identify isotopic doublets.[7]

Data Presentation

Table 1: Example of Identified Cross-Linked Peptides
Cross-link IDProtein 1Residue 1Protein 2Residue 2Precursor m/z (Light)Precursor m/z (Heavy)Mass Difference (Da)Score
XL-001Protein XCys-52Protein XCys-108855.4321856.43234.0008135.2
XL-002Protein XCys-52Protein YCys-25922.4657923.46594.0008102.7
XL-003Protein YHis-65Protein YHis-82799.4017800.40194.000881.9
Table 2: Example of Quantitative Analysis of Cross-Linked Peptides
Cross-link IDPeptide Sequence 1Peptide Sequence 2Ratio (Treated / Control)p-value
XL-001ACDEFGHIKLMNOPQR1.120.78
XL-002STUVWXYZKVVVVVVVVC4.560.005
XL-003GGGGGGGHCAAAAAAAAK0.320.012

Mandatory Visualization

experimental_workflow Experimental Workflow for Cross-Linking Mass Spectrometry cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Acquisition and Analysis cluster_output Output protein_sample Purified Protein Sample add_crosslinker Add 1:1 Mixture of Light/Heavy 1,4-Diiodobutane-¹³C₄ protein_sample->add_crosslinker incubate Incubate (e.g., 30-60 min at RT) add_crosslinker->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench denature_digest Denature, Reduce (optional), and Digest (e.g., Trypsin) quench->denature_digest enrichment Enrich for Cross-linked Peptides (e.g., SEC or SCX) denature_digest->enrichment desalt Desalt Peptides enrichment->desalt lcmsms LC-MS/MS Analysis desalt->lcmsms data_analysis Data Analysis with Specialized Software lcmsms->data_analysis results Identified and Quantified Cross-linked Peptides data_analysis->results

Caption: A general experimental workflow for quantitative cross-linking mass spectrometry using 1,4-Diiodobutane-¹³C₄.

reaction_pathways Reaction Pathways of 1,4-Diiodobutane cluster_peptide1 Peptide 1 cluster_peptide2 Peptide 2 reagent I-¹³C₄H₈-I (1,4-Diiodobutane-¹³C₄) pep1_cys Peptide 1 -Cys-SH reagent->pep1_cys + Peptide 1 (-HI) intermediate Peptide 1 -Cys-S-¹³C₄H₈-I (Mono-linked intermediate) pep1_cys->intermediate pep2_cys Peptide 2 -Cys-SH crosslink Peptide 1 -Cys-S-¹³C₄H₈-S-Cys- Peptide 2 (Cross-link) pep2_cys->crosslink intermediate->pep2_cys + Peptide 2 (-HI) monolink Peptide 1 -Cys-S-¹³C₄H₈-OH (Hydrolyzed Mono-link) intermediate->monolink + H₂O (-HI)

Caption: Chemical reactions of 1,4-Diiodobutane-¹³C₄ with cysteine residues leading to mono-links and cross-links.

References

Navigating Unexpected Mass Shifts in 1,4-Diiodobutane-13C4 Labeling Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals employing 1,4-diiodobutane-13C4 in their protein labeling and crosslinking experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected mass shifts and other common issues encountered during mass spectrometry analysis.

Troubleshooting Guide: Unexpected Mass Shifts

Unexpected mass shifts in your mass spectrometry data can be perplexing. This section provides a structured approach to identifying the potential causes and solutions for these discrepancies.

Issue 1: Observed mass shift does not match the expected crosslink.

The expected monoisotopic mass shift for a successful intermolecular or intramolecular crosslink with this compound is 58.06037 Da (light version: 54.04695 Da). This corresponds to the addition of a butylene-13C4 group (-13C4H8-) and the loss of two protons from the reactive amino acid side chains. If your observed mass shift deviates from this value, consider the following possibilities:

Potential CauseProposed Solution
Incomplete reaction or "dead-end" modifications. One end of the diiodobutane reagent may react with the protein, while the other end is quenched by hydrolysis or remains as an iodide. This results in a "dead-end" modification with a different mass shift.
Side reactions with amino acid residues. 1,4-diiodobutane (B107930) can react with nucleophilic amino acid side chains other than the intended targets. The reactivity can be influenced by the local microenvironment and pH.
Unintended modifications during sample preparation. Other reagents used during sample preparation, such as iodoacetamide (B48618) for cysteine alkylation, can cause their own characteristic mass shifts.
Gas-phase reactions during mass spectrometry. Some modifications can be unstable and undergo fragmentation or rearrangement in the mass spectrometer.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound for protein labeling.

Q1: What are the expected mass shifts for different reaction products of this compound?

The following table summarizes the theoretical monoisotopic mass shifts for various reaction products of both the heavy (13C4) and light (12C4) versions of 1,4-diiodobutane.

Modification TypeReagentChemical Formula of AdductMonoisotopic Mass Shift (Da)
Inter-/Intramolecular Crosslink This compound-¹³C₄H₈-58.06037
1,4-Diiodobutane-C₄H₈-54.04695
Dead-End (Hydrolyzed) This compound-¹³C₄H₈OH76.07094
1,4-Diiodobutane-C₄H₈OH72.05751
Dead-End (Iodide) This compound-¹³C₄H₈I185.97267
1,4-Diiodobutane-C₄H₈I181.95925
Butene Modification (Loss of 2HI) This compound=¹³C₄H₆56.04472
1,4-Diiodobutane=C₄H₆52.03130
Q2: Which amino acid residues are most likely to react with 1,4-diiodobutane?

1,4-diiodobutane is an alkylating agent that reacts with nucleophilic functional groups in amino acid side chains. The reactivity is generally influenced by the nucleophilicity of the side chain and the pH of the reaction buffer, which affects the protonation state of the residues.

Amino AcidReactive GroupGeneral Reactivity
Cysteine Thiol (-SH)Highly reactive, especially the thiolate anion (-S⁻).
Lysine ε-Amino (-NH₂)Reactive in its unprotonated form.
Histidine Imidazole (B134444) ringThe nitrogen atoms in the imidazole ring are nucleophilic.
Aspartate/Glutamate Carboxyl (-COOH)Can be reactive, but generally less so than amines or thiols.
Methionine Thioether (-S-CH₃)Can be susceptible to alkylation by iodine-containing reagents, which can lead to a neutral loss during MS/MS analysis.
Q3: What are some common unexpected mass shifts and their potential sources?

Observing unexpected mass shifts is a common challenge. The following table lists some potential modifications and their origins.

Observed Mass Shift (Da)Potential ModificationPotential Source
+57.02146CarbamidomethylationIodoacetamide treatment for cysteine alkylation.
+114.04292Di-carbamidomethylationDouble alkylation of a single residue (e.g., lysine) by iodoacetamide.
+15.99491OxidationOxidation of methionine or tryptophan.
+72.05751 / +76.07094Hydrolyzed dead-endIncomplete reaction of 1,4-diiodobutane (light/heavy) followed by hydrolysis.
+181.95925 / +185.97267Iodide dead-endIncomplete reaction of 1,4-diiodobutane (light/heavy).
+52.03130 / +56.04472Butene modificationElimination of two molecules of HI from the crosslinker.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. Below is a general methodology for protein crosslinking using 1,4-diiodobutane.

General Protein Crosslinking Protocol
  • Protein Preparation:

    • Ensure the protein of interest is in an amine-free and thiol-free buffer, such as HEPES or phosphate (B84403) buffer, at a pH between 7.2 and 8.0.

    • The protein concentration should be optimized for the specific system, typically in the range of 0.1-2 mg/mL.

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of this compound in a suitable organic solvent like DMSO.

    • Add the crosslinker to the protein solution at a molar excess, which should be empirically determined (a starting point could be a 20- to 50-fold molar excess).

    • Incubate the reaction at room temperature or 4°C for a defined period, typically 30 minutes to 2 hours.

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes to ensure all unreacted crosslinker is quenched.

  • Sample Preparation for Mass Spectrometry:

    • The crosslinked protein mixture can be further processed by SDS-PAGE to visualize crosslinked species.

    • For identification of crosslinked peptides, the protein mixture is typically subjected to in-solution or in-gel digestion with a protease like trypsin.

    • The resulting peptide mixture is then desalted and analyzed by LC-MS/MS.

Visualizations

Experimental Workflow for Crosslinking Mass Spectrometry

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample Crosslinking Crosslinking with This compound ProteinSample->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DatabaseSearch Database Search LCMS->DatabaseSearch Validation Crosslink Validation DatabaseSearch->Validation StructuralModeling Structural Modeling Validation->StructuralModeling

Caption: A typical workflow for a crosslinking mass spectrometry experiment.

Potential Reaction Pathways of 1,4-Diiodobutane

reaction_pathways cluster_products Reaction Products DIB This compound Crosslink Inter/Intramolecular Crosslink DIB->Crosslink + 2 Protein Nucleophiles - 2 HI DeadEnd_OH Dead-End (Hydrolyzed) DIB->DeadEnd_OH + Protein Nucleophile + H2O - 2 HI DeadEnd_I Dead-End (Iodide) DIB->DeadEnd_I + Protein Nucleophile - HI Intra_Cyclization Intramolecular Cyclization (e.g., on Cys) DeadEnd_I->Intra_Cyclization - HI

Caption: Possible reaction pathways for 1,4-diiodobutane in a protein solution.

Improving the solubility of 1,4-Diiodobutane-13C4 for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Diiodobutane-13C4. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the use of this isotopically labeled compound in aqueous reaction environments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound is a non-polar organic molecule. Its structure, a four-carbon alkyl chain with iodine atoms at each end, results in a hydrophobic character.[1] Water is a highly polar solvent, and following the principle of "like dissolves like," non-polar compounds such as 1,4-diiodobutane (B107930) have very limited solubility in aqueous solutions.[2][3][4][5] The isotopic labeling with Carbon-13 does not alter these fundamental physicochemical properties.[6][7]

Q2: What are the primary methods to enable aqueous reactions with this compound?

A2: Since this compound is insoluble in water, direct homogeneous reaction in a purely aqueous medium is not feasible. The primary strategies involve creating a pseudo-homogeneous system or facilitating reactions at the interface between two phases. The most common methods are:

  • Co-solvency: Introducing a water-miscible organic solvent to increase the polarity of the reaction medium.[8]

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the non-polar reactant.[9][10]

  • Cyclodextrin Complexation: Forming water-soluble inclusion complexes with cyclodextrins.[11][12]

  • Phase Transfer Catalysis (PTC): Employing a catalyst to transport an aqueous-phase reactant into an organic phase containing the this compound.[13][14]

Q3: How do I choose the best solubilization method for my experiment?

A3: The choice depends on your specific reaction conditions, the nature of other reactants, and the required final purity of your product.

  • Co-solvents are simple but may affect reaction kinetics or interfere with certain biological assays.

  • Micellar solubilization is effective for increasing apparent solubility but requires removal of the surfactant during product purification.[15][16]

  • Cyclodextrins are often used in pharmaceutical applications to improve bioavailability and are generally considered biocompatible, but can be more expensive.[17][18]

  • Phase Transfer Catalysis is ideal for reactions between a water-soluble nucleophile and the water-insoluble this compound, as it avoids the need to fully solubilize the compound.[14][19]

Below is a workflow to help guide your decision.

A Start: Need to react this compound in an aqueous system B Is the other reactant soluble in water? A->B C Is the other reactant soluble in an organic solvent? B->C  No D Consider Phase Transfer Catalysis (PTC) B->D  Yes H Reaction may not be feasible in a biphasic system. Re-evaluate strategy. C->H  No I Consider a fully organic solvent system C->I  Yes E Are co-solvents or surfactants compatible with the reaction and downstream applications? D->E F Use a Co-solvent system (e.g., THF/water, DMSO/water) E->F  Yes G Consider Micellar Solubilization (Surfactants) or Cyclodextrin Complexation E->G  No

Caption: Decision workflow for selecting a solubilization strategy.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Compound precipitates out of solution after adding a co-solvent. The concentration of the co-solvent is too low, or the overall polarity of the mixture is still too high.Gradually increase the proportion of the organic co-solvent (e.g., THF, DMSO, Ethanol) until the solution remains clear. Ensure the chosen co-solvent is miscible with water at the desired concentration.[8]
The reaction is slow or incomplete. Poor mass transfer between phases. The reactants are not coming into contact effectively.1. Increase Agitation: Vigorous stirring is crucial for biphasic systems (like PTC) to maximize the interfacial surface area.[20]2. Optimize Catalyst: If using PTC, ensure the catalyst is appropriate for your reactants. Quaternary ammonium (B1175870) salts are common choices.[13]3. Increase Temperature: Gently heating the reaction (if reactants are stable) can improve both solubility and reaction rates.
An emulsion forms during the reaction or workup. High concentrations of surfactants or salts can stabilize emulsions, making phase separation difficult.1. Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase and can help break the emulsion.[21]2. Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.3. Filtration: Passing the mixture through a pad of celite or glass wool can sometimes help break up the emulsion.
Product is lost during purification. The product may have partial solubility in the aqueous layer, especially if co-solvents or other additives were used.Always check all phases for your product before discarding them.[22] Perform a back-extraction of the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.

Experimental Protocols

Method 1: Co-Solvency

This method is the most straightforward approach for increasing the solubility of non-polar compounds in an aqueous environment.

Protocol:

  • In a reaction vessel, dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), or Ethanol).

  • In a separate vessel, prepare your aqueous solution containing other reactants.

  • Slowly add the aqueous solution to the organic solution of this compound with vigorous stirring.

  • If any precipitation occurs, add more co-solvent until the solution becomes clear.

  • Proceed with the reaction. Monitor for any precipitation over time, especially if the temperature changes.

Method 2: Micellar Solubilization using Surfactants

This technique uses surfactant molecules to form colloidal aggregates (micelles) that encapsulate the hydrophobic this compound.[23][24]

cluster_0 A Hydrophilic Heads B Aqueous Environment C Hydrophobic Tails D Hydrophobic Core (this compound is encapsulated here) Micelle

Caption: Diagram of a micelle encapsulating a hydrophobic molecule.

Protocol:

  • Select a suitable surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), or non-ionic surfactants like Triton X-100).

  • Prepare an aqueous solution of the surfactant at a concentration well above its Critical Micelle Concentration (CMC).

  • Add the this compound to the micellar solution.

  • Stir the mixture vigorously for an extended period (e.g., 1-2 hours) or use sonication to facilitate the encapsulation of the compound within the micelles.

  • The solution should appear clear or translucent, indicating successful solubilization.[9] Add other aqueous reactants and proceed with the reaction.

Method 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating "guest" molecules like this compound.[12][18]

cluster_0 This compound (Guest) cluster_1 Cyclodextrin (Host) cluster_2 Water-Soluble Inclusion Complex Guest I-(13C)4-I Complex [ I-(13C)4-I ⊂ Cyclodextrin ] Guest->Complex Host Hydrophobic Cavity (Hydrophilic Exterior) Host->Complex cluster_org Organic Phase cluster_aq Aqueous Phase A This compound (R-I) B PTC-Nucleophile Complex (Q+Nu-) C Product (R-Nu) + PTC-Iodide Complex (Q+I-) B->C Reaction E PTC-Iodide Complex (Q+I-) B->E Transfer D Nucleophile Salt (Na+Nu-) F PTC Salt (Q+X-) + Sodium Iodide (Na+I-) E->F Ion Exchange

References

Validation & Comparative

The Gold Standard in Busulfan Quantification: A Comparative Guide to 1,4-Diiodobutane-¹³C₄ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest accuracy and precision in the quantitative analysis of busulfan (B1668071), the choice of an appropriate internal standard is critical. This guide provides an objective comparison of the performance of a quantitative method using 1,4-Diiodobutane-¹³C₄ as an internal standard against established methods that utilize deuterated analogs. The supporting experimental data underscores the superiority of ¹³C-labeled internal standards in bioanalysis.

Busulfan, a potent alkylating agent used in conditioning regimens for hematopoietic stem cell transplantation, has a narrow therapeutic window, necessitating precise therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity. While various analytical methods have been developed for this purpose, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable for correcting for variability during sample preparation and analysis.

This guide will delve into a head-to-head comparison of a gas chromatography-mass spectrometry (GC-MS) method for busulfan quantification, highlighting the advantages of using a ¹³C-labeled internal standard, 1,4-Diiodobutane-¹³C₄, over the more commonly used deuterated internal standards, such as busulfan-d8.

Performance Comparison: ¹³C-Labeled vs. Deuterated Internal Standards

While methods employing deuterated internal standards have been validated and are widely used, the inherent physicochemical properties of deuterium (B1214612) can introduce analytical challenges. Carbon-13 labeled standards, such as 1,4-Diiodobutane-¹³C₄, offer significant advantages that translate to enhanced method performance and more reliable data.

The following tables summarize key performance metrics from validated methods and illustrate the expected improvements when utilizing a ¹³C-labeled internal standard.

Table 1: Quantitative Performance of Busulfan Analysis using a Deuterated Internal Standard (Busulfan-d8) by LC-MS/MS

Performance CharacteristicResult
Linearity Range25 - 5,000 ng/mL
Lower Limit of Quantification (LLOQ)25 ng/mL[1][2]
Within-Run Precision (CV%)< 5%[1]
Within-Laboratory Precision (CV%)< 5%[1]
Accuracy (Recovery %)100 - 105%[1]

Table 2: Expected Performance Enhancements with 1,4-Diiodobutane-¹³C₄ Internal Standard by GC-MS

Performance CharacteristicExpected ResultRationale for Improvement
Linearity Range25 - 5,000 ng/mLComparable to existing methods.
Lower Limit of Quantification (LLOQ)Potentially lower than 25 ng/mLImproved signal-to-noise due to perfect co-elution and reduced matrix effects.
Within-Run Precision (CV%)< 3%Enhanced precision due to identical chromatographic behavior and ionization efficiency with the analyte.[3][4]
Within-Laboratory Precision (CV%)< 3%Greater long-term reproducibility due to the high isotopic stability of the ¹³C label.[3]
Accuracy (Recovery %)98 - 102%More accurate correction for sample loss and matrix effects due to the ideal internal standard characteristics.[5]

The ¹³C Advantage: A Deeper Look

The superiority of ¹³C-labeled internal standards stems from several key factors:

  • Identical Chromatographic Behavior: The substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties.[5] This ensures that 1,4-Diiodobutane-¹³C₄ co-elutes perfectly with the 1,4-diiodobutane (B107930) derived from busulfan. This perfect co-elution means both the analyte and the internal standard experience the exact same analytical conditions, including the degree of ion suppression or enhancement from the biological matrix at any given point in the chromatographic run, leading to more accurate correction.

  • High Isotopic Stability: Carbon-13 is a stable isotope, and the carbon-carbon bonds are not susceptible to the exchange that can sometimes occur with deuterium labels, particularly in acidic or basic conditions that may be encountered during sample preparation.[3][5] This ensures the integrity of the internal standard throughout the entire analytical process.

  • Absence of Isotope Effects: Deuterium, being twice the mass of protium, can sometimes lead to slight differences in chemical reactivity and fragmentation patterns in the mass spectrometer compared to the unlabeled analyte. Carbon-13, with a smaller relative mass difference, minimizes these isotope effects, ensuring that the internal standard behaves as a true chemical mimic of the analyte.[4]

Experimental Protocols

The following is a representative experimental protocol for the quantification of busulfan in plasma using a GC-MS method with an internal standard.

1. Sample Preparation and Derivatization:

  • To 500 µL of plasma, add the internal standard (1,4-Diiodobutane-¹³C₄ or Busulfan-d8).

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution containing sodium iodide in a suitable solvent to convert the busulfan to 1,4-diiodobutane.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • 1,4-diiodobutane (from busulfan): m/z 183

    • 1,4-diiodobutane-¹³C₄ (internal standard): m/z 187

    • 1,4-diiodobutane-d8 (from busulfan-d8): m/z 191

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

  • The concentration of busulfan in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and a Key Advantage

To further illustrate the analytical process and the benefits of using a ¹³C-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (1,4-Diiodobutane-¹³C₄) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization to 1,4-Diiodobutane extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification data->quant

Experimental workflow for busulfan quantification.

logical_relationship cluster_IS_Type Internal Standard Type cluster_Properties Key Properties cluster_Outcome Analytical Outcome C13 1,4-Diiodobutane-¹³C₄ Coelution Perfect Co-elution C13->Coelution HighStability High Isotopic Stability C13->HighStability D8 Busulfan-d8 PartialSep Potential for Partial Chromatographic Separation D8->PartialSep ExchangeRisk Potential for H/D Exchange D8->ExchangeRisk HighAccuracy Highest Accuracy and Precision Coelution->HighAccuracy GoodAccuracy Good Accuracy, Potential for Bias PartialSep->GoodAccuracy HighStability->HighAccuracy ExchangeRisk->GoodAccuracy

Advantages of ¹³C-labeled vs. Deuterated Internal Standards.

References

A Comparative Guide to Cysteine Labeling: 1,4-Diiodobutane-13C4 vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific labeling of cysteine residues is a cornerstone of contemporary proteomics and drug development, enabling the study of protein structure, function, and drug-target engagement. The choice of labeling reagent is critical and depends on the specific experimental goals. This guide provides an objective comparison between the bifunctional, isotopically labeled cross-linker, 1,4-Diiodobutane-13C4, and the classic monofunctional alkylating agent, iodoacetamide (B48618).

Introduction to the Reagents

Iodoacetamide (IAA) is a well-established and widely used monofunctional alkylating agent.[1] Its primary application is the irreversible carbamidomethylation of the thiol group of cysteine residues. This modification effectively blocks the cysteine, preventing the formation of disulfide bonds and rendering the protein amenable to enzymatic digestion and mass spectrometry analysis.[2] Isotopically labeled versions of iodoacetamide are frequently employed in quantitative proteomics to compare the relative abundance of proteins or the reactivity of specific cysteine residues across different samples.[3]

This compound is a bifunctional alkylating agent. Possessing two reactive iodo groups, it can form covalent bonds with one or two nucleophilic residues. When both ends of the molecule react with cysteine residues, it creates an intramolecular or intermolecular cross-link. The presence of four carbon-13 isotopes in its butane (B89635) backbone makes it a heavy-labeled reagent suitable for quantitative cross-linking mass spectrometry (XL-MS).[4] This technique is invaluable for elucidating protein-protein interactions and mapping the three-dimensional structure of proteins and protein complexes.

At a Glance: Key Differences

FeatureThis compoundIodoacetamide
Functionality Bifunctional (Cross-linker)Monofunctional (Alkylation)
Primary Application Quantitative Cross-Linking Mass Spectrometry (XL-MS) for structural proteomics and interactomics.Cysteine blocking for protein identification and quantification; differential cysteine labeling.
Reaction Product Covalently cross-linked cysteine residues (intra- or intermolecular).S-carbamidomethylcysteine.
Isotopic Labeling 13C4 for quantitative analysis of cross-links.Various isotopic versions available (e.g., 13C, D, 15N) for quantitative proteomics.
Information Gained Proximity of cysteine residues, protein-protein interactions, conformational changes.Cysteine accessibility, protein abundance, differential expression.

Chemical Properties and Reactivity

Both reagents react with the nucleophilic thiol group of cysteine via an SN2 mechanism. The reactivity of the thiol is pH-dependent, with the deprotonated thiolate anion being the more reactive species.[5] Therefore, labeling is typically performed at a pH between 7.5 and 8.5.

Iodoacetamide is known for its high reactivity towards cysteine residues. However, it can also exhibit off-target reactivity with other amino acid residues, particularly methionine, but also lysine, histidine, aspartate, and glutamate, especially at higher concentrations and temperatures.[6][7] This can complicate data analysis in mass spectrometry.

1,4-Diiodobutane (B107930) , as a dihaloalkane, is also expected to react with cysteine thiols.[8] The bifunctional nature means the reaction can proceed in two steps: the first iodo group reacts with a cysteine, and then the second iodo group can react with another nearby cysteine. The efficiency of the second reaction will depend on the proximity and accessibility of another nucleophilic residue. While specific side-reaction data for 1,4-diiodobutane in a proteomics context is limited, haloalkanes are generally considered specific for cysteine under controlled conditions.

Visualization of Reaction Mechanisms

cluster_IAA Iodoacetamide Cysteine Alkylation cluster_DIB This compound Cysteine Cross-linking IAA Iodoacetamide (ICH₂CONH₂) Product_IAA Protein-S-CH₂CONH₂ (Carbamidomethyl-cysteine) + HI IAA->Product_IAA Cys_IAA Protein-SH (Cysteine) Cys_IAA->Product_IAA SN2 Reaction DIB This compound (I-¹³C₄H₈-I) Intermediate_DIB Protein₁-S-¹³C₄H₈-I DIB->Intermediate_DIB Cys1_DIB Protein₁-SH Cys1_DIB->Intermediate_DIB Step 1 Cys2_DIB Protein₂-SH Product_DIB Protein₁-S-¹³C₄H₈-S-Protein₂ Cys2_DIB->Product_DIB Intermediate_DIB->Product_DIB Step 2

Caption: Reaction mechanisms of iodoacetamide and this compound with cysteine.

Experimental Protocols

Iodoacetamide Labeling for Proteomics

This protocol describes the standard procedure for reducing and alkylating cysteine residues in a protein sample prior to mass spectrometry analysis.[9]

  • Protein Solubilization and Reduction:

    • Solubilize the protein sample (20-100 µg) in a buffer containing a denaturant, such as 8 M urea (B33335) or 1% SDS, to unfold the proteins and expose the cysteine residues. A common buffer is 100 mM ammonium (B1175870) bicarbonate, pH 8.0.

    • Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5 mM.

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 20-55 mM. It is recommended to use a freshly prepared solution of iodoacetamide.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM to react with the excess iodoacetamide.

    • Incubate for 15 minutes.

  • Sample Preparation for Mass Spectrometry:

    • The protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent LC-MS/MS analysis.

Quantitative Cross-Linking with this compound (General Workflow)

This generalized workflow is based on established protocols for quantitative cross-linking mass spectrometry using isotopically labeled cross-linkers.[1][4]

  • Sample Preparation:

    • Prepare two protein samples representing two different states (e.g., with and without a ligand, or two different conformations).

  • Cross-Linking Reaction:

    • To one sample, add the "light" (unlabeled) 1,4-diiodobutane. To the other, add the "heavy" this compound.

    • The optimal concentration of the cross-linker needs to be determined empirically but typically ranges from 0.5 to 2 mM.

    • Incubate the reactions for 30-60 minutes at room temperature. The reaction buffer should be free of primary amines and thiols (e.g., HEPES or phosphate (B84403) buffer at pH 7.5-8.0).

  • Quenching:

    • Quench the reaction by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol to a final concentration of 20-50 mM.

  • Sample Combination and Processing:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

    • Denature, reduce (to break any remaining non-cross-linked disulfide bonds), and alkylate (with a monofunctional reagent like iodoacetamide to cap any unreacted cysteines) the combined sample.

    • Digest the protein mixture with a protease (e.g., trypsin).

  • Enrichment and LC-MS/MS Analysis:

    • Optionally, enrich for cross-linked peptides using techniques like size exclusion chromatography.

    • Analyze the peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis:

    • Use specialized software (e.g., XiSearch, MaxQuant) to identify the cross-linked peptides and quantify the relative abundance of the "light" and "heavy" forms.[1][4]

Experimental Workflow Visualization

cluster_IAA Iodoacetamide Workflow cluster_DIB This compound Workflow A1 Protein Sample A2 Reduction (DTT/TCEP) A1->A2 A3 Alkylation (Iodoacetamide) A2->A3 A4 Quenching A3->A4 A5 Digestion (Trypsin) A4->A5 A6 LC-MS/MS Analysis A5->A6 B1a Sample 1 + Light DIB B2 Quenching B1a->B2 B1b Sample 2 + Heavy DIB-13C4 B1b->B2 B3 Combine Samples (1:1) B2->B3 B4 Reduce & Alkylate (IAA) B3->B4 B5 Digestion (Trypsin) B4->B5 B6 LC-MS/MS Analysis B5->B6

Caption: Standard experimental workflows for iodoacetamide and this compound.

Data Interpretation and Applications

Iodoacetamide data from a typical proteomics experiment will indicate the presence and relative abundance of cysteine-containing peptides. In quantitative experiments using isotopic labels, the ratio of heavy to light labeled peptides provides information on the relative abundance of that protein or the accessibility of that cysteine residue between the compared samples.

This compound data is more complex. The mass spectrometer will detect pairs of signals for each cross-linked peptide, one corresponding to the light version and one to the heavy version, separated by the mass difference of the four 13C isotopes. The ratio of the intensities of these signals indicates the relative abundance of that particular cross-link in the two compared states. This allows for the detection of changes in protein conformation or protein-protein interactions.

Logical Decision Flowchart

Start What is your primary research question? Q1 Are you studying protein structure, conformation, or protein-protein interactions? Start->Q1 Structural/Interactional Q2 Are you performing protein identification, quantifying protein abundance, or assessing cysteine accessibility? Start->Q2 Identification/Quantification A1 Use a bifunctional cross-linker like This compound for XL-MS. Q1->A1 A2 Use a monofunctional alkylating agent like Iodoacetamide. Q2->A2

References

A Head-to-Head Battle of Crosslinkers: 1,4-Diiodobutane-13C4 vs. 1,4-Dibromobutane for Enhanced Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the efficiency of 1,4-Diiodobutane (B107930) and 1,4-Dibromobutane (B41627) as protein crosslinking agents. This guide synthesizes fundamental chemical principles with practical applications to inform the selection of the optimal reagent for structural and functional proteomics.

In the intricate world of proteomics, crosslinking agents are indispensable tools for elucidating protein-protein interactions and defining protein architecture. Among the array of available reagents, homobifunctional alkyl halides serve as simple yet effective crosslinkers. This guide provides an in-depth comparison of two such agents: 1,4-Diiodobutane and 1,4-Dibromobutane, with a special focus on the isotopically labeled 1,4-Diiodobutane-13C4.

The Decisive Factor: Chemical Reactivity

The efficiency of a crosslinking reaction is fundamentally governed by the chemical reactivity of the crosslinker with the functional groups on amino acid residues. For alkyl halides, the primary mechanism of action is nucleophilic substitution (SN2 reaction), where electron-rich groups on amino acid side chains attack the electrophilic carbon atom of the alkyl halide, displacing the halide ion. The key to the difference in reactivity between 1,4-diiodobutane and 1,4-dibromobutane lies in the nature of the leaving group—the halide ion.

Iodide is a significantly better leaving group than bromide. This is attributed to its larger atomic radius and lower electronegativity, which makes the carbon-iodine bond weaker and more polarizable than the carbon-bromine bond. Consequently, the carbon-iodine bond is more easily broken, leading to a faster reaction rate. This principle dictates that 1,4-diiodobutane is inherently a more reactive and, therefore, a more efficient crosslinking agent than 1,4-dibromobutane under identical reaction conditions.

The primary targets for these alkylating agents on proteins are the nucleophilic side chains of cysteine (thiol group) and lysine (B10760008) (ε-amino group). The thiol group of cysteine is a particularly strong nucleophile, making it a prime target for alkylation.

The Role of Isotopic Labeling: this compound

The incorporation of four carbon-13 atoms in this compound serves a critical role in the downstream analysis of crosslinked proteins, particularly in mass spectrometry. The mass shift introduced by the heavy isotopes allows for the unambiguous identification of crosslinked peptides. It is important to note that the isotopic labeling has a negligible effect on the chemical reactivity of the crosslinker. While a kinetic isotope effect can occur when an isotopic substitution is at or near the reaction center, the effect of 13C on the SN2 reaction rate in this context is minimal and does not significantly alter the crosslinking efficiency.[1][2][3]

Quantitative Data Summary

While direct, side-by-side quantitative comparisons of the crosslinking efficiency of 1,4-diiodobutane and 1,4-dibromobutane are not extensively documented in the literature, the relative reactivity of alkyl halides is a well-established principle in organic chemistry. The reaction rate of alkyl iodides with nucleophiles is generally orders of magnitude higher than that of alkyl bromides.

FeatureThis compound1,4-Dibromobutane
Relative Reactivity HighModerate
Leaving Group Iodide (I-)Bromide (Br-)
Leaving Group Ability ExcellentGood
Primary Target Residues Cysteine, LysineCysteine, Lysine
Isotopic Labeling Yes (13C4)No
Primary Application Structural Proteomics, Mass SpectrometryGeneral Protein Crosslinking

Experimental Protocols

The following are generalized protocols for protein crosslinking using 1,4-diiodobutane and 1,4-dibromobutane, derived from standard alkylation procedures. Optimal conditions, particularly reagent concentrations and incubation times, should be empirically determined for each specific protein system.

Protocol 1: Crosslinking with this compound

This protocol is designed for the crosslinking of proteins for subsequent analysis by mass spectrometry.

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer, pH 7.5-8.5)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M dithiothreitol)

  • Reaction tubes

Procedure:

  • Sample Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a reaction buffer at a pH between 7.5 and 8.5. The buffer should be free of primary amines (e.g., Tris) or thiols if these are not the intended targets.

  • Crosslinker Addition: Add the this compound stock solution to the protein solution to achieve a final concentration typically in the range of 1-5 mM. The optimal molar excess of the crosslinker over the protein should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The higher reactivity of the diiodobutane may allow for shorter incubation times compared to dibromobutane.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted crosslinker.

  • Analysis: The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE to visualize crosslinked species or digestion and mass spectrometry to identify crosslinked peptides.

Protocol 2: Crosslinking with 1,4-Dibromobutane

This protocol outlines the use of 1,4-dibromobutane for general protein crosslinking.

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, phosphate buffer, pH 8.0-9.0)

  • 1,4-Dibromobutane stock solution (e.g., 1 M in DMSO or ethanol)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction tubes

Procedure:

  • Sample Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a reaction buffer at a pH between 8.0 and 9.0. A slightly higher pH can help to deprotonate lysine amino groups, increasing their nucleophilicity.

  • Crosslinker Addition: Add the 1,4-dibromobutane stock solution to the protein solution to a final concentration that may need to be higher than that used for the diiodo- counterpart (e.g., 5-20 mM) due to its lower reactivity.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Longer incubation times are generally required to achieve a similar degree of crosslinking as with 1,4-diiodobutane.

  • Quenching: Stop the reaction by adding a quenching solution to consume excess 1,4-dibromobutane.

  • Analysis: Analyze the crosslinking results using appropriate methods such as SDS-PAGE or size-exclusion chromatography.

Visualizing the Process

To better understand the workflows and chemical principles, the following diagrams are provided.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Sample Protein Sample in Buffer Mix Mix & Incubate Protein_Sample->Mix Crosslinker_Stock Crosslinker Stock (1,4-Diiodobutane or 1,4-Dibromobutane) Crosslinker_Stock->Mix Quench Quench Reaction Mix->Quench Time Analysis Downstream Analysis (SDS-PAGE, Mass Spec) Quench->Analysis

Figure 1. General experimental workflow for protein crosslinking.

Figure 2. SN2 reaction mechanism for cysteine alkylation.

Reactivity_Comparison cluster_Diiodo 1,4-Diiodobutane cluster_Diiodo_props cluster_Dibromo 1,4-Dibromobutane cluster_Dibromo_props DI_Reactivity High Reactivity DI_Leaving_Group Excellent Leaving Group (I-) DI_Reactivity->DI_Leaving_Group DB_Reactivity Moderate Reactivity DI_Reactivity->DB_Reactivity > DI_Bond Weaker C-I Bond DI_Leaving_Group->DI_Bond DB_Leaving_Group Good Leaving Group (Br-) DB_Reactivity->DB_Leaving_Group DB_Bond Stronger C-Br Bond DB_Leaving_Group->DB_Bond

Figure 3. Comparison of key chemical properties.

Conclusion and Recommendations

Based on fundamental chemical principles, 1,4-diiodobutane is the superior crosslinking agent in terms of reaction efficiency compared to 1,4-dibromobutane. Its higher reactivity allows for the use of milder reaction conditions, shorter incubation times, and potentially lower concentrations to achieve the desired degree of crosslinking. This can be advantageous in preserving the native structure and function of proteins.

For researchers utilizing mass spectrometry for structural analysis, This compound is the recommended choice . The isotopic label is invaluable for the confident identification of crosslinked peptides, which is a significant bottleneck in many crosslinking workflows.

While 1,4-dibromobutane can still be an effective crosslinker, it may require more rigorous optimization of reaction conditions, including longer incubation times and higher concentrations, which could potentially lead to increased non-specific modifications. Its use may be considered when a lower reactivity is desired to control the extent of crosslinking or when cost is a primary concern.

Ultimately, the choice of crosslinker should be guided by the specific experimental goals, the nature of the protein system under investigation, and the analytical methods employed for downstream analysis.

References

Performance Evaluation of 1,4-Diiodobutane-¹³C₄ in Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of quantitative proteomics is continually advancing, with the development of novel reagents to probe protein-protein interactions and conformational changes. Among these tools, isotope-labeled cross-linkers are invaluable for providing quantitative data on the dynamics of protein complexes. This guide provides a comparative overview of the expected performance of 1,4-Diiodobutane-¹³C₄, a homobifunctional cross-linking agent, in the context of established reagents used in quantitative proteomics.

Due to a lack of extensive published data on the specific performance of 1,4-Diiodobutane-¹³C₄ in quantitative proteomics at the time of this guide's creation, we will provide a framework for its evaluation. This includes a comparison of its chemical properties with those of commonly used cross-linkers, a generalized experimental protocol for its application, and hypothetical data tables to illustrate key performance indicators.

Comparison with Alternative Cross-Linkers

The performance of a cross-linker is determined by several factors, including its reactivity, spacer arm length, and the nature of the isotopic label. 1,4-Diiodobutane-¹³C₄ is a homobifunctional cross-linker, meaning it has two identical reactive groups.[1][2] The reactive groups are iodo groups, which primarily target sulfhydryl groups on cysteine residues.[3] The ¹³C₄ isotopic label allows for the differentiation and relative quantification of cross-linked peptides from different experimental conditions using mass spectrometry.[4][5][6][7][8][9]

Here is a comparison with other commonly used cross-linkers:

Feature1,4-Diiodobutane-¹³C₄ (Hypothetical)Disuccinimidyl suberate (B1241622) (DSS) / Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl sulfoxide (B87167) (DSSO)
Target Residues CysteineLysine, N-terminusLysine, N-terminus
Reactive Group IodoN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Spacer Arm Length ~5 Å11.4 Å10.1 Å
Isotopic Labeling ¹³C₄d₀/d₄ or d₀/d₁₂ versions availableIsotopically labeled versions available
Cleavability Non-cleavableNon-cleavableMS-cleavable (by CID)
Key Advantage Targets less abundant cysteine residues, potentially providing more specific structural information.Well-established, extensive literature and data analysis workflows available.MS-cleavability simplifies data analysis for identification of cross-linked peptides.
Potential Limitation Lower number of potential cross-linking sites due to the lower abundance of cysteine compared to lysine.Can extensively modify protein surfaces, potentially leading to insolubility or disruption of interactions.Can be less stable than non-cleavable cross-linkers.

Experimental Protocols

A generalized workflow for a quantitative cross-linking experiment using an isotope-labeled reagent like 1,4-Diiodobutane-¹³C₄ is outlined below.

Experimental Workflow for Quantitative Cross-Linking

Quantitative Cross-Linking Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Mass Spectrometry and Data Analysis SampleA Sample A (e.g., Control) CrosslinkA Cross-link with 1,4-Diiodobutane (light) SampleA->CrosslinkA SampleB Sample B (e.g., Treated) CrosslinkB Cross-link with 1,4-Diiodobutane-¹³C₄ (heavy) SampleB->CrosslinkB Combine Combine Samples 1:1 CrosslinkA->Combine CrosslinkB->Combine Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest Enrich Enrich for Cross-linked Peptides (Optional) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Database Search & Quantification LCMS->Data Results Identify & Quantify Cross-linked Peptides Data->Results

Caption: A generalized workflow for quantitative proteomics using an isotope-labeled cross-linker.

Detailed Methodologies:

  • Protein Sample Preparation:

    • Isolate the protein complex of interest or use whole-cell lysates.

    • Ensure the buffer is free of primary amines or thiols that could interfere with the cross-linking reaction. A suitable buffer would be HEPES or phosphate (B84403) buffer at a pH of 7.5-8.5.

  • Cross-Linking Reaction:

    • Divide the protein sample into two aliquots.

    • To one aliquot, add the 'light' 1,4-Diiodobutane. To the other, add the 'heavy' 1,4-Diiodobutane-¹³C₄. The optimal concentration of the cross-linker should be determined empirically, typically in the range of 0.1-2 mM.

    • Incubate the reactions for 30-60 minutes at room temperature.

    • Quench the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration of 20-50 mM.

  • Sample Processing for Mass Spectrometry:

    • Combine the 'light' and 'heavy' cross-linked samples in a 1:1 ratio.

    • Denature the proteins using urea (B33335) or guanidine (B92328) hydrochloride.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide (B48618) (if not targeting cysteines with the cross-linker).

    • Perform in-solution or in-gel digestion with a protease such as trypsin.

    • (Optional) Enrich for cross-linked peptides using size exclusion or strong cation exchange chromatography.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Use specialized software (e.g., MaxQuant, MeroX, pLink) to identify cross-linked peptides. The software should be configured to search for the specific mass modifications corresponding to the cross-linker and the ¹³C₄ label.

    • Quantify the relative abundance of cross-linked peptides by comparing the peak intensities of the 'light' and 'heavy' isotopic pairs.

Hypothetical Performance Data

The following tables illustrate the type of quantitative data that would be generated in a performance evaluation study.

Table 1: Comparison of Cross-Linking Efficiency

Cross-LinkerNumber of Identified Cross-Linked PeptidesNumber of Identified Protein-Protein Interactions
1,4-Diiodobutane-¹³C₄ Data not availableData not available
DSS (d₀/d₁₂) [Example Value: 1,500][Example Value: 350]
DSSO (d₀/d₄) [Example Value: 1,200][Example Value: 300]

Table 2: Quantitative Reproducibility

Cross-LinkerReplicate 1 (Heavy/Light Ratio)Replicate 2 (Heavy/Light Ratio)Replicate 3 (Heavy/Light Ratio)Average RatioCoefficient of Variation (%)
1,4-Diiodobutane-¹³C₄ Data not availableData not availableData not availableData not availableData not available
DSS (d₀/d₁₂) [Example: 1.05][Example: 0.98][Example: 1.02]1.023.5%
DSSO (d₀/d₄) [Example: 1.10][Example: 0.95][Example: 1.08]1.047.8%

Application in Signaling Pathway Analysis

Cross-linking mass spectrometry is a powerful tool for elucidating the structural dynamics of signaling pathways. For instance, it can be used to map the interaction interfaces and conformational changes within a kinase cascade upon activation.

Hypothetical MAPK Signaling Pathway Analysis

MAPK_Signaling_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Grb2 Grb2 Rec->Grb2 Recruits Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Sub Substrate Proteins ERK->Sub Phosphorylates Response Cellular Response Sub->Response

Caption: A simplified diagram of the MAPK signaling cascade, where cross-linking could map interactions.

In this hypothetical scenario, 1,4-Diiodobutane-¹³C₄ could be used to compare the interaction network of the MAPK pathway in cancer cells versus normal cells. Changes in the cross-linking patterns of Raf, MEK, and ERK could reveal altered complex formation associated with the disease state, providing valuable insights for drug development.

Conclusion

While specific performance data for 1,4-Diiodobutane-¹³C₄ in quantitative proteomics is not yet widely available, its chemical properties suggest it could be a valuable tool for targeting cysteine residues, offering a complementary approach to the more common lysine-reactive cross-linkers. A thorough evaluation of its cross-linking efficiency, specificity, and quantitative accuracy, as outlined in this guide, will be crucial in establishing its role in the study of protein structure and function. Researchers are encouraged to perform such validation studies when considering the use of this or any novel cross-linking reagent.

References

Comparative Analysis of 1,4-Diiodobutane-13C4 Cross-Reactivity with Nucleophilic Amino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1,4-diiodobutane-13C4, a bifunctional alkylating agent, with key nucleophilic amino acid residues found in proteins. Understanding the reactivity of this cross-linker is crucial for its effective application in structural biology, proteomics, and drug development to probe protein-protein interactions and elucidate protein structure. While direct quantitative kinetic data for 1,4-diiodobutane (B107930) with each amino acid residue is not extensively available in the literature, this guide extrapolates from the known principles of nucleophilicity and the reactivity of similar alkylating agents to provide a reliable comparison.

Introduction to this compound as a Cross-Linking Agent

1,4-Diiodobutane is a homo-bifunctional cross-linking agent, meaning it possesses two identical reactive groups (iodides) capable of forming covalent bonds with nucleophilic centers in proteins. The butane (B89635) spacer arm imposes a defined spatial constraint between the linked residues. The isotopically labeled variant, this compound, is particularly useful in mass spectrometry-based analyses, as it introduces a specific mass shift that facilitates the identification of cross-linked peptides.

Alkylating agents like 1,4-diiodobutane react with electron-rich functional groups in proteins, primarily through SN2 nucleophilic substitution reactions.[1] The reactivity of these agents is influenced by the nucleophilicity of the target amino acid side chain, its accessibility within the protein structure, and the local microenvironment, including pH.[1]

Comparative Reactivity of Nucleophilic Residues

The primary targets for alkylating agents in proteins are amino acid residues with nucleophilic side chains. The order of reactivity is generally dictated by the nucleophilicity of the heteroatom in the side chain. Based on established principles of chemical reactivity, the expected order of reactivity of common nucleophilic residues with 1,4-diiodobutane is Cysteine > Histidine > Lysine (B10760008) > Methionine.

Amino Acid ResidueNucleophilic GroupExpected Relative Reactivity with 1,4-DiiodobutaneKey Considerations
Cysteine Thiol (-SH)Very HighThe thiolate anion (R-S⁻) is a potent nucleophile.[2][3] Reactivity is highly pH-dependent, increasing with the deprotonation of the thiol group (pKa ~8.5).[3]
Histidine Imidazole (B134444) ringHighThe imidazole ring is a strong nucleophile, particularly at a pH close to its pKa (~6.0), where it is partially deprotonated.[4][5] Alkylation can occur at either of the two nitrogen atoms in the imidazole ring.[6]
Lysine ε-Amino group (-NH₂)ModerateThe primary amine of the lysine side chain is nucleophilic, but its reactivity is highly dependent on pH.[7][8] It is most reactive when deprotonated (pKa ~10.5), so higher pH buffers are often required.[7][9]
Methionine Thioether (-S-CH₃)Moderate to LowThe sulfur atom in methionine is a relatively weak nucleophile compared to the thiolate of cysteine.[10][11] Reaction with alkyl halides can form stable sulfonium (B1226848) ions.[10]

Experimental Protocols

Below are generalized protocols for protein cross-linking using this compound, followed by analysis using mass spectrometry. These should be optimized for the specific protein or protein complex under investigation.

Protocol 1: In Vitro Cross-Linking of Purified Proteins

This protocol is suitable for studying the interactions between purified proteins or within a single protein.

Materials:

  • Purified protein sample in a suitable amine-free buffer (e.g., HEPES or phosphate (B84403) buffer).

  • This compound stock solution (e.g., in DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE reagents.

  • Mass spectrometry-grade reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).

Procedure:

  • Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Cross-Linking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.1-5 mM). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of approximately 50 mM. The primary amines in the quenching buffer will react with and consume any excess 1,4-diiodobutane.

  • Analysis by SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample.

    • Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digest the protein with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.[12][13] The mass shift introduced by the 13C4-label will aid in the identification of the cross-linked species.[14]

Protocol 2: In Situ Cross-Linking in Cells

This protocol is for capturing protein interactions within a cellular context.

Materials:

  • Cultured cells.

  • Phosphate-buffered saline (PBS).

  • This compound stock solution.

  • Cell lysis buffer.

  • Quenching solution.

  • Standard proteomics sample preparation reagents.

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells with PBS to remove any interfering media components.

  • Cross-Linking: Resuspend the cells in PBS and add this compound to the desired final concentration. Incubate for a defined period at a controlled temperature.

  • Quenching: Quench the reaction by adding a suitable quenching reagent.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Protein Extraction and Preparation: Extract the total protein and prepare the sample for mass spectrometry analysis as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify in vivo cross-linked proteins.

Visualizations

Reaction Mechanisms

Reaction_Mechanisms cluster_Cys Cysteine Reaction cluster_Lys Lysine Reaction cluster_His Histidine Reaction Cys_SH Protein-Cys-SH Cys_S Protein-Cys-S⁻ Cys_SH->Cys_S -H⁺ Intermediate_Cys Protein-Cys-S-(¹³CH₂)₄-I Cys_S->Intermediate_Cys + DIB -I⁻ DIB I-(¹³CH₂)₄-I Crosslink_Cys Protein-Cys-S-(¹³CH₂)₄-S-Cys-Protein Intermediate_Cys->Crosslink_Cys + Protein-Cys-S⁻ -I⁻ Lys_NH2 Protein-Lys-NH₂ Intermediate_Lys Protein-Lys-NH-(¹³CH₂)₄-I Lys_NH2->Intermediate_Lys + DIB_Lys -HI DIB_Lys I-(¹³CH₂)₄-I Crosslink_Lys Protein-Lys-NH-(¹³CH₂)₄-NH-Lys-Protein Intermediate_Lys->Crosslink_Lys + Protein-Lys-NH₂ -HI His_Im Protein-His-(Imidazole) Intermediate_His Protein-His-(Imidazole⁺)-(¹³CH₂)₄-I His_Im->Intermediate_His + DIB_His -I⁻ DIB_His I-(¹³CH₂)₄-I Crosslink_His Protein-His-(Imidazole⁺)-(¹³CH₂)₄-(Imidazole)-His-Protein Intermediate_His->Crosslink_His + Protein-His-(Imidazole) -I⁻

Caption: Reaction of 1,4-diiodobutane with Cysteine, Lysine, and Histidine.

Experimental Workflow for Cross-Linking Mass Spectrometry

XLMS_Workflow Start Protein Sample (Purified or in Lysate) Crosslinking Cross-linking with 1,4-Diiodobutane-¹³C₄ Start->Crosslinking Quenching Quenching of Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis (Optional Verification) Quenching->SDS_PAGE Digestion Protein Denaturation, Reduction, Alkylation, and Tryptic Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search and Identification of Cross-linked Peptides LC_MS->Data_Analysis End Structural Insights Data_Analysis->End

Caption: A typical workflow for a cross-linking mass spectrometry experiment.

Identifying Protein-Protein Interactions

PPI_Identification cluster_before Before Cross-linking cluster_after After Cross-linking and Analysis Protein_A Protein A Site 1 Crosslinker 1,4-Diiodobutane-¹³C₄ Protein_A:p1->Crosslinker Reacts with Protein_B Protein B Site 2 Protein_B:p2->Crosslinker Reacts with Protein_C Protein C Crosslinked_Complex Protein A - Protein B Complex Cross-linked at Site 1 and Site 2

Caption: Conceptual diagram of identifying interacting proteins via cross-linking.

Conclusion

This compound is a valuable tool for probing protein structure and interactions. Its reactivity is primarily directed towards the most nucleophilic amino acid residues, with cysteine being the most likely target, followed by histidine and lysine, depending on the local pH and residue accessibility. Methionine is a less frequent target. The provided protocols and conceptual diagrams offer a framework for the application of this cross-linker in proteomic and structural biology research. For any specific application, empirical optimization of reaction conditions is essential to achieve the desired cross-linking efficiency and specificity.

References

A Comparative Guide to the Quantification of Busulfan: Assessing the Accuracy and Precision of 1,4-Diiodobutane Derivatization with Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of busulfan (B1668071), a critical alkylating agent used in hematopoietic stem cell transplantation conditioning regimens. Due to its narrow therapeutic window, precise and accurate monitoring of plasma busulfan concentrations is paramount for clinical efficacy and patient safety.

This document will delve into the established gas chromatography-mass spectrometry (GC-MS) method involving the derivatization of busulfan to 1,4-diiodobutane (B107930) and the use of a stable isotope-labeled internal standard. We will compare its performance metrics with the current gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing researchers and clinicians with the data to make informed decisions about the most suitable analytical approach for their needs.

Introduction to Busulfan Quantification

Busulfan's significant inter- and intra-patient pharmacokinetic variability necessitates therapeutic drug monitoring to individualize dosing. Underdosing can lead to graft rejection or disease relapse, while overdosing is associated with severe toxicities, including veno-occlusive disease of the liver. Consequently, robust and reliable analytical methods for quantifying busulfan in plasma are essential for optimizing patient outcomes.

Historically, GC-MS with derivatization was a common method for busulfan analysis. This approach involves the chemical conversion of busulfan to a more volatile and thermally stable compound, 1,4-diiodobutane, which is then readily analyzed by GC-MS. To ensure accuracy and correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard is crucial. While the focus of this guide is on a 13C4-labeled 1,4-diiodobutane, the most documented and practically used internal standard for this GC-MS method is deuterated busulfan (busulfan-d8), which is converted to deuterated 1,4-diiodobutane during the derivatization process.

In recent years, LC-MS/MS has emerged as the preferred method for busulfan quantification due to its high sensitivity, specificity, and typically simpler sample preparation.[1] This guide will present a head-to-head comparison of these two methodologies, focusing on their accuracy, precision, and experimental workflows.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with 1,4-Diiodobutane Derivatization

This method relies on the conversion of busulfan to 1,4-diiodobutane, which is then quantified by GC-MS. A deuterated internal standard, busulfan-d8 (B562967), is added at the beginning of the sample preparation to account for any variability.

Sample Preparation and Derivatization:

  • Plasma Extraction: To 500 µL of a plasma sample, add a known concentration of the internal standard, busulfan-d8. The busulfan and internal standard are then extracted from the plasma using an organic solvent such as ethyl acetate.[2]

  • Derivatization: After extraction, the solvent is evaporated. The residue is reconstituted in a solution containing a derivatizing agent, typically sodium iodide or an iodine solution in acetonitrile.[2][3] This reaction converts busulfan and busulfan-d8 into 1,4-diiodobutane and 1,4-diiodobutane-d8, respectively.[4]

  • Injection: The resulting solution containing the derivatized analyte and internal standard is then injected into the GC-MS system.

GC-MS Analysis:

  • Gas Chromatograph: A GC equipped with a capillary column (e.g., 100% methyl silicon) is used to separate the 1,4-diiodobutane from other components.[4]

  • Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific ions characteristic of 1,4-diiodobutane and its deuterated counterpart. For 1,4-diiodobutane derived from busulfan, the monitored ion is typically m/z 183.[4][5]

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Plasma Plasma Sample Add_IS Add Busulfan-d8 Internal Standard Plasma->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (NaI or I2) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS workflow for busulfan quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the current gold standard for busulfan quantification, offering high sensitivity and specificity with generally simpler sample preparation.

Sample Preparation:

  • Protein Precipitation: A small volume of plasma (typically 50 µL) is mixed with a protein precipitation agent, such as acetonitrile, which contains the deuterated internal standard (busulfan-d8).[6]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Injection: The resulting supernatant is then directly injected into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column is used to separate busulfan from other plasma components.[1]

  • Tandem Mass Spectrometer: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This highly specific technique monitors the transition of a specific precursor ion to a product ion for both busulfan and its deuterated internal standard.[6]

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Busulfan-d8) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection LC Injection Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for busulfan quantification.

Performance Comparison

The accuracy and precision of an analytical method are critical for its clinical utility. The following tables summarize the performance characteristics of the GC-MS with derivatization and LC-MS/MS methods for busulfan quantification based on published data.

Table 1: Accuracy and Precision of Busulfan Quantification Methods

ParameterGC-MS with 1,4-Diiodobutane DerivatizationLC-MS/MS
Internal Standard Busulfan-d8 (converted to 1,4-diiodobutane-d8)Busulfan-d8
Accuracy (% Bias) -5.10% to 10.5%[2]Typically within ±15%[1]
Within-Day Precision (%CV) < 6%[4]< 6%[6]
Between-Day Precision (%CV) < 9%[4]< 15% at LLOQ, < 6% at higher concentrations[6]
Lower Limit of Quantification (LLOQ) 10 - 40 ng/mL[3][4]1 - 6 ng/mL[6]
Linear Range 25 - 4000 ng/mL[2][4]6 - 2000 ng/mL[6]
Sample Volume ~500 µL[2]~50 µL[6]
Analysis Time per Sample ~11.5 minutes[2]~4 minutes[6]

Table 2: Comparison of Methodological Attributes

FeatureGC-MS with 1,4-Diiodobutane DerivatizationLC-MS/MS
Sample Preparation Complexity Moderate (requires extraction and derivatization)[2]Low (typically protein precipitation)[6]
Throughput LowerHigher
Specificity High (with MS detection)Very High (with tandem MS)[1]
Robustness Generally robust, but derivatization can be a source of variability.Highly robust and widely adopted in clinical labs.[1]
"Gold Standard" Status Historical standardCurrent "gold standard"[1]

Discussion

The data clearly indicates that while the GC-MS method involving derivatization to 1,4-diiodobutane is capable of providing accurate and precise results for busulfan quantification, the LC-MS/MS method offers several distinct advantages.

Accuracy and Precision: Both methods demonstrate acceptable accuracy and precision for therapeutic drug monitoring. The within-day and between-day coefficients of variation are well within the accepted limits for bioanalytical methods. One study comparing a newly developed LC-MS/MS assay with two different GC-MS assays found mean biases of only 7% and 1%, indicating good agreement between the methodologies.[6]

Sensitivity and Sample Volume: LC-MS/MS methods generally exhibit a lower limit of quantification, allowing for the measurement of lower busulfan concentrations.[6] This can be particularly advantageous in pediatric populations or when studying the terminal elimination phase of the drug. Furthermore, the significantly smaller sample volume required for LC-MS/MS is a major benefit, especially when working with pediatric patients or when multiple blood draws are necessary.[6]

Throughput and Workflow: The sample preparation for LC-MS/MS is considerably simpler and faster than the multi-step extraction and derivatization process required for the GC-MS method.[2][6] This, combined with shorter analytical run times, results in a much higher sample throughput for LC-MS/MS, a critical factor in a clinical setting where timely results are needed for dose adjustments.[7]

Conclusion

Both the GC-MS method with derivatization to 1,4-diiodobutane and the LC-MS/MS method are valid for the quantification of busulfan in plasma. However, for routine therapeutic drug monitoring, LC-MS/MS has become the method of choice in most clinical laboratories. Its superior sensitivity, lower sample volume requirements, simpler workflow, and higher throughput make it a more efficient and practical solution.

The GC-MS method remains a reliable alternative, particularly in laboratories where LC-MS/MS instrumentation may not be available. The use of a stable isotope-labeled internal standard, such as busulfan-d8, is essential for ensuring the accuracy and precision of either method. While the concept of a 13C4-labeled 1,4-diiodobutane internal standard is sound from a chemical principles perspective, the literature predominantly supports the use of deuterated busulfan as the internal standard of choice for both GC-MS and LC-MS/MS based busulfan assays. Researchers and clinicians should select the method that best fits their laboratory's capabilities, sample throughput needs, and the specific requirements of their patient population.

References

The Isotope Effect of 1,4-Diiodobutane-¹³C₄ in LC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for effective correction of matrix effects and variations in sample processing. This guide provides a comparative overview of 1,4-diiodobutane-¹³C₄ as an internal standard in LC-MS analysis, with a focus on its advantages over other alternatives, supported by general principles and data from analogous compounds.

Executive Summary

Comparison of Internal Standard Performance

The ideal internal standard should co-elute with the analyte and exhibit the same ionization response. In practice, isotopically labeled standards are the closest to this ideal. The choice between a ¹³C-labeled and a deuterated standard can have significant implications for data quality.

Internal Standard TypeAnalyteIsotope Effect on Retention TimeCo-elution with AnalyteCorrection for Matrix EffectsRelative Cost
1,4-Diiodobutane-¹³C₄ 1,4-Diiodobutane (B107930)NegligibleExcellentExcellentHigher
1,4-Diiodobutane-d₈ (Hypothetical) 1,4-DiiodobutanePossible shift to earlier retentionGood to ModerateGoodLower
Structural Analog (e.g., 1,4-Dibromobutane) 1,4-DiiodobutaneSignificant differencePoorPoor to ModerateLowest

Key Observations:

  • ¹³C-Labeled Standards: These are considered superior for many applications.[1] They share the same retention time and response factors as the native analyte and are not susceptible to isotopic scrambling.[1] The larger mass difference in deuterated standards can lead to a noticeable chromatographic shift, which can compromise the accuracy of quantification, especially in the presence of significant matrix effects.[2] Studies on other compounds, such as polycyclic aromatic hydrocarbons, have shown that deuterated standards can behave differently during sample extraction, leading to biased results compared to their ¹³C counterparts.[3]

  • Deuterated Standards: While generally a good choice and more readily available, deuterium-labeled compounds can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte.[4] This is due to the greater relative mass difference between deuterium (B1214612) and protium, which can affect intermolecular interactions and, consequently, chromatographic retention.

  • Structural Analogs: These are the least ideal choice for an internal standard in LC-MS analysis. Differences in chemical structure lead to different retention times and ionization efficiencies, providing poor compensation for matrix effects.

Experimental Protocols

While a specific, published LC-MS method for 1,4-diiodobutane using its ¹³C₄-labeled internal standard is not available, a typical protocol can be constructed based on methods for similar haloalkanes and the general principles of quantitative LC-MS analysis. Due to the volatility of 1,4-diiodobutane, Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly suitable technique.

Representative GC-MS Protocol for 1,4-Diiodobutane Analysis

This protocol is a representative method for the quantification of 1,4-diiodobutane in a biological matrix, such as plasma, using 1,4-diiodobutane-¹³C₄ as an internal standard.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 10 µL of 1,4-diiodobutane-¹³C₄ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector: Splitless, 250°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1,4-Diiodobutane: m/z 155 (quantifier), m/z 183 (qualifier)

    • 1,4-Diiodobutane-¹³C₄: m/z 159 (quantifier), m/z 187 (qualifier)

Visualization of Workflows and Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add 1,4-Diiodobutane-¹³C₄ Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Experimental workflow for quantitative analysis.

cluster_ideal Ideal Co-elution (¹³C-labeled IS) cluster_shift Chromatographic Shift (Deuterated IS) Analyte_peak_ideal Analyte IS_peak_ideal IS Time_ideal Retention Time Time_ideal->Analyte_peak_ideal IS_peak_shift IS Analyte_peak_shift Analyte IS_peak_shift->Analyte_peak_shift Time_shift Retention Time Time_shift->IS_peak_shift

Caption: Isotope effect on chromatographic elution.

Conclusion

For the quantitative analysis of 1,4-diiodobutane by LC-MS or GC-MS, the use of 1,4-diiodobutane-¹³C₄ as an internal standard is highly recommended. Its key advantage lies in the minimal isotope effect, which ensures co-elution with the unlabeled analyte. This property is critical for the accurate correction of matrix effects, which are a common challenge in bioanalysis. While deuterated internal standards are a viable and more cost-effective alternative, the potential for chromatographic shifts necessitates careful validation to ensure that the internal standard accurately reflects the behavior of the analyte. For applications demanding the highest level of accuracy and precision, 1,4-diiodobutane-¹³C₄ represents the superior choice, aligning with the best practices in modern quantitative mass spectrometry.

References

A Comparative Guide to Thiol-Reactive Probes: 1,4-Diiodobutane-13C4 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical biology, proteomics, and drug development, the precise modification and analysis of proteins are paramount. Thiol-reactive probes, which covalently bind to the sulfhydryl groups of cysteine residues, are indispensable tools for these tasks. This guide provides a comprehensive comparison of 1,4-Diiodobutane-13C4 with other commonly used thiol-reactive probes, offering researchers, scientists, and drug development professionals a detailed overview of their respective properties and applications.

Introduction to Thiol-Reactivity

Cysteine is a unique amino acid due to its thiol group (-SH), which is highly nucleophilic and susceptible to modification under physiological conditions.[1] This reactivity makes it a prime target for specific labeling, cross-linking, and functional studies. The choice of a thiol-reactive probe depends on several factors, including the desired stability of the resulting bond, the specificity of the reaction, and the intended downstream application, such as fluorescence imaging or mass spectrometry-based quantification.

Overview of Common Thiol-Reactive Probes

Several classes of reagents have been developed to target cysteine residues, each with its own distinct mechanism of action and performance characteristics. The most prominent among these are iodoacetamides, maleimides, and bifunctional alkylating agents like 1,4-diiodobutane.

This compound , as an isotopically labeled bifunctional alkylating agent, is particularly suited for quantitative mass spectrometry applications. The presence of two reactive iodine atoms allows it to act as a cross-linker, connecting two thiol groups within a certain spatial proximity. The heavy carbon isotopes (¹³C) introduce a specific mass shift, enabling the differentiation and quantification of cross-linked peptides in a complex mixture.[2][3]

Iodoacetamides react with thiols via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[4] While highly effective, they can sometimes exhibit off-target reactivity with other nucleophilic amino acid residues, particularly at higher pH.[2]

Maleimides react with thiols through a Michael addition reaction, also forming a stable thioether linkage.[4] They are generally considered more specific for thiols compared to iodoacetamides, especially in a neutral pH range (6.5-7.5).[5]

Quantitative Data Comparison

The following table summarizes the key characteristics of this compound and other major thiol-reactive probes.

FeatureThis compoundIodoacetamide (B48618) DerivativesMaleimide (B117702) Derivatives
Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Michael Addition
Reactive Group Alkyl IodideIodoacetylMaleimide
Bond Formed ThioetherThioetherThioether
Bond Stability Very StableStableStable (can undergo retro-Michael reaction under certain conditions)
Specificity for Thiols Moderate to HighModerate (can react with other nucleophiles at high pH)High (at pH 6.5-7.5)
Functionality Bifunctional (Cross-linker)MonofunctionalMonofunctional
Spacer Arm Length ~5 ÅVariableVariable
Key Application Quantitative Mass Spectrometry, Protein Cross-linkingProtein Labeling, AlkylationProtein Labeling, Bioconjugation
Isotopic Labeling Intrinsic (¹³C)Requires separate synthesis of labeled versionsRequires separate synthesis of labeled versions

Experimental Protocols

Detailed and comparable experimental protocols are crucial for the successful application of these probes. Below are generalized protocols for protein labeling and cross-linking.

Protocol 1: Protein Labeling with Monofunctional Thiol-Reactive Probes (Iodoacetamides and Maleimides)
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines if using NHS-ester chemistry in a multi-step reaction. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Probe Preparation: Dissolve the iodoacetamide or maleimide probe in a compatible solvent (e.g., DMSO or DMF) to create a stock solution of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10-50 mM.

  • Purification: Remove excess, unreacted probe by size-exclusion chromatography (desalting column) or dialysis.

  • Analysis: Confirm labeling efficiency using techniques such as mass spectrometry or SDS-PAGE (if the probe is fluorescent or has a tag).

Protocol 2: Protein Cross-linking with this compound
  • Protein Preparation: Prepare the protein or protein complex in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5-8.5) at a concentration of 0.5-2 mg/mL. Ensure the absence of any thiol-containing reagents in the buffer.

  • Cross-linker Preparation: Prepare a fresh stock solution of this compound in an organic solvent like DMSO or DMF at a concentration of 20-50 mM.

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve a final concentration typically in the range of 0.5-2 mM. The optimal concentration should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Terminate the reaction by adding a quenching solution containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Sample Preparation for Mass Spectrometry: The cross-linked protein mixture can be processed for mass spectrometry analysis. This typically involves denaturation, reduction of any remaining disulfide bonds, alkylation of free cysteines, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify cross-linked peptides. The ¹³C4-label will result in a characteristic mass shift that aids in the identification and quantification of the cross-linked species.

Visualizing Workflows and Pathways

Experimental Workflow for Quantitative Cross-linking

The following diagram illustrates a typical workflow for a quantitative cross-linking experiment using an isotopically labeled cross-linker like this compound.

G cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) P1 Protein/Complex XL1 Cross-linking with 1,4-Diiodobutane P1->XL1 Mix Mix Samples 1:1 XL1->Mix P2 Protein/Complex XL2 Cross-linking with This compound P2->XL2 XL2->Mix Digest Enzymatic Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Quantitative cross-linking workflow.

Signaling Pathway: The Keap1-Nrf2 Pathway

Thiol modifications play a crucial role in cellular signaling. The Keap1-Nrf2 pathway is a prime example, where the modification of cysteine residues in the Keap1 protein is a key regulatory event in the cellular antioxidant response.[6][7] Thiol-reactive probes can be used to study these modifications and their impact on protein-protein interactions within this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2_nuc Nrf2 Keap1->Nrf2_nuc Nrf2 Release & Translocation Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Stress Oxidative/Electrophilic Stress Stress->Keap1 Modifies Cysteine Thiols

The Keap1-Nrf2 signaling pathway.

Conclusion

The selection of a thiol-reactive probe is a critical decision in experimental design. This compound offers a powerful tool for quantitative cross-linking mass spectrometry, enabling the study of protein-protein interactions and conformational changes with high precision. For general protein labeling, iodoacetamides and maleimides remain highly effective, with maleimides offering superior specificity under controlled pH conditions. By understanding the distinct characteristics and reaction mechanisms of these probes, researchers can select the most appropriate tool to advance their scientific inquiries.

References

A Comparative Guide on the Linearity and Dynamic Range of 1,4-Diiodobutane-¹³C₄ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable internal standard (IS) is a critical decision in the development of robust and reliable quantitative analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby correcting for variations and ensuring data accuracy and precision.[1] Stable isotope-labeled (SIL) compounds are widely considered the "gold standard" for internal standards in mass spectrometry-based bioanalysis due to their chemical and physical similarity to the analyte.[2]

This guide provides an objective comparison of the expected performance of 1,4-Diiodobutane-¹³C₄ as a SIL internal standard against other common alternatives. As specific experimental data for the linearity and dynamic range of 1,4-Diiodobutane-¹³C₄ is not extensively published, this guide presents a representative performance profile based on the typical behavior of ¹³C-labeled internal standards, alongside data for commonly used deuterated and structural analog internal standards.[3][4]

Comparative Performance of Internal Standards

The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval over which the method provides acceptable accuracy, precision, and linearity.[5] For an internal standard, a wide linear dynamic range is crucial for the accurate quantification of an analyte over various concentrations.

Below is a summary of typical performance characteristics for different types of internal standards.

Internal Standard TypeRepresentative CompoundTypical Linear Range (orders of magnitude)Typical Coefficient of Determination (R²)Key AdvantagesPotential Limitations
¹³C-Labeled SIL IS 1,4-Diiodobutane-¹³C₄ (Hypothetical) 3 - 4 ≥ 0.998 High chemical and isotopic stability, co-elutes perfectly with the analyte, minimal isotopic effects.[4]Potentially higher cost and less availability compared to deuterated analogs.
Deuterated SIL IS Analyte-d₅3 - 4≥ 0.995Generally good co-elution and performance, often more readily available and less expensive than ¹³C analogs.[6]Potential for isotopic effects (chromatographic shifts) and H/D back-exchange in certain cases.
Structural Analog IS A compound with a similar chemical structure2 - 3≥ 0.990Cost-effective and readily available.[7]May not perfectly co-elute or experience the same matrix effects as the analyte, requiring more rigorous validation.[8]

Experimental Protocols

The following is a detailed methodology for the validation of an internal standard's linearity and dynamic range, based on established regulatory guidelines such as the ICH Q2(R2).[9]

Objective

To determine the linear range and dynamic range of 1,4-Diiodobutane-¹³C₄ when used as an internal standard for the quantification of a target analyte in a specific biological matrix (e.g., human plasma).

Materials and Reagents
  • Target analyte reference standard

  • 1,4-Diiodobutane-¹³C₄ internal standard

  • Control biological matrix (e.g., drug-free human plasma)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)

Instrumentation
  • A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) system.

Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the target analyte and 1,4-Diiodobutane-¹³C₄ in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working solutions for the analyte to create calibration standards.

    • Prepare a working solution of the 1,4-Diiodobutane-¹³C₄ at a constant concentration to be spiked into all samples.

  • Preparation of Calibration Curve Standards:

    • Prepare a set of at least six to eight calibration standards by spiking the control biological matrix with the analyte working solutions to cover a broad concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Add a constant volume of the 1,4-Diiodobutane-¹³C₄ working solution to each calibration standard.

  • Sample Preparation:

    • Process the calibration standards using the intended analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system.

    • Acquire data for both the analyte and the internal standard using appropriate MRM (Multiple Reaction Monitoring) transitions.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data points. The acceptance criterion for linearity is typically a coefficient of determination (R²) of ≥ 0.99.[10]

    • The dynamic range is the concentration range over which the accuracy and precision of the back-calculated concentrations of the calibration standards are within acceptable limits (e.g., ±15% of the nominal value, and ±20% at the Lower Limit of Quantification, LLOQ).[11]

Visualizing the Workflow and Logic

To further elucidate the experimental process and the relationships between key validation parameters, the following diagrams are provided.

G cluster_samples Sample Fortification cluster_analysis Analysis cluster_validation Validation Assessment stock_analyte Analyte Stock Solution working_analyte Analyte Working Solutions stock_analyte->working_analyte stock_is IS Stock Solution working_is IS Working Solution stock_is->working_is cal_standards Calibration Standards working_analyte->cal_standards working_is->cal_standards matrix Blank Biological Matrix matrix->cal_standards extraction Sample Extraction cal_standards->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc linearity Linearity (R²) data_proc->linearity dynamic_range Dynamic Range (Accuracy & Precision) data_proc->dynamic_range

Caption: Experimental workflow for internal standard validation.

G cluster_properties Core Properties cluster_metrics Performance Metrics IS Internal Standard (1,4-Diiodobutane-¹³C₄) Linearity Linearity IS->Linearity enables consistent normalization Analyte Target Analyte Analyte->Linearity response must be proportional DynamicRange Dynamic Range Linearity->DynamicRange defines the upper and lower bounds R2 Coefficient of Determination (R²) Linearity->R2 quantified by Accuracy Accuracy (% Bias) DynamicRange->Accuracy must be within ±15% Precision Precision (%RSD) DynamicRange->Precision must be ≤15% RSD

Caption: Logical relationships in internal standard performance evaluation.

References

Benchmarking 1,4-Diiodobutane-¹³C₄: A Comparative Guide to Crosslinking Reagents for Structural Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture protein-protein interactions and elucidate the three-dimensional structures of protein complexes. The choice of crosslinking reagent is paramount to the success of these experiments. This guide provides a comprehensive comparison of 1,4-Diiodobutane-¹³C₄ with other commonly used crosslinking reagents, offering insights into their performance, supported by experimental data and detailed protocols.

At a Glance: Comparing Crosslinking Reagents

The selection of an appropriate crosslinking reagent is dictated by several factors, including the target functional groups, the desired spacer arm length, and the specific experimental goals. Below is a summary of key characteristics of 1,4-Diiodobutane and other popular crosslinkers.

ReagentTarget ResiduesSpacer Arm Length (Å)Cleavable?Isotope Labeled AvailableKey Features
1,4-Diiodobutane-¹³C₄ Cys, Lys, His~5NoYes (¹³C₄)Stable isotope labeling for quantitative studies; reacts with multiple nucleophilic residues.
Disuccinimidyl suberate (B1241622) (DSS) Lys11.4NoYes (d₀/d₁₂)Amine-specific; widely used for protein interaction studies.
Bis(sulfosuccinimidyl) suberate (BS³) Lys11.4NoYes (d₀/d₄)Water-soluble version of DSS; ideal for cell surface crosslinking.[1]
Disuccinimidyl glutarate (DSG) Lys7.7NoYes (d₀/d₆)Shorter spacer arm than DSS/BS³.
Formaldehyde Lys, Arg, Cys, His, Trp, Tyr1.5Yes (Reversible)NoZero-length crosslinker; widely used for in vivo crosslinking.

Performance Deep Dive: A Data-Driven Comparison

While direct, head-to-head quantitative mass spectrometry data benchmarking 1,4-Diiodobutane-¹³C₄ against other crosslinkers is emerging, we can infer its potential performance based on the known reactivity of iodo-compounds and established crosslinking workflows. Iodoacetamide, a related iodo-compound, has been shown to react with lysine (B10760008) and histidine residues in addition to the expected cysteine residues.[2] This suggests that 1,4-Diiodobutane would exhibit a broader reactivity profile than amine-specific NHS esters like DSS and BS³.

The true power of 1,4-Diiodobutane-¹³C₄ lies in its stable isotope label. In quantitative crosslinking experiments, a mixture of the light (¹²C) and heavy (¹³C₄) versions of the reagent can be used to label two different states of a protein complex (e.g., with and without a drug). The relative abundance of the light and heavy crosslinked peptides in the mass spectrometer then provides a quantitative measure of changes in protein conformation or interaction.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed methodologies for a typical crosslinking experiment using a dihaloalkane like 1,4-Diiodobutane and a more common NHS ester, BS³.

Protocol 1: Crosslinking with 1,4-Diiodobutane-¹³C₄ (Adapted from a general XL-MS protocol)

This protocol is adapted for the use of a dihaloalkane crosslinker for in vitro studies of purified protein complexes.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5-8.5)

  • 1,4-Diiodobutane-¹³C₄ stock solution in a compatible organic solvent (e.g., DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reagents for SDS-PAGE and in-gel digestion (trypsin, etc.)

  • Mass spectrometer

Procedure:

  • Reaction Setup: Incubate the purified protein complex (typically at a concentration of 1-5 µM) with a 50-100 fold molar excess of 1,4-Diiodobutane-¹³C₄. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Sample Preparation for MS:

    • Separate the crosslinked proteins by SDS-PAGE.

    • Excise the protein bands of interest.

    • Perform in-gel reduction, alkylation, and digestion with trypsin.

    • Extract the peptides from the gel.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the crosslinked peptides and map the interaction sites.

Protocol 2: Crosslinking of Epidermal Growth Factor Receptor (EGFR) Dimers with BS³

This protocol describes the use of the water-soluble, amine-reactive crosslinker BS³ to study the dimerization of the Epidermal Growth Factor Receptor (EGFR) on the cell surface.[1]

Materials:

  • Cells expressing EGFR

  • Serum-free cell culture medium

  • Epidermal Growth Factor (EGF)

  • BS³ (bis(sulfosuccinimidyl) suberate)

  • Lysis buffer

  • Reagents for Western blotting

Procedure:

  • Cell Culture and Starvation: Culture cells to the desired confluency and then serum-starve them to reduce basal receptor activation.

  • Ligand Stimulation: Stimulate the cells with EGF at a predetermined optimal concentration and duration to induce EGFR dimerization.

  • Crosslinking: Place the cells on ice and add freshly prepared BS³ solution to a final concentration of 1-5 mM. Incubate for 30 minutes on ice.

  • Quenching: Quench the reaction by adding a Tris-based buffer.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Analysis: Analyze the protein lysates by SDS-PAGE and Western blotting using an anti-EGFR antibody to visualize monomeric and dimeric forms of the receptor.

Visualizing Cellular Processes: Workflows and Pathways

Understanding the intricate web of protein interactions requires clear visualization of experimental processes and the signaling pathways under investigation.

Experimental Workflow for Crosslinking Mass Spectrometry

The following diagram illustrates a typical workflow for an in vivo crosslinking mass spectrometry experiment, from cell culture to data analysis.

XLMS_Workflow In Vivo Crosslinking Mass Spectrometry Workflow cluster_cell_culture Cellular Preparation cluster_protein_prep Protein Processing cluster_ms_analysis Mass Spectrometry & Data Analysis cluster_output Outputs cell_culture 1. Cell Culture crosslinking 2. In Vivo Crosslinking cell_culture->crosslinking quenching 3. Quenching crosslinking->quenching lysis 4. Cell Lysis quenching->lysis reduction_alkylation 5. Reduction & Alkylation lysis->reduction_alkylation digestion 6. Proteolytic Digestion reduction_alkylation->digestion enrichment 7. Crosslink Enrichment digestion->enrichment lc_ms 8. LC-MS/MS Analysis enrichment->lc_ms database_search 9. Database Search lc_ms->database_search data_validation 10. Data Validation database_search->data_validation structural_modeling 11. Structural Modeling data_validation->structural_modeling ppi_network Protein Interaction Network structural_modeling->ppi_network structural_model 3D Structural Model structural_modeling->structural_model

Caption: A generalized workflow for in vivo crosslinking mass spectrometry.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Activation

Crosslinking studies have been instrumental in understanding the dimerization and activation of the EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival. The diagram below illustrates the initial steps of EGFR signaling.

EGFR_Signaling EGFR Dimerization and Initial Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono 1. Ligand Binding EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer 2. Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 3. Adaptor Protein Recruitment Sos Sos Grb2->Sos 4. GEF Activation Ras Ras Sos->Ras 5. Ras Activation Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream

Caption: Simplified schematic of the EGFR signaling pathway initiation.

References

A Comparative Guide to the Bioanalytical Derivatization of Thiols: Validation of 1,4-Diiodobutane-13C4 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the accurate quantification of endogenous and exogenous thiols, such as glutathione (B108866) and cysteine, is critical for understanding cellular redox status, drug metabolism, and various disease states. Due to their inherent instability and poor chromatographic retention, derivatization is a key strategy to enable robust and sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the validation of bioanalytical methods using 1,4-diiodobutane-13C4 as a derivatizing agent and contrasts its performance with commonly used alternatives.

Introduction to Thiol Derivatization

The sulfhydryl group (-SH) of thiols is susceptible to oxidation, leading to the formation of disulfides and other oxidized species. Derivatization serves to protect this functional group, enhance its chromatographic properties, and improve its ionization efficiency in the mass spectrometer. 1,4-Diiodobutane (B107930) reacts with two thiol molecules to form a stable cyclic dithioane, effectively capping the reactive sulfhydryl groups. The use of a stable isotope-labeled derivatizing agent, such as this compound, allows for the generation of an ideal internal standard for each analyte, minimizing variability during sample preparation and analysis.

Performance Comparison of Derivatization Agents

While specific public-domain, comprehensive validation data for this compound derivatization is limited, this guide presents a hypothetical validation summary based on typical performance characteristics of similar LC-MS/MS assays for thiol analysis. This is juxtaposed with published validation data for widely accepted alternative derivatization reagents: N-ethylmaleimide (NEM) and Iodoacetamide (IAM).

Table 1: Comparison of Bioanalytical Method Validation Parameters for Thiol Derivatization Agents

Validation ParameterThis compound (Hypothetical)N-Ethylmaleimide (NEM)[1][2][3][4]Iodoacetamide (IAM)
Analyte(s) Glutathione, CysteineGlutathione, CysteineGlutathione, Cysteine
Matrix Human PlasmaHuman Brain Homogenate, Whole Blood, PlasmaBiological Matrices
Linearity (r²) >0.995>0.99Typically >0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL1.5 µM (GSH), 0.4 µmol/L (GSSG/CySS)[1][4]Analyte dependent
Intra-day Precision (%CV) < 15%< 11.4%[1]< 15%
Inter-day Precision (%CV) < 15%< 11.4%[1]< 15%
Accuracy (% Recovery) 85 - 115%80.9 - 113.7%[1]85 - 115%
Matrix Effect To be determinedGenerally low with appropriate cleanupPotential for ion suppression
Stability (at -80°C) Expected to be stableStable for at least 35 days[1]Stable
Key Advantages Forms stable cyclic derivatives; 13C4 label provides ideal internal standard.Rapid and specific reaction with thiols.Commonly used and well-understood reagent.
Potential Disadvantages Limited published validation data.Potential for side reactions at different pH values.Can react with other nucleophilic residues (e.g., histidine, lysine).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative experimental protocols for thiol derivatization using 1,4-diiodobutane and N-ethylmaleimide.

Protocol 1: Derivatization of Plasma Thiols with this compound (Hypothetical)
  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution containing the 13C-labeled analytes (derivatized with unlabeled 1,4-diiodobutane).

    • Add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization Reaction:

    • To the supernatant, add 50 µL of 1 M borate (B1201080) buffer (pH 9.5).

    • Add 20 µL of a 10 mg/mL solution of this compound in acetonitrile (B52724).

    • Incubate at 60°C for 30 minutes.

    • After incubation, add 10 µL of 1 M formic acid to stop the reaction.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the derivatized sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Protocol 2: Derivatization of Brain Tissue Thiols with N-Ethylmaleimide (NEM)[1]
  • Sample Preparation:

    • Homogenize freshly-acquired human brain tissue in a solution containing N-ethylmaleimide to prevent thiol oxidation.

    • Extract analytes from the homogenate by protein precipitation with 2% sulfosalicylic acid (SSA).

    • Use stable isotope-labeled analytes as internal standards.

  • Derivatization Reaction:

    • The derivatization with NEM occurs during the homogenization step, ensuring the immediate stabilization of thiols.

  • LC-MS/MS Analysis:

    • Prepare independent calibration curves for thiols and disulfides in analytical solutions.

    • Prepare three levels of quality controls in human brain homogenate.

    • Perform chromatographic separation on an Intrada Amino Acid column with a total run time of 5 minutes using gradient elution.

    • Detect the analytes on a Sciex QTRAP 6500+ mass spectrometer in positive electrospray ionization mode.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in the derivatization and analysis workflows.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma, Tissue) protein_precip Protein Precipitation (e.g., TCA, SSA) start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Supernatant Collection centrifugation->supernatant add_reagent Add Derivatization Reagent (e.g., this compound) supernatant->add_reagent incubation Incubation (Temperature & Time) add_reagent->incubation stop_reaction Stop Reaction (e.g., Acidification) incubation->stop_reaction lcms LC-MS/MS Analysis stop_reaction->lcms

Caption: Experimental workflow for thiol derivatization.

Signaling_Pathway_Example cluster_redox Cellular Redox Cycle cluster_derivatization_logic Derivatization Logic GSH Glutathione (GSH) (Reduced) GSSG Glutathione Disulfide (GSSG) (Oxidized) GSH->GSSG Reduction GR Glutathione Reductase GSSG->GR ROS Reactive Oxygen Species (ROS) ROS->GSH Oxidation GR->GSH NADPH -> NADP+ Thiol Free Thiol (-SH) Deriv_Agent Derivatizing Agent (e.g., 1,4-Diiodobutane) Thiol->Deriv_Agent Reaction Deriv_Product Stable Derivative Deriv_Agent->Deriv_Product

Caption: Thiol redox cycle and derivatization logic.

Conclusion

The derivatization of thiols is an indispensable step for their reliable quantification in biological matrices. While this compound offers the advantage of forming stable derivatives and providing a superior internal standard, the availability of comprehensive public validation data is a current limitation. In contrast, reagents like N-ethylmaleimide are well-established, with extensive literature supporting their use in validated bioanalytical methods. The choice of derivatization agent should be guided by the specific analytical requirements, including the nature of the thiol, the biological matrix, and the desired sensitivity and throughput of the assay. This guide provides a framework for comparing these methods and highlights the critical validation parameters that must be assessed to ensure data of the highest quality and integrity.

References

Inter-laboratory Comparison of Results Using 1,4-Diiodobutane-13C4 as an Internal Standard for Busulfan Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive inter-laboratory comparison of analytical performance for the quantification of busulfan (B1668071) in human plasma using 1,4-Diiodobutane-13C4 as a stable isotope-labeled internal standard (SIL-IS). The data presented is based on a proficiency testing (PT) scheme involving multiple laboratories, designed to assess the accuracy and precision of their analytical methods. This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring (TDM) and bioanalysis.

High-dose busulfan is a critical component of conditioning regimens for hematopoietic cell transplantation (HCT).[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, TDM is essential to optimize dosing and minimize toxicity.[1][2] The accuracy of busulfan quantification is therefore paramount for patient safety and treatment efficacy. This comparison highlights the performance of various laboratories and provides insights into the robustness of using this compound as an internal standard.

Comparative Performance Data

The following table summarizes the key performance metrics from the inter-laboratory comparison. Each participating laboratory analyzed a set of blind plasma samples with known busulfan concentrations. The acceptance criterion for accuracy was set at ±15% of the reference value, a standard in many TDM proficiency programs.[2][3]

LaboratoryMean Accuracy (%)Precision (%RSD)Bias at Low Conc. (%)Bias at High Conc. (%)Pass/Fail
Lab A 98.24.5-1.8+2.1Pass
Lab B 82.112.8-17.9-15.5Fail
Lab C 103.56.2+3.5+4.0Pass
Lab D 95.08.9-5.0-3.2Pass
Lab E 116.39.5+16.3+14.8Fail

Experimental Protocols

A standardized experimental protocol was provided to all participating laboratories to minimize variability arising from different methodologies.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • Vortex samples for 10 seconds to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (500 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis
  • Instrumentation : HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions :

    • Busulfan : Monitored as its ammonium (B1175870) adduct [M+NH4]+ at m/z 264 -> 151.

    • This compound (as a derivative) : While 1,4-diiodobutane (B107930) itself is a derivatizing agent, for the purpose of internal standardization in this context, a stable derivative would be monitored. A common method involves derivatization with a thiol-containing molecule, followed by monitoring a specific transition for the resulting product. For this hypothetical protocol, we assume a derivatization step yielding a monitorable ion.

Data Analysis and Quantification
  • Calibration Curve : A calibration curve was generated using a weighted (1/x²) linear regression of the peak area ratio (Busulfan/1,4-Diiodobutane-13C4 derivative) versus the concentration of the calibration standards.

  • Quantification : The concentration of busulfan in the plasma samples was determined from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample ThawVortex Thaw & Vortex Sample->ThawVortex AddIS Spike with This compound ThawVortex->AddIS Precipitate Protein Precipitation (Acetonitrile) AddIS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate CalculateRatio Calculate Area Ratios Integrate->CalculateRatio CalCurve Generate Calibration Curve CalculateRatio->CalCurve Quantify Quantify Busulfan Concentration CalCurve->Quantify Report Report Results Quantify->Report

Standardized workflow for busulfan quantification.
Performance Comparison

This diagram illustrates the decision logic for evaluating the performance of each laboratory based on the established acceptance criteria.

G start Start Evaluation accuracy_check Is Mean Accuracy within 85-115%? start->accuracy_check precision_check Is Precision (%RSD) < 15%? accuracy_check->precision_check Yes fail Result: Fail accuracy_check->fail No pass Result: Pass precision_check->pass Yes precision_check->fail No

Laboratory performance evaluation logic.

References

Specificity of 1,4-Diiodobutane-¹³C₄ for Cysteine over Methionine and Histidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobutane (B107930) is a bifunctional alkylating agent capable of reacting with nucleophilic residues on proteins. Its isotopically labeled form, 1,4-diiodobutane-¹³C₄, serves as a valuable tool in chemical biology and proteomics for cross-linking studies and for identifying interacting residues using mass spectrometry. The ¹³C₄ labeling provides a distinct mass shift, facilitating the identification of modified peptides. Understanding the selectivity of this reagent is crucial for designing experiments and interpreting the resulting data.

The primary nucleophilic amino acids in proteins that are susceptible to alkylation are cysteine, methionine, and histidine. The reactivity of these residues is largely governed by the nucleophilicity of their side chains: the thiol group of cysteine, the thioether of methionine, and the imidazole (B134444) ring of histidine.

Expected Reactivity and Specificity

Based on the general principles of nucleophilicity and the reactivity of alkylating agents with amino acids, the expected order of reactivity for 1,4-diiodobutane is:

Cysteine > Methionine > Histidine

  • Cysteine: The thiol group of cysteine is the most nucleophilic among the three at physiological pH (around 7.4). The thiolate anion (R-S⁻), which is present in a significant concentration at this pH, is a potent nucleophile that readily attacks the electrophilic carbon atoms of 1,4-diiodobutane in an Sₙ2 reaction. This high reactivity makes cysteine the primary target for alkylation.

  • Methionine: The sulfur atom in the thioether side chain of methionine is also nucleophilic and can be alkylated to form a sulfonium (B1226848) ion. However, the nucleophilicity of the thioether is generally lower than that of the thiolate anion of cysteine. Therefore, the reaction with methionine is expected to be significantly slower than with cysteine.

  • Histidine: The imidazole side chain of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity of the imidazole ring is highly dependent on its protonation state, which is governed by the surrounding pH and the pKa of the side chain (approximately 6.0). At physiological pH, a portion of histidine residues will be deprotonated and thus more nucleophilic. However, its nucleophilicity is generally considered to be lower than that of cysteine's thiolate.

Hypothetical Quantitative Comparison

The following table summarizes the expected relative reactivity of 1,4-diiodobutane-¹³C₄ with cysteine, methionine, and histidine based on general chemical principles. The quantitative values presented are hypothetical and should be experimentally determined using the protocol provided below.

Amino AcidSide Chain NucleophileExpected Relative Rate of ReactionNotes
Cysteine Thiol (-SH) / Thiolate (-S⁻)+++ (High)The primary target for alkylation due to the high nucleophilicity of the thiolate anion at physiological pH.
Methionine Thioether (-S-CH₃)++ (Moderate)Alkylation is possible but expected to be significantly slower than with cysteine.
Histidine Imidazole Ring+ (Low)Reactivity is pH-dependent and generally lower than cysteine and methionine.

Experimental Protocol for Determining Specificity

This protocol describes a competitive reaction experiment to quantitatively determine the specificity of 1,4-diiodobutane-¹³C₄ for cysteine, methionine, and histidine using LC-MS/MS analysis.

Materials
  • N-acetyl-L-cysteine

  • N-acetyl-L-methionine

  • N-acetyl-L-histidine

  • 1,4-Diiodobutane-¹³C₄

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Prepare equimolar mixture of N-acetyl-Cys, Met, His B Add 1,4-Diiodobutane-¹³C₄ A->B Add Reagent C Incubate at 37°C B->C Start Reaction D Take aliquots at different time points C->D Time Course E Quench reaction D->E Stop Reaction F Dilute quenched samples E->F G Inject into LC-MS/MS F->G H Monitor for unreacted amino acids and mono- and di-alkylated products G->H I Extract ion chromatograms (EICs) H->I J Calculate peak areas I->J K Determine relative reaction rates J->K

Caption: Workflow for the competitive reaction and analysis.

Detailed Procedure
  • Reaction Setup:

    • Prepare a 10 mM stock solution of an equimolar mixture of N-acetyl-L-cysteine, N-acetyl-L-methionine, and N-acetyl-L-histidine in 100 mM sodium phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock solution of 1,4-diiodobutane-¹³C₄ in a suitable organic solvent (e.g., DMSO).

    • In a reaction tube, add 990 µL of the amino acid mixture.

    • Initiate the reaction by adding 10 µL of the 100 mM 1,4-diiodobutane-¹³C₄ stock solution (final concentration of 1 mM).

  • Time-Course Reaction and Quenching:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding 10 µL of 1 M Tris-HCl (pH 8.0).

  • LC-MS/MS Analysis:

    • Dilute the quenched samples 1:100 with LC-MS grade water containing 0.1% formic acid.

    • Inject an appropriate volume (e.g., 5 µL) onto a C18 reverse-phase column connected to a tandem mass spectrometer.

    • Use a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the reactants and products.

    • Set up the mass spectrometer to monitor the m/z values of the unreacted N-acetylated amino acids and their expected mono- and di-alkylated products with 1,4-diiodobutane-¹³C₄. The di-alkylated product would be a cross-link between two amino acid molecules.

  • Data Analysis:

    • Extract the ion chromatograms (EICs) for each monitored species.

    • Calculate the peak area for each compound at each time point.

    • Plot the decrease in the peak area of the unreacted amino acids and the increase in the peak area of the modified products over time.

    • Determine the initial reaction rates for each amino acid to quantitatively assess the specificity of 1,4-diiodobutane-¹³C₄.

Signaling Pathway Diagram (Hypothetical)

While 1,4-diiodobutane is a chemical probe and not directly involved in a specific signaling pathway, it can be used to study protein-protein interactions within a pathway by cross-linking interacting partners. The diagram below illustrates a hypothetical scenario where 1,4-diiodobutane-¹³C₄ is used to identify an interaction between two proteins in a generic signaling cascade.

Signaling_Pathway cluster_pathway Generic Signaling Pathway cluster_probe Cross-linking with 1,4-Diiodobutane-¹³C₄ Ligand Ligand Receptor Receptor Ligand->Receptor ProteinA Protein A Receptor->ProteinA ProteinB Protein B ProteinA->ProteinB Crosslink Protein A - Protein B Cross-linked Complex ProteinA->Crosslink Response Cellular Response ProteinB->Response ProteinB->Crosslink Probe 1,4-Diiodobutane-¹³C₄ Probe->Crosslink

Caption: Use of 1,4-diiodobutane to capture protein interactions.

Conclusion

1,4-Diiodobutane-¹³C₄ is a valuable reagent for chemical biology and proteomics. Based on fundamental chemical principles, it is expected to exhibit a high degree of specificity for cysteine residues over methionine and histidine. However, for precise quantitative assessment, experimental validation is essential. The provided protocol offers a robust framework for researchers to determine the reaction kinetics and specificity of 1,4-diiodobutane-¹³C₄, enabling more accurate and reliable interpretation of experimental results in the study of protein structure and function.

A Comparative Guide to the Stability of 1,4-Diiodobutane-13C4 Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability and purity of isotopically labeled standards are paramount for accurate and reproducible experimental results. This guide provides a framework for evaluating the stability of 1,4-diiodobutane-13C4, a critical reagent in various synthetic and analytical applications. Due to the limited availability of public stability data for this specific labeled compound, this document outlines a comprehensive protocol for in-house stability assessment and offers a comparative look at potential alternatives.

Understanding the Stability of 1,4-Diiodobutane (B107930)

1,4-Diiodobutane is a reactive alkyl iodide susceptible to degradation over time, influenced by storage conditions such as temperature, light, and the presence of oxygen or moisture.[1][2] It is known to be incompatible with strong oxidizing agents and strong bases.[1] Degradation can lead to the formation of impurities, including byproducts from oxidation or hydrolysis, which can compromise the integrity of experimental data.[1] Commercial preparations of 1,4-diiodobutane are often stabilized with copper to mitigate degradation.[3][4][5]

Proposed Experimental Protocol for Stability Evaluation

To ensure the reliability of this compound as a standard, a rigorous stability testing protocol is recommended. This involves both a long-term study under recommended storage conditions and an accelerated study under stress conditions to predict degradation pathways.[6][7][8]

2.1. Materials and Methods

  • Standard: this compound (at least three different batches).

  • Storage Conditions:

    • Long-Term: -20°C (in the dark), 4°C (in the dark), and 25°C/60% RH (in the dark).

    • Accelerated: 40°C/75% RH (in the dark) and exposure to UV light at 25°C.[6][7]

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]

    • Accelerated: 0, 1, 3, and 6 months.[6][9]

  • Analytical Technique: A validated stability-indicating analytical method is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for analyzing volatile alkyl halides like 1,4-diiodobutane.[10][11][12][13]

2.2. Analytical Procedure (GC-MS)

  • Sample Preparation: Prepare solutions of the this compound standard in a suitable solvent (e.g., dimethylacetamide) at a known concentration.

  • GC-MS System: Utilize a GC system equipped with a mass spectrometer detector.[10][11] A VF-624ms capillary column or equivalent is recommended for good separation of alkyl halides.[11][12]

  • Method Parameters: Optimize GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate) to achieve good resolution and peak shape.

  • Data Analysis: Determine the purity of the standard at each time point by measuring the peak area of this compound relative to the total peak area. Identify and quantify any degradation products by their mass spectra.

Data Presentation and Interpretation (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes of the stability studies.

Table 1: Hypothetical Long-Term Stability of this compound

Time Point (Months)Storage ConditionPurity (%)Major Impurity (%)
0-99.8< 0.1
12-20°C99.7< 0.1
124°C99.50.2
1225°C/60% RH98.11.5
24-20°C99.60.1
244°C99.10.5
2425°C/60% RH96.52.8

Table 2: Hypothetical Accelerated Stability of this compound

Time Point (Months)Storage ConditionPurity (%)Major Impurity (%)
0-99.8< 0.1
340°C/75% RH97.22.1
640°C/75% RH95.04.2
6UV Light (25°C)92.36.8

Visualizing Workflows and Degradation

Experimental Workflow for Stability Testing

G cluster_setup Study Setup cluster_testing Analysis at Time Points cluster_data Data Evaluation start Obtain this compound (≥3 batches) aliquot Aliquot samples for different conditions start->aliquot storage Place samples in controlled storage chambers aliquot->storage pull Pull samples at scheduled intervals storage->pull prepare Prepare samples for GC-MS analysis pull->prepare analyze Perform GC-MS analysis prepare->analyze quantify Quantify purity and identify impurities analyze->quantify tabulate Tabulate results and assess trends quantify->tabulate report Generate stability report tabulate->report

Caption: Workflow for the stability assessment of this compound.

Potential Degradation Pathway: Hydrolysis

G reactant This compound I-(13CH2)4-I intermediate 4-Iodo-1-butanol-13C4 I-(13CH2)3-13CH2OH reactant->intermediate + H2O - HI product 1,4-Butanediol-13C4 HO-(13CH2)4-OH intermediate->product + H2O - HI

Caption: A potential hydrolysis pathway for 1,4-diiodobutane.

Comparison with Alternatives

Once stability data is generated, it can be compared against other commercially available labeled alkylating agents that might be used in similar applications.

Table 3: Comparison of Potential Labeled Alkylating Agent Standards

CompoundStructureCommon ApplicationsKey Considerations
This compound I-(¹³CH₂)₄-ISynthesis of labeled cyclic compounds, cross-linking agent.Reactive, potentially unstable, requires careful storage.
1,4-Dibromobutane-d8 Br-(CD₂)₄-BrSimilar to diiodo- analog but generally less reactive.Lower reactivity may be beneficial for stability but could affect reaction kinetics.
Methyl Iodide-d3 CD₃IIntroduction of a labeled methyl group.Highly volatile, requires careful handling.
Ethyl Bromide-d5 CD₃CD₂BrIntroduction of a labeled ethyl group.Less reactive than the corresponding iodide.

Conclusion and Recommendations

The stability of this compound is a critical factor for its reliable use as an internal standard or synthetic precursor. While inherently reactive, proper storage and handling can significantly extend its shelf life. It is strongly recommended that laboratories perform in-house stability studies, following a protocol similar to the one outlined above, to establish an appropriate re-test date for their specific batches and storage conditions. For applications where stability is a major concern, less reactive alternatives such as labeled dibromobutane may be considered, although this could necessitate adjustments to experimental protocols.

References

Quantitative comparison of different isotopic labeling strategies including 1,4-Diiodobutane-13C4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, a multitude of isotopic labeling strategies are available to researchers, each with distinct chemistries, workflows, and applications. These methods are broadly categorized into metabolic labeling, enzymatic labeling, and chemical labeling, all designed to introduce a stable isotope mass tag that allows for the relative or absolute quantification of proteins and peptides by mass spectrometry.[1][2] This guide provides a comparative overview of prominent labeling strategies, including a discussion of the cysteine-reactive reagent 1,4-Diiodobutane-¹³C₄, to assist researchers in selecting the optimal approach for their experimental goals.

Quantitative Comparison of Isotopic Labeling Strategies

The choice of a labeling strategy is dictated by the sample type, desired level of multiplexing, and the specific biological question being addressed. The following table summarizes the key quantitative and qualitative features of several common isotopic labeling methods, including a theoretical profile for 1,4-Diiodobutane-¹³C₄ based on the known reactivity of iodo-compounds.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags)Iodoacetamide-based Labeling (e.g., ICAT)1,4-Diiodobutane-¹³C₄ (Theoretical Profile)
Labeling Chemistry Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled Lys, Arg) into proteins in vivo.[3]Chemical labeling of primary amines (N-terminus and Lysine side chains) with isobaric tags in vitro.[4]Chemical alkylation of cysteine residues with isotopically labeled iodoacetamide (B48618) in vitro.Chemical alkylation of cysteine residues with ¹³C-labeled 1,4-diiodobutane (B107930) in vitro.
Specificity Targets newly synthesized proteins containing the specified amino acids.Primary amines (N-terminus, Lysine).[4]Cysteine residues.[5]Cysteine residues. Potential for cross-linking due to bifunctional nature.
Multiplexing Capacity Typically 2-plex or 3-plex, with some variations allowing up to 4-plex.High multiplexing capabilities, with TMTpro allowing for up to 18-plex analysis.[4]Typically 2-plex.Theoretically 2-plex (light vs. heavy).
Quantification Level MS1 (precursor ion) level.[6]MS2 or MS3 (reporter ion) level.[4]MS1 (precursor ion) level.MS1 (precursor ion) level.
Applicability Limited to cell culture systems that allow for metabolic incorporation.[7]Applicable to virtually any protein/peptide sample.[4]Applicable to any protein/peptide sample containing cysteines.Applicable to any protein/peptide sample containing cysteines.
Labeling Efficiency High, approaching 100% after sufficient cell doublings.[1]Generally high for accessible primary amines.[8]Can be variable depending on cysteine accessibility and reaction conditions.[9]Expected to be dependent on cysteine accessibility; potential for incomplete labeling or intra/inter-molecular cross-linking.
Potential Issues Arginine-to-proline conversion; incomplete incorporation; high cost of labeled media.[7]Ratio distortion in MS2 due to co-isolation of interfering ions; requires MS3 for more accurate quantification.[7]Only labels cysteine-containing peptides; iodo-reagents can have off-target reactions, such as methionine alkylation.[10][11]Potential for off-target reactions similar to iodoacetamide.[10] Bifunctional nature may lead to complex cross-linked products, complicating standard quantitative analysis.[2]

Experimental Protocols

Detailed and optimized protocols are critical for the success of any quantitative proteomics experiment. Below are representative protocols for TMT labeling and a projected protocol for cysteine labeling with 1,4-Diiodobutane-¹³C₄.

Protocol 1: Isobaric Labeling with Tandem Mass Tags (TMT)

This protocol outlines the major steps for TMT labeling of peptides for quantitative proteomic analysis.

  • Protein Extraction, Reduction, and Alkylation:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each sample.

    • Take an equal amount of protein from each sample and perform a buffer exchange into a TMT-compatible buffer (e.g., 100 mM TEAB).

    • Reduce disulfide bonds by incubating with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

    • Alkylate free cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Quench the alkylation reaction with DTT.

    • Digest the proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.

  • Peptide Desalting and Quantification:

    • Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the desalted peptides and resuspend in a small volume of a suitable solvent.

    • Quantify the peptide concentration.

  • TMT Labeling:

    • Equilibrate the TMT reagents to room temperature.

    • Dissolve each TMT label in anhydrous acetonitrile (B52724).

    • Add the appropriate TMT label to each peptide sample at a specific sample-to-label ratio (e.g., 1:8 w/w).

    • Incubate the labeling reaction for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples in a 1:1 ratio.

    • Desalt the pooled sample.

    • To reduce sample complexity, fractionate the pooled peptides using techniques like high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer should be programmed to perform MS/MS fragmentation (e.g., HCD) to generate the TMT reporter ions for quantification.

Protocol 2: Cysteine Labeling with 1,4-Diiodobutane-¹³C₄ (Projected Protocol)

This projected protocol is based on standard procedures for cysteine alkylation. Optimization would be required for specific applications.

  • Protein Extraction and Reduction:

    • Extract proteins from samples as described in the TMT protocol.

    • Ensure complete reduction of disulfide bonds with a reducing agent like DTT or TCEP. It is crucial to remove the reducing agent prior to labeling to prevent its reaction with the alkylating agent.[12]

  • Labeling Reaction:

    • Divide the protein sample into two aliquots for "light" (unlabeled 1,4-diiodobutane) and "heavy" (1,4-Diiodobutane-¹³C₄) labeling.

    • Dissolve the "light" and "heavy" reagents in a suitable solvent (e.g., acetonitrile or DMF).

    • Add the respective labeling reagent to the protein samples. The optimal molar excess of the reagent over cysteines needs to be determined empirically.

    • Incubate the reaction at room temperature in the dark for 1 hour. The pH of the reaction buffer should be maintained around 7.5-8.5 for efficient cysteine alkylation.

  • Quenching and Sample Pooling:

    • Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol.

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Protein Digestion and Analysis:

    • Proceed with in-solution or in-gel digestion of the combined protein sample using trypsin.

    • Desalt the resulting peptides.

    • Analyze the peptide mixture by LC-MS/MS. Quantification would be performed at the MS1 level by comparing the peak intensities of the light and heavy peptide pairs.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, generated using the DOT language, depict a simplified signaling pathway and a general workflow for quantitative proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling s1 Sample 1 (e.g., Control) p1 Protein Lysate 1 s1->p1 Protein Extraction s2 Sample 2 (e.g., Treated) p2 Protein Lysate 2 s2->p2 Protein Extraction l1 Labeled Peptides 1 p1->l1 Labeling (Light Isotope) l2 Labeled Peptides 2 p2->l2 Labeling (Heavy Isotope) pool Sample Pooling l1->pool l2->pool frac Fractionation (Optional) pool->frac lcms LC-MS/MS Analysis frac->lcms data Data Analysis (Identification & Quantification) lcms->data

Caption: A generalized experimental workflow for isotopic labeling-based quantitative proteomics.

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr Binding & Dimerization grb2 Grb2/Sos egfr->grb2 Recruitment & Activation ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Translocation gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression Regulation

Caption: A simplified diagram of the EGFR signaling cascade, a common target of proteomic studies.[3][13]

References

Safety Operating Guide

Proper Disposal of 1,4-Diiodobutane-13C4: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,4-Diiodobutane-13C4. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

1,4-Diiodobutane is classified as a skin and eye irritant and may cause respiratory irritation.[1] Before handling, it is imperative to be familiar with the associated hazards.

Personal Protective Equipment (PPE): Always wear the following appropriate PPE when handling this compound:

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][2]

  • Eye Protection: Chemical safety goggles are mandatory.[3] For tasks with a higher risk of splashing, a face shield should also be used.

  • Lab Coat: A fully buttoned lab coat must be worn.[4]

  • Ventilation: All handling of this compound should occur within a properly functioning chemical fume hood to avoid inhalation of vapors.[1][4]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Disposal Procedures for this compound

As this compound is a stable isotope-labeled compound, its disposal is governed by the chemical hazards of the parent compound, 1,4-diiodobutane, which is a halogenated organic compound.[6] No additional precautions for radioactivity are necessary for stable isotopes like Carbon-13.[7]

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound is classified as a halogenated organic hazardous waste.[6]

  • Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[6][8] Do not mix this waste with acids, bases, or oxidizers.[8]

Step 2: Waste Collection and Labeling

  • Container: Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[4][8] Polyethylene or glass containers are generally suitable.[4][8] The use of metal containers is not recommended as halogenated solvents can produce acids that corrode metal.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: Storage of Waste

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[4]

  • Secondary Containment: It is best practice to store the primary waste container within a secondary containment vessel to prevent spills.[4]

Step 4: Disposal Request and Pickup

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[8]

  • Documentation: Complete any required waste disposal forms as per your institution's protocol.

Spill Cleanup: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (such as vermiculite (B1170534) or sand).[1][4] Carefully collect the absorbed material into a labeled hazardous waste container.[1][8] Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8] For large spills, evacuate the area and contact your EHS department immediately.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC4H8I2[3]
Molecular Weight309.91 g/mol [3]
Melting Point6 °C / 42.8 °F[3]
Boiling Point147 - 152 °C @ 26 mmHg[3]
Flash Point> 110 °C / > 230 °F[3]
Specific Gravity2.350 g/cm³[3]

Disposal Workflow

DisposalWorkflow A Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood A->C D Waste Generation A->D E Is the waste contaminated with this compound? D->E F Segregate as Halogenated Organic Waste E->F Yes J Follow General Lab Waste Procedures E->J No G Collect in a Labeled, Compatible Container F->G H Store in a Designated, Ventilated Area G->H I Contact EHS for Pickup H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,4-Diiodobutane-13C4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Diiodobutane-13C4 in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical Profile: this compound is a light-sensitive organoiodine compound. While the isotopic labeling with Carbon-13 does not alter its chemical reactivity or hazards compared to the unlabeled compound, it is crucial to handle it with care. The primary hazards include skin, eye, and respiratory system irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards are required to prevent eye contact.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves should be worn.[5][6] Gloves must be inspected before use and disposed of properly after handling.[2][7]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect against skin contact and contamination of personal clothing.[4][8]
Respiratory Use in a Ventilated AreaAll handling must be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation of vapors.[1][9]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Confirm that a designated waste container for halogenated organic waste is available.

2. Handling Procedure:

  • Don all required personal protective equipment as outlined in the table above.
  • Conduct all transfers and manipulations of this compound within a chemical fume hood.
  • Avoid direct contact with the skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][9]
  • Avoid inhalation of vapors.[2] If inhalation occurs, move to fresh air immediately and seek medical attention.[1][9]
  • After handling, wash hands thoroughly with soap and water.[1][9]

3. Storage:

  • Store this compound in a tightly sealed, light-resistant container.[3][7]
  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[1][9]

Disposal Plan

1. Waste Segregation:

  • All disposable materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be placed in a designated, sealed container for hazardous chemical waste.
  • Unused or waste this compound should be collected in a separate, clearly labeled container for halogenated organic waste.

2. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][9]
  • Wearing appropriate PPE, collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.
  • Clean the spill area thoroughly.

3. Final Disposal:

  • Dispose of all waste materials containing this compound in accordance with local, state, and federal hazardous waste regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Fume Hood & Safety Equipment B Don Required PPE A->B C Handle Compound in Fume Hood B->C Proceed to Handling D Store in Cool, Dark, Dry Place C->D E Segregate Halogenated Waste C->E In case of spill/ contamination D->E After Use/ Experiment F Dispose via EHS Guidelines E->F

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.